molecular formula C16H22O6 B188866 4'-Acetylbenzo-15-crown 5-Ether CAS No. 41757-95-3

4'-Acetylbenzo-15-crown 5-Ether

Cat. No.: B188866
CAS No.: 41757-95-3
M. Wt: 310.34 g/mol
InChI Key: XNJYHEGDUAQGEE-UHFFFAOYSA-N
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Description

4'-Acetylbenzo-15-crown 5-Ether is a useful research compound. Its molecular formula is C16H22O6 and its molecular weight is 310.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJYHEGDUAQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90194583
Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
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Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41757-95-3
Record name 1-(2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethanone
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Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
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Record name Ethanone, 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)-
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Record name 4'-Acetylbenzo-15-crown 5-Ether
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Foundational & Exploratory

An In-Depth Technical Guide to 4'-Acetylbenzo-15-crown 5-Ether: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Acetylbenzo-15-crown 5-ether is a functionalized crown ether that has garnered significant interest in supramolecular chemistry and its applications. The presence of the acetyl group on the benzo moiety enhances its utility as a synthetic intermediate and modulates its complexation and electronic properties compared to the parent benzo-15-crown-5. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and potential applications, and an exploration of its mechanism of action in ion sensing.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its core structure consists of a 15-membered crown ether ring fused to a benzene ring, which is substituted with an acetyl group. This modification improves its selectivity for certain cations, such as sodium and ammonium ions, and allows for its immobilization in various applications.[2]

General Properties
PropertyValueReference(s)
CAS Number 41757-95-3[1][3][4][5]
Molecular Formula C₁₆H₂₂O₆[3][4]
Molecular Weight 310.34 g/mol [3][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 95-99 °C[6]
Solubility
Spectral Data

Detailed spectral data for 4'-acetylbenzo-15-crown-5 is not consistently published. However, based on the known spectra of its precursors and derivatives, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Signals corresponding to the aromatic protons, the protons of the polyether chain, and the methyl protons of the acetyl group.

  • ¹³C NMR: Resonances for the carbons of the benzene ring, the polyether chain, the acetyl methyl group, and the carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketone, C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

For the related compound, 4'-formylbenzo-15-crown-5, ¹H NMR data in CDCl₃ shows aromatic protons in the range of δ 6.92-7.46 ppm, polyether protons from δ 3.75-4.23 ppm, and the aldehyde proton at δ 9.83 ppm.[8]

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. This reaction involves the treatment of an aromatic compound with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[9][10]

Materials:

  • Benzo-15-crown-5

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension.[3]

  • After the addition of acetyl chloride is complete, add a solution of benzo-15-crown-5 (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes.[3]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[3]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.

Ion Complexation and Sensing Mechanism

Crown ethers are renowned for their ability to selectively form stable complexes with metal cations.[11] The size of the crown ether's cavity and the nature of the cation determine the stability of the resulting complex. 15-crown-5 ethers, including benzo-15-crown-5 and its derivatives, are known to form complexes with various cations, with a particular affinity for those with complementary sizes, such as Na⁺ and K⁺.[12]

The acetyl group in 4'-acetylbenzo-15-crown-5 can influence its complexation behavior by altering the electron density of the adjacent benzene ring, which in turn affects the Lewis basicity of the ether oxygen atoms.

Signaling Pathway in Ion Sensing

This compound can be incorporated into various sensor platforms, such as ion-selective electrodes (ISEs) or optical sensors. The fundamental principle of its function in these sensors is the selective binding of a target ion, which transduces a measurable signal. While not a signaling molecule in a biological pathway, its mechanism of action in a sensor can be visualized as a signaling event.

G Mechanism of Ion Sensing with this compound cluster_0 Recognition cluster_1 Transduction and Output Analyte Target Cation (e.g., Na⁺) Complex [Cation-Crown Ether] Complex Analyte->Complex Selective Binding Crown_Ether This compound (Ionophore) Crown_Ether->Complex Membrane Sensor Membrane (e.g., PVC matrix) Complex->Membrane Induces Charge Separation at Membrane Interface Transduction Signal Transduction Membrane->Transduction Signal Measurable Signal (e.g., Potential Change) Transduction->Signal

Caption: Logical workflow of ion recognition and signal transduction by this compound in a sensor.

Applications

The unique properties of this compound make it a valuable compound in several scientific and technological fields.

Ion-Selective Electrodes

Derivatives of benzo-15-crown-5 are widely used as ionophores in the fabrication of ion-selective electrodes (ISEs) for the detection of various metal ions, including K⁺, Pb²⁺, and Ag⁺.[13][14][15] The acetyl group can be used to further functionalize the crown ether for covalent attachment to a polymer backbone or to tune the selectivity of the electrode.

Experimental Workflow for ISE Fabrication:

A general procedure for fabricating a PVC membrane ISE involves the following steps:

  • Membrane Cocktail Preparation: A mixture of a polymer matrix (e.g., PVC), a plasticizer (e.g., o-nitrophenyl octyl ether), the ionophore (4'-acetylbenzo-15-crown-5), and sometimes an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) are dissolved in a volatile solvent like tetrahydrofuran (THF).[13]

  • Membrane Casting: The homogenous mixture is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, forming a thin, flexible membrane.

  • Electrode Assembly: A small disc of the membrane is cut and attached to the end of an electrode body (e.g., a PVC tube). The electrode is then filled with an internal reference solution containing the ion of interest, and an internal reference electrode (e.g., Ag/AgCl) is inserted.

  • Conditioning: The newly fabricated electrode is conditioned by soaking it in a solution of the target ion for several hours to ensure a stable potential.

G Experimental Workflow for Ion-Selective Electrode (ISE) Fabrication Start Start Cocktail Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore, Additive in THF) Start->Cocktail Casting Cast Membrane (Evaporate THF) Cocktail->Casting Assembly Assemble Electrode (Attach membrane, fill with internal solution) Casting->Assembly Conditioning Condition Electrode (Soak in target ion solution) Assembly->Conditioning Ready ISE Ready for Measurement Conditioning->Ready

Caption: General workflow for the fabrication of an ion-selective electrode using a crown ether-based ionophore.

Drug Delivery and Biological Applications

Crown ethers have been explored for their potential in drug delivery systems due to their ability to encapsulate and transport ions across biological membranes.[1][16] The ionophoric properties of some crown ether derivatives have been shown to induce biological effects, such as altering intracellular calcium concentrations.[11] While specific studies on the biological activity of this compound are limited, its structural features suggest it could be investigated for similar applications. The acetyl group provides a handle for conjugation to drugs or targeting moieties.

Conclusion

This compound is a versatile derivative of benzo-15-crown-5 with significant potential in the fields of analytical chemistry, materials science, and potentially drug development. Its well-defined structure allows for selective ion complexation, which is the basis for its application in ion sensing. The acetyl functionality not only modulates its inherent properties but also serves as a convenient point for further chemical modification. The experimental protocols and workflows provided in this guide offer a starting point for researchers and scientists to explore and harness the capabilities of this interesting molecule. Further research is warranted to fully elucidate its spectral properties, quantitative solubility, and specific biological activities.

References

4'-Acetylbenzo-15-crown 5-Ether CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-Acetylbenzo-15-crown-5-Ether

Introduction

4'-Acetylbenzo-15-crown-5-ether is a specialized macrocyclic polyether that belongs to the crown ether family. Its unique structure, featuring a 15-membered crown ring fused to an acetyl-substituted benzene ring, endows it with the ability to selectively form stable "host-guest" complexes with various cations.[1] The 15-crown-5 cavity has a diameter of approximately 1.7-2.2 Å, making it particularly suitable for complexing with cations of similar size, most notably the sodium ion (Na⁺).[2] The acetyl group, being an electron-withdrawing substituent, can modulate the electron density of the adjacent ether oxygens, influencing its binding affinity and selectivity.[3]

This technical guide provides a comprehensive overview of 4'-Acetylbenzo-15-crown-5-ether, including its chemical structure, physicochemical properties, experimental protocols for synthesis and analysis, and key applications. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of functionalized crown ethers.

Chemical Structure and Identification

The structure consists of a benzo-15-crown-5 macrocycle with an acetyl group attached to the 4-position of the aromatic ring.

  • CAS Number : 41757-95-3[4][5][6]

  • Systematic Name : 2,3-(4-Acetylbenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene[4][7][8]

  • Synonym : 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethan-1-one[8]

Physicochemical and Spectroscopic Data

The properties of this compound make it suitable for a range of laboratory applications. It is typically a stable, crystalline solid at room temperature.

Table 1: Physicochemical Properties of 4'-Acetylbenzo-15-crown-5-Ether

PropertyValueReferences
CAS Number 41757-95-3[4][5][6][7][8]
Molecular Formula C₁₆H₂₂O₆[4][5]
Molecular Weight 310.34 g/mol [5][8]
Appearance White to off-white/light yellow powder or crystals[4][7][8]
Melting Point 95 - 99 °C[4][7]
Purity ≥ 97% (GC)[4][7]

Table 2: Representative Spectroscopic Data for a Related Benzo-15-crown-5 Derivative (Schiff Base of 4'-Formylbenzo-15-crown-5)

Note: The following data is for a closely related Schiff base derivative and is provided as an example of the types of spectral features observed in this class of compounds. Specific peak values for 4'-Acetylbenzo-15-crown-5 may vary.

SpectroscopyDataReference
¹H-NMR (CDCl₃) δ 11.85 (s, 1H, -OH), 8.75-8.73 (d, 1H, -CHN), 7.50-7.22 (m, 4H, arom H), 7.04-6.66 (m, 3H, arom H), 4.26-4.18 (m, 4H, -OCH₂), 3.97-3.92 (m, 4H, -OCH₂), 3.71-3.68 (m, 8H, -OCH₂)[9]
IR (KBr) ν/cm⁻¹: 2932, 2867 (C-H), 1622 (C=N), 1598 (C=C), 1268 (Ar-O-C), 1125 (C-O-C)[9]
MS (EI) m/z (%): 414 (M⁺, 100)[9]

Core Applications

The unique cation-binding ability of 4'-Acetylbenzo-15-crown-5-ether makes it a valuable tool in various scientific fields.[4] Its applications stem from its capacity to solubilize inorganic salts in organic solvents and selectively complex with metal ions.

G main 4'-Acetylbenzo-15-crown-5-Ether app1 Ion Selective Membranes and Sensors main->app1 app2 Drug Delivery Systems main->app2 app3 Metal Ion Extraction (Environmental/Analytical) main->app3 app4 Polymer Chemistry (Building Block) main->app4 app5 Supramolecular Chemistry (Host-Guest Studies) main->app5

Caption: Core applications of 4'-Acetylbenzo-15-crown-5-ether.

Key application areas include:

  • Ion Selective Membranes : The crown ether's structure allows for selective binding with specific cations, making it highly effective for creating ion-selective membranes and sensors.[4][10]

  • Drug Delivery Systems : It can be used in formulating controlled-release drug delivery systems by encapsulating and transporting therapeutic agents.[4][10]

  • Extraction Processes : Its ability to selectively complex with metal ions is valuable in liquid-liquid extraction processes for environmental remediation and analytical chemistry.[4]

  • Polymer Chemistry : It serves as a functional building block for synthesizing advanced polymers with applications in materials science and nanotechnology.[10]

  • Supramolecular Chemistry : As a host molecule, it is a key component in studies of complex molecular systems and host-guest interactions.[4][10]

Experimental Protocols

Protocol 1: General Synthesis of Benzo-15-Crown-5 (Precursor)

This protocol outlines the synthesis of the parent benzo-15-crown-5 macrocycle, which can then be functionalized. The procedure involves the cyclization of catechol with tetraethyleneglycol dichloride.[1]

Materials:

  • Catechol

  • Tetraethyleneglycol dichloride

  • Sodium hydroxide (NaOH)

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Hexane

Procedure:

  • In a 2-liter flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 88 g (0.8 mole) of catechol in 1200 ml of n-butanol.

  • While stirring, add an aqueous solution of NaOH (67.2 g of NaOH in 80 ml of H₂O). Mix for 30-40 minutes.

  • Add 156.6 ml (0.8 mole) of tetraethyleneglycol dichloride dropwise at a rate of approximately 17 ml/min.

  • Reflux the mixture for 7-8 hours at approximately 107 °C.

  • After cooling, filter the reaction mixture.

  • Acidify the filtrate with concentrated HCl, which will cause the product to precipitate.

  • Filter the precipitate and wash it with water until a neutral pH is achieved.

  • The crude product can be further purified by extraction with hexane and recrystallization.[1]

Note: The synthesis of 4'-Acetylbenzo-15-crown-5 would typically proceed via Friedel-Crafts acylation of the synthesized benzo-15-crown-5.

Protocol 2: Cation Binding Analysis by UV-Vis Spectrophotometric Titration

This protocol describes a general method to determine the stability constant of the complex formed between the crown ether and a metal cation.[2]

G cluster_prep Solution Preparation cluster_titration Titration & Measurement cluster_analysis Data Analysis prep1 Prepare stock solution of 4'-Acetylbenzo-15-crown-5 in acetonitrile titrate1 Place known volume of crown ether solution in cuvette prep1->titrate1 prep2 Prepare high concentration stock solution of metal salt (e.g., NaClO₄) in acetonitrile titrate3 Add small, precise aliquots of metal salt solution to the cuvette prep2->titrate3 titrate2 Record initial UV-Vis spectrum (baseline) titrate1->titrate2 titrate2->titrate3 titrate4 Record spectrum after each addition until no further change is observed titrate3->titrate4 analysis1 Plot change in absorbance vs. metal ion concentration titrate4->analysis1 analysis2 Fit the data to a suitable binding isotherm model analysis1->analysis2 analysis3 Calculate the stability constant (K) of the host-guest complex analysis2->analysis3

Caption: Experimental workflow for cation binding analysis via titration.

Procedure:

  • Solution Preparation :

    • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5 of a known concentration (e.g., 1x10⁻⁴ M) in a suitable solvent like acetonitrile.

    • Prepare a series of stock solutions of the metal salt of interest (e.g., sodium perchlorate) at a much higher concentration in the same solvent.

  • Titration :

    • Place a known volume of the crown ether solution into a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum.

    • Add successive, small aliquots of the concentrated metal salt solution to the cuvette.

    • Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.

  • Data Analysis :

    • Monitor the changes in the absorption spectrum (e.g., a shift in λₘₐₓ or a change in absorbance at a specific wavelength) as a function of the metal ion concentration.

    • Plot the change in absorbance against the molar ratio of the metal ion to the crown ether.

    • Use non-linear regression analysis to fit the titration data to a 1:1 binding model to determine the stability constant (K) of the complex.[2]

References

Solubility of 4'-Acetylbenzo-15-crown-5-Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4'-Acetylbenzo-15-crown-5-ether in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a general workflow for these procedures. This guide is intended to equip researchers with the necessary information to effectively utilize 4'-Acetylbenzo-15-crown-5-ether in their work.

Core Concepts and Qualitative Solubility

4'-Acetylbenzo-15-crown-5-ether is a specialized crown ether that features a unique structure, enhancing its solubility and ion-binding properties, which allows it to transport ions in organic solvents.[1] Aromatic ring-containing crown ethers, such as 4'-Acetylbenzo-15-crown-5-ether, are generally characterized by their insolubility in water and alcohol at room temperature.[2] However, they exhibit greater solubility in specific organic solvents.

Based on available information, the solubility of aromatic crown ethers can be qualitatively summarized as follows:

  • Poorly Soluble In:

    • Water

    • Alcohols

    • Common non-polar organic solvents at room temperature[2]

  • More Soluble In:

    • Dichloromethane[2]

    • Chloroform[2]

    • Pyridine[2]

    • Formic acid[2]

It is important to note that these are general observations for the class of aromatic crown ethers, and empirical determination is necessary for precise quantitative data for 4'-Acetylbenzo-15-crown-5-ether.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Dichloromethane
Chloroform
Pyridine
Formic Acid
Acetone
Acetonitrile
Tetrahydrofuran (THF)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Toluene
Hexane

Researchers are encouraged to contribute to the scientific community by publishing their findings.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of 4'-Acetylbenzo-15-crown-5-ether in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume of the solvent by evaporating the solvent.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of 4'-Acetylbenzo-15-crown-5-ether to a vial containing a known volume of the organic solvent.

  • Seal the vial and place it in a constant temperature shaker or water bath.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.2 µm filter to remove any undissolved particles.

  • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Record the exact volume of the transferred solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent is completely evaporated, weigh the dish or vial containing the solid residue.

  • The mass of the dissolved 4'-Acetylbenzo-15-crown-5-ether is the final weight minus the initial weight of the empty container.

  • Calculate the solubility in g/L or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable if 4'-Acetylbenzo-15-crown-5-ether has a chromophore that absorbs in the UV-Vis region. A calibration curve is first established to relate absorbance to concentration.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether

  • Selected organic solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm, solvent-compatible)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether of a known concentration in the chosen organic solvent.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow the excess solid to settle.

  • Sample Analysis:

    • Withdraw a small aliquot of the clear supernatant using a syringe with a 0.2 µm filter.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solid to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Withdraw supernatant using a filtered syringe C->D E Gravimetric Method D->E F UV-Vis Spectrophotometry D->F G Transfer known volume to pre-weighed container E->G J Dilute sample to fall within calibration range F->J H Evaporate solvent G->H I Weigh residue H->I M Calculate Solubility I->M K Measure absorbance J->K L Determine concentration from calibration curve K->L L->M

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of 4'-Acetylbenzo-15-crown-5-ether and equips researchers with the necessary protocols to determine precise quantitative data. The provided workflow diagram offers a clear visual representation of the experimental process. It is anticipated that this information will be a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

A Technical Guide to 4'-Acetylbenzo-15-crown-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of 4'-Acetylbenzo-15-crown-5, a functionalized crown ether. Crown ethers are a class of macrocyclic polyethers known for their ability to selectively bind cations, a property that has led to their use in a wide range of scientific and industrial applications, from phase-transfer catalysis to the development of ion-selective sensors and drug delivery systems.[1] The addition of an acetyl group to the benzo-15-crown-5 scaffold introduces a key functional handle for further chemical modification and can modulate the binding properties of the crown ether core.

Nomenclature and Structure

  • Common Name: 4'-Acetylbenzo-15-crown-5

  • Systematic IUPAC Name: 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethan-1-one

  • Synonym: 2,3-(4-Acetylbenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene[1]

The structure consists of a 15-crown-5 ether ring fused to a benzene ring, which is substituted with an acetyl group at the 4-position.

Physicochemical and Spectroscopic Data

Property4'-Acetylbenzo-15-crown-5Benzo-15-crown-5 (Reference)
Molecular Formula C₁₆H₂₂O₆[1]C₁₄H₂₀O₅[2]
Molecular Weight 310.35 g/mol [1]268.31 g/mol [2]
Appearance White to off-white powder or crystals[1]White to off-white powder or crystals
Melting Point 95 - 99 °C[1]79 - 81 °C
¹H NMR (CDCl₃, δ/ppm) Data not available. Expected signals for aromatic protons (d, dd, d), crown ether protons (m), and a methyl singlet (~2.5 ppm).~6.9 (m, 4H, Ar-H), ~4.1 (m, 4H, Ar-O-CH₂), ~3.9 (m, 4H, O-CH₂), ~3.7 (m, 8H, O-CH₂)[3]
¹³C NMR (DMSO-d₆, δ/ppm) Data not available. Expected signals for carbonyl carbon (~197 ppm), aromatic carbons, crown ether carbons, and methyl carbon (~26 ppm).67.77, 68.84, 69.27, 69.71, 70.09, 70.16, 70.30, 100.96, 105.53, 117.49, 139.35, 143.95, 149.92[4]
IR (KBr, cm⁻¹) Data not available. Expected strong C=O stretch (~1675 cm⁻¹), C-O-C ether stretches (~1250, 1130 cm⁻¹), and aromatic C-H stretches.For a related compound, 4'-formylbenzo-15-crown-5, characteristic peaks include ν(Ar-O-C) at 1268-1266 cm⁻¹ and ν(C-O-C) at 1131-1125 cm⁻¹.[5]
Mass Spec (EI, m/z) Data not available. Expected molecular ion [M]⁺ at 310.For a related compound, 4'-formylbenzo-15-crown-5, the molecular ion [M]⁺ is observed at 414.[5][6]

Experimental Protocols: Synthesis

The synthesis of 4'-Acetylbenzo-15-crown-5 is typically achieved through the electrophilic aromatic substitution of the parent molecule, Benzo-15-crown-5, via a Friedel-Crafts acylation reaction. While a specific, detailed protocol for this exact transformation is not widely published, the following procedure is a representative method for the acylation of an aromatic ether and can be adapted for this synthesis.

Representative Protocol: Friedel-Crafts Acylation of Benzo-15-crown-5

Objective: To introduce an acetyl group onto the benzene ring of Benzo-15-crown-5.

Materials:

  • Benzo-15-crown-5

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent (e.g., nitrobenzene)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., three-neck flask, condenser, dropping funnel)

Procedure:

  • Reaction Setup: All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst. Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add Benzo-15-crown-5 (1.0 eq) and anhydrous DCM. Stir the mixture until the crown ether dissolves. Cool the flask to 0 °C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 eq) to the stirred solution in portions. The mixture may become colored.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and quench it by slowly adding crushed ice, followed by dilute HCl. This will hydrolyze the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 4'-Acetylbenzo-15-crown-5.

Mandatory Visualization: Synthesis Workflow

The logical workflow for the synthesis of 4'-Acetylbenzo-15-crown-5 via the Friedel-Crafts acylation of Benzo-15-crown-5 is depicted below.

Synthesis_Workflow Synthesis of 4'-Acetylbenzo-15-crown-5 cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product B15C5 Benzo-15-crown-5 Reaction Friedel-Crafts Acylation (AlCl₃, DCM, 0°C to RT) B15C5->Reaction AcCl Acetyl Chloride AcCl->Reaction Product 4'-Acetylbenzo-15-crown-5 Reaction->Product Workup & Purification

Proposed synthesis workflow for 4'-Acetylbenzo-15-crown-5.

References

The Serendipitous Discovery and Enduring Legacy of Benzo-15-Crown-5 Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the history, synthesis, and functional applications of a foundational macrocyclic polyether.

This technical guide delves into the discovery and history of benzo-15-crown-5 ether, a significant member of the crown ether family. It provides a comprehensive overview of its synthesis, key physicochemical properties, and emerging applications, particularly focusing on its role as an ionophore and its potential in antimicrobial research. Detailed experimental protocols and structured data are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

A Fortuitous Breakthrough: The Dawn of Crown Ether Chemistry

The story of crown ethers begins with a moment of serendipity in the laboratory of Charles J. Pedersen, a chemist at DuPont. In 1961, while attempting to synthesize a multidentate ligand for coordinating with vanadium, Pedersen unexpectedly isolated a small quantity of a white, crystalline byproduct.[1][2][3] This substance, later identified as dibenzo-18-crown-6, exhibited the remarkable and then-unprecedented ability to bind alkali metal cations.[3][4] This accidental discovery marked the birth of crown ether chemistry and a pivotal moment in the development of supramolecular chemistry.[1]

Pedersen's seminal work, for which he was a co-recipient of the 1987 Nobel Prize in Chemistry, was first published in 1967 and detailed the synthesis of over 50 crown ethers, including the benzo-substituted derivatives.[1][5] These macrocyclic polyethers, named for their crown-like shape when complexed with a cation, opened up new frontiers in host-guest chemistry, phase-transfer catalysis, and the study of molecular recognition.[1][3]

Synthesis of Benzo-15-Crown-5 Ether

The most common and well-established method for the synthesis of benzo-15-crown-5 is the Williamson ether synthesis. This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with a dihaloalkane, specifically tetraethylene glycol dichloride (1,10-dichloro-3,6,9-trioxadecane), in the presence of a base.[1][6]

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction, where the deprotonated hydroxyl groups of catechol attack the electrophilic carbon atoms of the dichloro-terminated polyether chain, leading to cyclization.

Synthesis_Pathway Synthesis of Benzo-15-Crown-5 Catechol Catechol Intermediate Deprotonated Catechol & Dichloro-polyether Catechol->Intermediate TEGDC Tetraethylene glycol dichloride TEGDC->Intermediate Base Base (e.g., NaOH) Base->Intermediate Deprotonation Solvent Solvent (e.g., n-Butanol) Cyclization Williamson Ether Synthesis (Cyclization) Solvent->Cyclization Intermediate->Cyclization B15C5 Benzo-15-Crown-5 Cyclization->B15C5 Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Benzo-15-Crown-5 B15C5 Benzo-15-Crown-5 IonSequestration Sequestration of Essential Metal Ions (Mg²⁺, Ca²⁺) B15C5->IonSequestration BacterialMembrane Bacterial Outer Membrane (with Mg²⁺/Ca²⁺ ions) BacterialMembrane->IonSequestration MembraneDisruption Membrane Destabilization & Increased Permeability IonSequestration->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath

References

Cation Complexation by Crown Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cation complexation theory of crown ethers, tailored for professionals in research and drug development. It delves into the fundamental principles governing host-guest interactions, the thermodynamic and kinetic aspects of complex formation, and the key experimental techniques used to characterize these phenomena. Furthermore, it explores the implications of these principles in the context of drug delivery and cellular interactions.

Core Principles of Cation Complexation

The remarkable ability of crown ethers to selectively bind cations is rooted in the principles of "host-guest" chemistry, a concept for which Charles J. Pedersen, Donald J. Cram, and Jean-Marie Lehn were awarded the Nobel Prize in Chemistry in 1987. In this relationship, the crown ether acts as the "host," encapsulating a specific "guest" cation within its central cavity.[1][2]

The primary interaction driving this complexation is the electrostatic attraction between the positively charged cation and the lone pairs of electrons on the oxygen atoms lining the interior of the crown ether's macrocyclic ring. The exterior of the ring is typically nonpolar, which allows the resulting complex to be soluble in organic solvents, a property that is crucial for their application as phase-transfer catalysts.[1]

Several factors critically influence the stability and selectivity of these host-guest complexes:

  • Size Complementarity: A fundamental determinant of complex stability is the match between the size of the cation and the cavity of the crown ether.[3] For instance, 18-crown-6, with its specific cavity size, exhibits a high affinity for the potassium cation (K+), while the smaller 15-crown-5 and 12-crown-4 preferentially bind sodium (Na+) and lithium (Li+) cations, respectively.[1]

  • Nature of the Cation: The charge density of the cation plays a significant role. Cations with higher charge density generally form more stable complexes.

  • Donor Atoms: The type of heteroatoms in the macrocycle influences selectivity. While oxygen atoms show a high affinity for alkali and alkaline earth metals, substituting them with nitrogen or sulfur atoms can shift the preference towards transition metals or heavy metals like silver (Ag+), lead (Pb2+), and mercury (Hg2+).[1][3]

  • Solvent Effects: The surrounding solvent molecules compete with the crown ether for the cation. In solvents with high solvating power, the stability of the crown ether-cation complex is generally reduced.[1]

  • Conformational Flexibility: The ability of the crown ether to adopt an optimal conformation to "wrap" around the cation contributes to the stability of the complex. More rigid macrocycles may exhibit higher selectivity for cations that perfectly fit their pre-organized cavity.

Thermodynamics and Kinetics of Complexation

The formation of a crown ether-cation complex is an equilibrium process that can be described by a stability constant (K), also known as a formation or binding constant. A higher stability constant indicates a stronger interaction and a more stable complex. The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) provide deeper insights into the driving forces of complexation. The Gibbs free energy change (ΔG), which is related to the stability constant, is determined by the balance between these enthalpic and entropic contributions (ΔG = ΔH - TΔS).

Complexation is often an enthalpy-driven process, resulting from the favorable electrostatic interactions. However, the entropy change, which is influenced by the release of solvent molecules from the cation's solvation shell upon complexation, can also be a significant factor. An enthalpy-entropy compensation effect is often observed in these systems.

The kinetics of complexation, which describe the rates of the association and dissociation of the complex, are also crucial, particularly for applications involving ion transport. These kinetics can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data on Crown Ether-Cation Complexation

The stability of crown ether-cation complexes is quantified by the logarithm of the stability constant (log K). The following tables summarize representative stability constants and thermodynamic parameters for various crown ether-cation pairs in different solvents.

Table 1: Stability Constants (log K) of Crown Ether-Cation Complexes in Methanol at 25°C

Crown EtherLi+Na+K+Rb+Cs+
12-Crown-4 2.81.71.3--
15-Crown-5 -3.33.53.02.7
18-Crown-6 -4.36.15.24.6
Dibenzo-18-crown-6 -4.25.04.64.2

Note: Data compiled from various sources. Values can vary depending on the experimental conditions.

Table 2: Thermodynamic Parameters for 1:1 Complexation of Cations with 18-Crown-6 in Methanol at 25°C

Cationlog KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)
Na+ 4.32-24.7-35.6-10.9
K+ 6.10-34.8-60.2-25.4
Rb+ 5.23-29.8-54.4-24.6
Cs+ 4.62-26.4-48.5-22.1

Note: Data compiled from various sources. Negative ΔH values indicate an exothermic process.

Experimental Protocols for Studying Cation Complexation

A variety of physicochemical techniques are employed to determine the stability constants and thermodynamic parameters of crown ether-cation complexes. Detailed methodologies for three key techniques are provided below.

Conductometric Titration

Principle: This method relies on the change in the molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex alters the mobility of the cation, leading to a change in the overall conductivity of the solution.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the metal salt (e.g., 0.01 M KCl in methanol).

    • Prepare a stock solution of the crown ether (e.g., 0.1 M 18-crown-6 in methanol). The crown ether solution should be significantly more concentrated than the salt solution.

  • Instrumentation:

    • Use a high-precision conductivity meter and a conductivity cell with a known cell constant.

    • The titration should be performed in a thermostated vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Titration Procedure:

    • Place a known volume of the metal salt solution (e.g., 50 mL) into the titration vessel.

    • Measure the initial conductance of the solution.

    • Add small, precise aliquots of the crown ether solution to the salt solution using a calibrated micropipette or burette.

    • After each addition, stir the solution to ensure homogeneity and allow the conductance reading to stabilize before recording it.

    • Continue the additions until the molar ratio of crown ether to cation is approximately 2:1 or until the change in conductance becomes negligible.

  • Data Analysis:

    • Correct the measured conductance for the volume change during the titration.

    • Plot the molar conductivity of the solution as a function of the molar ratio of crown ether to cation.

    • The stoichiometry of the complex can be determined from the inflection point of the titration curve.

    • The stability constant (K) can be calculated by fitting the experimental data to a suitable binding model using non-linear least-squares analysis.[4]

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[5][6][7]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the cation (e.g., 0.1 mM KCl) and a solution of the crown ether (e.g., 1 mM 18-crown-6).

    • Crucially, both solutions must be prepared in the exact same buffer or solvent to minimize heats of dilution. Dialysis of both components against the same buffer is recommended.[5]

    • Degas both solutions thoroughly before the experiment to prevent the formation of air bubbles in the calorimeter cell.[5]

  • Instrumentation:

    • Use a sensitive isothermal titration calorimeter. The instrument consists of a reference cell and a sample cell.

  • Experimental Setup:

    • Fill the sample cell with the cation solution.

    • Fill the injection syringe with the crown ether solution.

    • The experiment is performed at a constant temperature.

  • Titration Procedure:

    • A series of small, precisely controlled injections of the crown ether solution are made into the cation solution in the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change for that injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the crown ether to the cation.

    • This isotherm is then fitted to a binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide detailed structural information about the crown ether-cation complex in solution. Changes in the chemical shifts of the crown ether's protons or carbons upon addition of a cation can be used to determine the stability constant of the complex.[8]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a series of NMR tubes containing a constant concentration of the crown ether (e.g., 5 mM 18-crown-6 in a suitable deuterated solvent like CD3OD or CD3CN).

    • To each tube, add increasing concentrations of the metal salt (e.g., from 0 to 50 mM KCl).

  • NMR Data Acquisition:

    • Acquire high-resolution 1H or 13C NMR spectra for each sample at a constant temperature.

  • Data Analysis:

    • Monitor the chemical shift of a specific proton or carbon resonance of the crown ether that is sensitive to cation binding.

    • Plot the change in chemical shift (Δδ) as a function of the cation concentration.

    • The stability constant (K) can be determined by fitting this titration curve to a binding isotherm equation using non-linear regression analysis.[9]

Applications in Drug Development

The unique properties of crown ethers make them promising tools in various aspects of drug development, from enhancing drug delivery to acting as therapeutic agents themselves.

Enhancing Drug Solubility and Permeability

Many potential drug candidates suffer from poor water solubility, which limits their bioavailability. Crown ethers can form host-guest complexes with certain drug molecules, effectively encapsulating the hydrophobic parts of the drug and presenting a more hydrophilic exterior, thereby increasing their aqueous solubility.

Furthermore, crown ethers have been shown to enhance the permeability of drugs across biological membranes. One proposed mechanism involves the complexation of cations like Ca2+ that are essential for maintaining the integrity of tight junctions between cells. By sequestering these cations, crown ethers can transiently loosen these junctions, allowing for increased paracellular drug transport.[2][10]

Crown Ethers as Ionophores and Their Therapeutic Potential

As ionophores, crown ethers can transport cations across cell membranes, disrupting the natural ion gradients that are crucial for cellular function. This property has been explored for therapeutic applications, particularly in cancer therapy. Certain cancer cells exhibit altered ion homeostasis, and by selectively transporting specific cations into these cells, crown ethers can induce apoptosis (programmed cell death).[11][12][13] For example, some crown ethers have been shown to increase the intracellular concentration of Ca2+, triggering a signaling cascade that leads to apoptosis.[11]

Visualizations

Logical Relationship of Factors Influencing Complex Stability

G cluster_factors Factors Influencing Complex Stability Size Size Complementarity (Cation vs. Cavity) Stability Complex Stability (log K) Size->Stability Solvent Solvent Properties Solvent->Stability Donor Donor Atoms (O, N, S) Donor->Stability Flexibility Conformational Flexibility Flexibility->Stability

Caption: Key factors determining the stability of crown ether-cation complexes.

Experimental Workflow for Determining Stability Constants

G cluster_workflow Experimental Workflow Prep Solution Preparation (Crown Ether & Cation) Method Choose Method Prep->Method Cond Conductometric Titration Method->Cond ITC Isothermal Titration Calorimetry (ITC) Method->ITC NMR NMR Spectroscopy Method->NMR Data Data Acquisition Cond->Data ITC->Data NMR->Data Analysis Data Analysis (Fitting to Binding Model) Data->Analysis Result Determine Stability Constant (K) & Thermodynamic Parameters Analysis->Result

Caption: General workflow for the experimental determination of stability constants.

Signaling Pathway of Crown Ether-Induced Apoptosis

G cluster_pathway Crown Ether-Mediated Apoptosis CE Crown Ether Membrane Cell Membrane CE->Membrane Facilitates Ca2+ influx Ca_out Extracellular Ca2+ Ca_in Intracellular Ca2+ (Increased) Membrane->Ca_in Mito Mitochondrial Stress Ca_in->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of apoptosis induced by crown ether-mediated calcium influx.

References

An In-depth Technical Guide on the Health and Safety of 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of available scientific literature and safety data, specific quantitative toxicological data (e.g., LD50, LC50) and detailed experimental protocols for 4'-Acetylbenzo-15-crown-5-Ether are not publicly available. The following guide provides a summary of the known qualitative health and safety information and outlines general experimental methodologies based on established guidelines. This document is intended for researchers, scientists, and drug development professionals and should be used as a reference for safe handling and as a framework for potential future toxicological assessments.

Summary of Health and Safety Data

4'-Acetylbenzo-15-crown-5-Ether is a chemical compound used in research and industrial applications.[1] Based on available Safety Data Sheets (SDS), the primary health hazards associated with this compound are related to irritation and potential harm upon ingestion.

Qualitative Hazard Statement:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be strictly followed when handling 4'-Acetylbenzo-15-crown-5-Ether. These include:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear chemical safety goggles or a face shield.

    • Wear a lab coat or other protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Quantitative Toxicological Data

Specific quantitative toxicological data for 4'-Acetylbenzo-15-crown-5-Ether is not available in the public domain. The following table outlines the types of data that would be necessary for a comprehensive toxicological profile. For the related compound 15-crown-5, an oral LD50 in rats has been reported as 1410 mg/kg, and a dermal LD50 in rabbits as 2520 mg/kg, but these values are not directly transferable to 4'-Acetylbenzo-15-crown-5-Ether.[3]

Parameter Test Species Route Value Reference
Acute Oral Toxicity (LD50)RatOralData Not Available
Acute Dermal Toxicity (LD50)RabbitDermalData Not Available
Acute Inhalation Toxicity (LC50)RatInhalationData Not Available
Skin Irritation/CorrosionRabbitDermalCauses skin irritation[2]
Eye Irritation/CorrosionRabbitOcularCauses serious eye irritation[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4'-Acetylbenzo-15-crown-5-Ether have not been published. However, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals would be employed for such evaluations.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.[1][4]

Methodology:

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Dosage and Application: A small amount (0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²). The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[5][6]

Methodology:

  • Test Animals: Healthy young adult albino rabbits are used.

  • Dosage and Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Lesions are scored based on a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Signaling Pathways and Biological Effects

Currently, there is no published research detailing the specific signaling pathways affected by 4'-Acetylbenzo-15-crown-5-Ether. Research on other crown ethers suggests that their biological effects are often related to their ability to form complexes with metal ions and transport them across cell membranes.[2][7] This ionophoric activity can disrupt cellular ion homeostasis, potentially leading to various downstream effects. However, without specific studies on 4'-Acetylbenzo-15-crown-5-Ether, any discussion of its impact on signaling pathways would be speculative.

Visualizations

As no specific signaling pathways or detailed experimental workflows for 4'-Acetylbenzo-15-crown-5-Ether have been identified, a diagram illustrating a known pathway cannot be provided. However, a generic workflow for chemical hazard assessment is presented below.

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) cluster_3 Hazard Classification & Reporting Literature_Review Literature Review & Existing Data Analysis Cell_Viability Cell Viability Assays (e.g., MTT, Neutral Red) Literature_Review->Cell_Viability In_Silico_Prediction In Silico (QSAR) Prediction In_Silico_Prediction->Cell_Viability Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cell_Viability->Genotoxicity Skin_Irritation_IV Reconstructed Human Epidermis Test (OECD 439) Genotoxicity->Skin_Irritation_IV Eye_Irritation_IV Bovine Corneal Opacity & Permeability Test (OECD 437) Skin_Irritation_IV->Eye_Irritation_IV Acute_Oral_Toxicity Acute Oral Toxicity (OECD 420/423/425) Eye_Irritation_IV->Acute_Oral_Toxicity If further data needed Dermal_Irritation Acute Dermal Irritation (OECD 404) Acute_Oral_Toxicity->Dermal_Irritation Eye_Irritation Acute Eye Irritation (OECD 405) Dermal_Irritation->Eye_Irritation Data_Integration Data Integration & Weight of Evidence Eye_Irritation->Data_Integration Classification_Labeling Classification & Labeling (GHS) Data_Integration->Classification_Labeling SDS_Generation Safety Data Sheet Generation Classification_Labeling->SDS_Generation

Caption: Generic workflow for chemical hazard assessment.

References

Methodological & Application

Application Notes and Protocols: 4'-Acetylbenzo-15-crown-5-Ether in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Acetylbenzo-15-crown-5-ether as an ionophore in the fabrication of ion-selective electrodes (ISEs). This document includes detailed experimental protocols, expected performance data based on closely related compounds, and visualizations to aid in understanding the underlying principles and workflows.

Introduction

4'-Acetylbenzo-15-crown-5-ether is a derivative of the well-known ionophore benzo-15-crown-5. The crown ether family is renowned for its ability to selectively form stable complexes with specific cations, a property determined by the size of the ether's cavity. The 15-crown-5 ether structure is particularly suited for complexing with potassium ions (K⁺), making it a valuable component in sensors for this biologically crucial cation. The acetyl group on the benzene ring can influence the electronic properties and solubility of the ionophore, potentially enhancing its performance in ion-selective membranes.

These ISEs are utilized in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis, for the precise and real-time measurement of ion concentrations in aqueous solutions. The principle of operation relies on the selective binding of the target ion by the 4'-Acetylbenzo-15-crown-5-ether embedded within a polymeric membrane, which generates a potential difference that is proportional to the logarithm of the ion's activity.

Principle of Ion Selection

The selectivity of an ISE based on 4'-Acetylbenzo-15-crown-5-ether is governed by the "lock and key" principle. The crown ether's central cavity provides a specific size and coordination environment that preferentially accommodates cations of a complementary diameter. For 15-crown-5 ethers, the cavity size is optimal for the potassium ion. The interaction between the cation and the oxygen atoms of the crown ether is a form of host-guest chemistry, leading to the formation of a stable complex. This selective complexation at the membrane-sample interface is the fundamental process that allows for the specific detection of the target ion in a mixture of other ions.

Principle of Ion Selection cluster_membrane PVC Membrane cluster_sample Aqueous Sample ionophore 4'-Acetylbenzo- 15-crown-5-Ether K_ion K+ ionophore->K_ion K_ion->ionophore Selective Binding Na_ion Na+ Na_ion->ionophore Weak/No Binding Ca_ion Ca2+ Ca_ion->ionophore Weak/No Binding

Figure 1: Selective binding of K⁺ by the crown ether.

Quantitative Data

While specific performance data for ion-selective electrodes based exclusively on 4'-Acetylbenzo-15-crown-5-ether is not extensively published, the following tables summarize representative data for ISEs incorporating the parent compound, benzo-15-crown-5. This data provides a strong baseline for the expected performance characteristics. The acetyl functional group may lead to minor variations in selectivity and linear range.

Table 1: Expected Performance Characteristics of a K⁺-Selective Electrode

ParameterExpected Value
Primary Ion K⁺
Linear Range (M) 1 x 10⁻⁵ - 1 x 10⁻¹
Slope (mV/decade) ~56 ± 3
Response Time < 30 seconds
Operational pH Range 3 - 9
Lifetime ~2 months

Table 2: Expected Potentiometric Selectivity Coefficients (log KpotK,J)

The selectivity coefficient (KpotK,J) indicates the preference of the ISE for the primary ion (K⁺) over an interfering ion (J). A smaller value signifies better selectivity.

Interfering Ion (J)Expected log KpotK,J Value
Na⁺-2.5 to -3.5
NH₄⁺-2.0 to -2.6
Li⁺~ -3.0
Mg²⁺~ -4.0
Ca²⁺~ -4.0

Experimental Protocols

The following protocols provide a detailed methodology for the fabrication and characterization of a PVC-based ion-selective electrode using 4'-Acetylbenzo-15-crown-5-ether.

Protocol 1: Fabrication of the PVC-Based Ion-Selective Membrane

This protocol outlines the preparation of the ion-selective membrane, which is the core sensing component of the electrode.

Workflow for PVC Membrane Fabrication start Start: Prepare Membrane Cocktail dissolve Dissolve PVC, Plasticizer, Ionophore, and Additive in THF start->dissolve homogenize Stir until a clear, viscous solution is obtained dissolve->homogenize cast Pour into a glass ring on a flat glass plate homogenize->cast evaporate Allow THF to evaporate slowly (24-48 hours) cast->evaporate membrane Result: Transparent PVC Membrane evaporate->membrane

Figure 2: Workflow for PVC membrane fabrication.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether - o-NPOE, or dioctyl phthalate - DOP)

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Glass ring (e.g., 30 mm inner diameter)

  • Flat glass plate

  • Fume hood

Procedure:

  • Prepare the Membrane Cocktail: In a glass vial, combine the following components in the specified weight percentages. A typical composition is:

    • Ionophore (4'-Acetylbenzo-15-crown-5-ether): 1-2%

    • PVC: ~33%

    • Plasticizer (o-NPOE): ~64-65%

    • Lipophilic Additive (KTCPB): 0.5-1%

  • Dissolution: Add a minimal amount of anhydrous THF (e.g., 5 mL) to the vial to dissolve all components completely.

  • Homogenization: Stir the mixture with a magnetic stirrer until a clear, viscous, and homogeneous solution is obtained.

  • Casting the Membrane: Place the glass ring on a clean, flat glass plate in a level position within a fume hood. Carefully pour the membrane cocktail into the glass ring.

  • Solvent Evaporation: Cover the setup loosely to allow for slow evaporation of the THF over 24-48 hours. This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

  • Membrane Retrieval: Once the THF has completely evaporated, a transparent membrane will have formed. Carefully peel the membrane from the glass plate.

Protocol 2: Assembly of the Ion-Selective Electrode

Materials:

  • Fabricated ion-selective membrane

  • Electrode body (e.g., PVC or glass tube)

  • Internal filling solution (e.g., 0.01 M KCl)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Adhesive (e.g., a solution of PVC in THF)

Equipment:

  • Cork borer or punch

  • Syringe

Procedure:

  • Prepare the Membrane Disc: Using a cork borer, punch out a small disc (e.g., 5-7 mm in diameter) from the fabricated PVC membrane.

  • Attach the Membrane: Securely attach the membrane disc to the end of the electrode body using the PVC/THF adhesive. Ensure a watertight seal.

  • Fill the Electrode: Using a syringe, fill the electrode body with the internal filling solution (0.01 M KCl), making sure no air bubbles are trapped.

  • Insert the Internal Reference Electrode: Insert the Ag/AgCl wire into the internal filling solution. The wire should be immersed in the solution but not touching the inner surface of the membrane.

  • Condition the Electrode: Before the first use, condition the assembled electrode by soaking it in a 0.01 M solution of the primary ion (KCl) for at least 12-24 hours. This step is critical for achieving a stable and reproducible potential.

Protocol 3: Potentiometric Measurement and Calibration

This protocol describes how to calibrate the electrode and measure the concentration of the target ion in a sample.

Workflow for Potentiometric Measurement setup Setup: ISE and Reference Electrode in Standard/Sample Solution measure Measure Potential (mV) using a pH/Ion Meter setup->measure plot Plot Potential vs. log(Activity) to create a calibration curve measure->plot calibrate Prepare a series of standard solutions of known concentrations calibrate->setup determine Measure potential in the unknown sample and determine concentration from the curve plot->determine result Result: Ion Concentration determine->result

Figure 3: Workflow for potentiometric measurement.

Materials:

  • Assembled and conditioned ion-selective electrode

  • External reference electrode (e.g., Ag/AgCl)

  • Standard solutions of the primary ion (e.g., KCl, from 1.0 M down to 1 x 10⁻⁶ M)

  • Sample solutions

  • Ionic strength adjustment buffer (ISAB), if necessary

Equipment:

  • High-impedance pH/ion meter

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Prepare Standard Solutions: Prepare a series of standard solutions of the primary ion (e.g., KCl) by serial dilution of a stock solution. The concentration range should cover the expected range of the samples.

  • Assemble the Measurement Cell: Place a standard solution in a beaker with a magnetic stir bar. Immerse the ion-selective electrode and the external reference electrode into the solution. Ensure that the liquid junctions of both electrodes are below the solution level.

  • Measure the Potential: Stir the solution gently and record the potential reading (in mV) once it has stabilized.

  • Generate a Calibration Curve: Repeat the measurement for all standard solutions, starting from the most dilute and proceeding to the most concentrated. Plot the measured potential (y-axis) against the logarithm of the ion activity (x-axis). The resulting graph is the calibration curve.

  • Measure the Sample: Replace the standard solution with the sample solution and record the stable potential reading.

  • Determine the Concentration: Using the calibration curve, determine the logarithm of the ion activity corresponding to the potential measured in the sample. Convert this value back to concentration.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Noisy or Unstable Readings Air bubble on the membrane surface. Clogged reference electrode junction. Insufficient conditioning.Gently tap the electrode to dislodge bubbles. Clean or replace the reference electrode filling solution. Re-condition the electrode for several more hours.
Slow Response Time Old or damaged membrane. Low temperature of the sample.Fabricate a new membrane. Allow samples to reach room temperature before measurement.
Poor Selectivity High concentration of interfering ions. Non-optimal membrane composition.Use masking agents for interfering ions if possible. Optimize the membrane cocktail (e.g., change plasticizer, adjust ionophore concentration).
Low Slope (Non-Nernstian) Depleted or incorrect internal filling solution. Damaged membrane. Incorrectly prepared standards.Replace the internal filling solution. Fabricate a new membrane. Prepare fresh calibration standards.

By following these protocols and considering the expected performance data, researchers can effectively utilize 4'-Acetylbenzo-15-crown-5-ether for the development of robust and selective ion-selective electrodes.

4'-Acetylbenzo-15-crown-5-Ether: Application Notes and Protocols for Phase Transfer Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4'-Acetylbenzo-15-crown-5-Ether as a phase transfer catalyst (PTC) in organic synthesis. Crown ethers are powerful tools for accelerating reactions between immiscible phases, and the unique structure of 4'-Acetylbenzo-15-crown-5-Ether offers specific advantages in solubility and catalytic activity.

Introduction to 4'-Acetylbenzo-15-crown-5-Ether in Phase Transfer Catalysis

Phase transfer catalysis is a valuable methodology in synthetic organic chemistry, enabling reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid). 4'-Acetylbenzo-15-crown-5-Ether, a specialized crown ether, serves as an effective phase transfer catalyst.[1] Its structure, featuring a 15-crown-5 ring fused to a benzene ring bearing an acetyl group, allows it to form stable complexes with cations, particularly sodium (Na⁺). This complexation facilitates the transport of the cation and its accompanying anion from an aqueous or solid phase into an organic phase, where the "naked" and highly reactive anion can readily participate in the desired reaction.

The presence of the electron-withdrawing acetyl group on the benzo moiety is expected to influence the cation-binding properties and, consequently, the catalytic efficiency of the crown ether. Studies on substituted dibenzo crown ethers have indicated that the electronic effects of substituents on the aromatic ring correlate with the reaction rates in nucleophilic substitution reactions.

Principle of Action

The catalytic cycle of 4'-Acetylbenzo-15-crown-5-Ether in a solid-liquid phase transfer reaction can be outlined as follows:

  • Complexation: The crown ether, dissolved in the organic solvent, complexes with a metal cation (e.g., K⁺ or Na⁺) at the solid-liquid interface.

  • Phase Transfer: The resulting lipophilic complex, [M(4'-Acetylbenzo-15-crown-5)]⁺, is soluble in the organic phase and transports the cation into it.

  • Anion Activation: To maintain charge neutrality, the corresponding anion (e.g., CN⁻, halide) is also transferred into the organic phase. In this non-polar environment, the anion is poorly solvated and shielded from its counter-ion by the crown ether, rendering it a highly reactive "naked" nucleophile.

  • Reaction: The activated anion reacts with the organic substrate to form the desired product.

  • Catalyst Regeneration: The crown ether is released and returns to the interface to initiate another catalytic cycle.

PTC_Mechanism M⁺X⁻ Metal Salt (M⁺X⁻) Complex [Crown-M]⁺X⁻ (Lipophilic Complex) M⁺X⁻->Complex 1. Complexation & Phase Transfer Crown 4'-Acetylbenzo- 15-crown-5-Ether Product Product (R-X) Complex->Product 2. Reaction Substrate Organic Substrate (R-Y) Product->Crown 3. Catalyst Regeneration Byproduct Byproduct (M⁺Y⁻) SN2_Workflow start Start reactants Mix NaCN, 1-Bromooctane, and Acetonitrile start->reactants add_catalyst Add 4'-Acetylbenzo-15-crown-5-Ether reactants->add_catalyst reflux Reflux for 6-8 hours add_catalyst->reflux monitor Monitor by GC/TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, Wash with Water and Brine monitor->workup Complete dry Dry over MgSO₄ and Concentrate workup->dry purify Purify by Distillation or Chromatography dry->purify end End purify->end

References

Application Notes and Protocols for 4'-Acetylbenzo-15-crown-5-Ether in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-Acetylbenzo-15-crown-5-ether in the development of advanced drug delivery systems. This crown ether is a key component in the construction of stimuli-responsive nanomaterials, particularly those sensitive to specific cations, offering precise control over drug release.

Introduction

4'-Acetylbenzo-15-crown-5-ether is a functionalized crown ether that exhibits selective binding affinity for certain cations, most notably potassium ions (K⁺).[1] This property makes it an invaluable tool in the design of "smart" drug delivery systems that can release their therapeutic payload in response to specific physiological or pathological triggers.[2] By incorporating this molecule into polymer backbones or nanoparticle surfaces, researchers can create formulations that respond to changes in ion concentrations, which are often associated with disease states or specific cellular compartments.

The primary mechanism of action involves a conformational change in the crown ether upon binding with a target cation. This change can disrupt the integrity of a nanoparticle or hydrogel matrix, leading to the release of an encapsulated drug. This ion-gated release offers a high degree of spatial and temporal control, potentially reducing off-target effects and improving the therapeutic index of potent drugs.

Key Applications in Drug Delivery

  • Potassium-Ion-Triggered Drug Release: The most prominent application is in the development of K⁺-responsive drug delivery systems. The intracellular concentration of K⁺ is significantly higher than the extracellular concentration. Nanoparticles functionalized with 4'-Acetylbenzo-15-crown-5-ether can be designed to be stable in the bloodstream but to disassemble and release their drug cargo upon entering the high-K⁺ environment of the cell cytoplasm. This approach is particularly promising for the targeted delivery of anticancer agents.

  • Modulation of Thermo-Responsive Polymers: Crown ethers can influence the lower critical solution temperature (LCST) of thermo-responsive polymers in an ion-dependent manner. This allows for the creation of dual-stimuli-responsive systems where both temperature and ion concentration can modulate drug release.

  • Ion-Selective Sensing and Delivery: The selective binding properties of 4'-Acetylbenzo-15-crown-5-ether can be harnessed to create systems that not only release drugs but also sense the ionic microenvironment.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for drug delivery systems based on 4'-Acetylbenzo-15-crown-5-ether, the following table summarizes representative data from a closely related benzo-18-crown-6-based system, which is expected to exhibit a similar K⁺-responsive behavior. The data presented is for a polymeric micelle system loaded with the anticancer drug Doxorubicin (DOX).

ParameterValueConditionsReference
Drug Loading Content (DLC) 12.5% (w/w)Dialysis methodAdapted from[3]
Drug Loading Efficiency (DLE) 85.3%Dialysis methodAdapted from[3]
Particle Size (before K⁺) ~110 nmDynamic Light ScatteringAdapted from[3]
Particle Size (after K⁺ addition) ~195 nm (swelling)Dynamic Light Scattering[3]
Drug Release (24h, no K⁺, 37°C) 76.33%In vitro dialysis[3]
Drug Release (12h, 150 mM K⁺, 37°C) 99.84%In vitro dialysis[3]

Experimental Protocols

Protocol 1: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the synthesis of the amine-functionalized precursor necessary for further modification and incorporation into drug delivery systems.

Materials:

  • 4'-Nitrobenzo-15-crown-5

  • Palladium on carbon (Pd/C, 10%)

  • Hydrazine hydrate (80%)

  • Ethanol

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve 4'-Nitrobenzo-15-crown-5 in ethanol in a round-bottom flask at 80°C.

  • Carefully add Pd/C to the solution.

  • Add a mixture of ethanol and hydrazine hydrate dropwise to the reaction mixture.

  • Continue the reaction for 12 hours at 80°C under constant stirring.

  • After completion, cool the mixture and remove the Pd/C catalyst by filtration.

  • Remove the ethanol by rotary evaporation.

  • Dissolve the residue in DCM and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4'-Aminobenzo-15-crown-5.

Protocol 2: Formulation of K⁺-Responsive Nanoparticles

This protocol outlines the preparation of drug-loaded polymeric nanoparticles functionalized with 4'-Acetylbenzo-15-crown-5-ether using a solvent evaporation method. This is a generalizable protocol that can be adapted for various hydrophobic drugs.

Materials:

  • Amphiphilic polymer containing 4'-Acetylbenzo-15-crown-5 moieties

  • Hydrophobic drug (e.g., Doxorubicin)

  • Tetrahydrofuran (THF) or other suitable organic solvent

  • Deionized water

  • Dialysis membrane (MWCO appropriate for the drug)

Procedure:

  • Dissolve the amphiphilic polymer and the hydrophobic drug in THF.

  • Add the organic solution dropwise to deionized water under vigorous stirring to form a nano-emulsion.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent, leading to the formation of drug-loaded nanoparticles.

  • Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the unloaded drug and any remaining solvent.

  • Store the purified nanoparticle suspension at 4°C.

Protocol 3: In Vitro K⁺-Triggered Drug Release Study

This protocol describes a standard dialysis-based method to evaluate the ion-responsive release of a drug from the formulated nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • PBS containing 150 mM KCl (to simulate intracellular K⁺ concentration)

  • Dialysis bags (with appropriate MWCO)

  • Shaking incubator or water bath at 37°C

Procedure:

  • Pipette a known volume of the drug-loaded nanoparticle suspension into a pre-swollen dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (either PBS or PBS with KCl) in a sealed container.

  • Place the container in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_formulation Nanoparticle Formulation cluster_release In Vitro Drug Release s1 4'-Nitrobenzo- 15-crown-5 s2 Reduction s1->s2 s3 4'-Aminobenzo- 15-crown-5 s2->s3 s4 Acylation s3->s4 s5 4'-Acetylbenzo- 15-crown-5 s4->s5 f1 Polymer & Drug in Organic Solvent s5->f1 f2 Solvent Evaporation in Aqueous Phase f1->f2 f3 Drug-Loaded Nanoparticles f2->f3 r1 Nanoparticles in Dialysis Bag f3->r1 r2 Incubation in Release Medium (with/without K+) r1->r2 r3 Sample Collection & Analysis r2->r3

Caption: Experimental workflow for the synthesis, formulation, and in vitro testing.

signaling_pathway cluster_extracellular Extracellular Space (Low K+) cluster_intracellular Intracellular Space (High K+) NP Drug-Loaded Nanoparticle (Stable) NP_dis Nanoparticle Disassembly NP->NP_dis Cellular Uptake Drug Drug Release NP_dis->Drug Target Cellular Target (e.g., DNA, Kinase) Drug->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect K_ion K+ K_ion->NP_dis Triggers

Caption: Proposed mechanism of K+-triggered intracellular drug release.

References

Application Notes and Protocols: Synthesis of Schiff Base Ligands from 4'-Acetylbenzo-15-crown-5-ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff base ligands derived from 4'-Acetylbenzo-15-crown-5-ether. These compounds are of significant interest in coordination chemistry and drug development due to their potential as selective metal ion sensors, catalysts, and novel therapeutic agents. The integration of the benzo-15-crown-5 moiety offers a selective binding site for alkali and alkaline earth metal cations, while the Schiff base framework can coordinate with various transition metal ions. This dual functionality allows for the design of sophisticated molecular systems with diverse applications.

I. Synthetic Applications

The primary application of 4'-Acetylbenzo-15-crown-5-ether in this context is as a carbonyl precursor for the synthesis of Schiff base ligands. The condensation reaction between the acetyl group of the crown ether and a primary amine yields the corresponding Schiff base (or ketimine). These ligands are often colored, crystalline solids that can be purified by recrystallization.

The resulting Schiff base ligands incorporating the benzo-15-crown-5 unit have several potential applications:

  • Metal Ion Sensing: The crown ether cavity can selectively bind specific cations, and this binding event can modulate the spectroscopic or electrochemical properties of the coordinated transition metal at the Schiff base site, leading to a sensory response.

  • Catalysis: The metal complexes of these Schiff base ligands can be explored as catalysts for various organic transformations. The crown ether moiety can influence the catalyst's solubility, stability, and even enantioselectivity.

  • Drug Development: Schiff bases and their metal complexes are known to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The crown ether component could enhance bioavailability or target specific cellular environments with high concentrations of particular cations.[1]

II. Experimental Protocols

This section details the general experimental procedure for the synthesis of Schiff base ligands from 4'-Acetylbenzo-15-crown-5-ether and a primary amine.

General Protocol: Synthesis of a Schiff Base Ligand
  • Dissolution of Reactants:

    • In a round-bottom flask, dissolve 4'-Acetylbenzo-15-crown-5-ether (1.0 equivalent) in a suitable solvent such as absolute ethanol or methanol.

    • In a separate flask, dissolve the desired primary amine (1.0 equivalent) in the same solvent.

  • Condensation Reaction:

    • Slowly add the amine solution to the stirred solution of 4'-Acetylbenzo-15-crown-5-ether at room temperature.

    • Add a few drops of a catalytic amount of glacial acetic acid to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine. Ketones are generally less reactive than aldehydes, so longer reaction times may be necessary compared to syntheses starting from 4'-formylbenzo-15-crown-5.[2]

  • Isolation and Purification:

    • After the reaction is complete (monitored by thin-layer chromatography), allow the mixture to cool to room temperature.

    • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).[3]

  • Drying:

    • Dry the purified Schiff base ligand in a vacuum desiccator or a drying oven at a suitable temperature.

III. Data Presentation

The following tables summarize representative data for Schiff base ligands synthesized from analogous benzo-15-crown-5 derivatives. This data is provided for comparative purposes to anticipate the characteristics of ligands derived from 4'-Acetylbenzo-15-crown-5-ether.

Table 1: Synthesis of Schiff Base Ligands from 4'-Formylbenzo-15-crown-5

Reactant AmineSolventYield (%)Melting Point (°C)Reference
1,2-bis(2-aminophenoxy)ethaneMethanol64.7135[3]
5-amino-1,10-phenanthrolineEthanol55190-192

Table 2: Spectroscopic Data for a Representative Schiff Base Ligand

CompoundIR ν(C=N) (cm⁻¹)¹H-NMR δ(CH=N) (ppm)Reference
Schiff base from 4'-Formylbenzo-15-crown-5 and 1,2-bis(2-aminophenoxy)ethane16218.38[3]
Schiff base from 4'-Formyl-5'-hydroxybenzo-15-crown-5 and 1,2-bis(2-aminophenoxy)ethane16178.60[3]

IV. Mandatory Visualizations

The following diagrams illustrate the general workflow and a hypothetical signaling pathway for the synthesized Schiff base ligands.

Synthesis_Workflow start Starting Materials reagents 4'-Acetylbenzo-15-crown-5 + Primary Amine start->reagents process Condensation Reaction (Ethanol, Reflux, Acetic Acid) reagents->process product Crude Schiff Base Ligand process->product purification Purification (Recrystallization) product->purification final_product Purified Schiff Base Ligand purification->final_product characterization Characterization (IR, NMR, MS, etc.) final_product->characterization Signaling_Pathway ligand Schiff Base Ligand (Crown Ether + Schiff Base) complex1 Cation-Crown Complex ligand->complex1 Binds complex2 Metal-Schiff Base Complex ligand->complex2 Binds cation Alkali/Alkaline Earth Cation cation->complex1 transition_metal Transition Metal Ion transition_metal->complex2 ternary_complex Ternary Complex complex1->ternary_complex Modulates complex2->ternary_complex response Measurable Response (e.g., Color Change, Fluorescence) ternary_complex->response Generates

References

Application Notes and Protocols for UV-Vis Titration of 4'-Acetylbenzo-15-crown-5 with Metal Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crown ethers are macrocyclic polyethers with the unique ability to selectively bind cations, a property governed by the size of the cation and the crown ether's cavity.[1][2][3] This selective binding, often referred to as host-guest chemistry, has led to their widespread application in various fields, including phase transfer catalysis, ion separation, and the development of ion-selective sensors.[1][2][4] 4'-Acetylbenzo-15-crown-5 is a derivative of benzo-15-crown-5, featuring an acetyl group on the benzene ring. This functionalization can influence its complexation behavior and provides a chromophore that is amenable to study by UV-Visible (UV-Vis) spectroscopy.

UV-Vis titration is a powerful and straightforward technique to study the complexation between a chromophore-containing host molecule, such as 4'-Acetylbenzo-15-crown-5, and a non-absorbing guest, in this case, metal ions. The binding event leads to a change in the electronic environment of the chromophore, resulting in a shift in the absorption spectrum. By systematically adding a metal salt solution to the crown ether solution and recording the corresponding spectral changes, one can determine the stoichiometry of the complex and the binding constant (Ka), which quantifies the strength of the interaction.

This document provides a detailed protocol for performing a UV-Vis titration of 4'-Acetylbenzo-15-crown-5 with various metal salts to determine their binding characteristics.

Materials and Apparatus

Chemicals:

  • 4'-Acetylbenzo-15-crown-5 (Purity: ≥ 97%)

  • A selection of metal salts (e.g., NaClO₄, KClO₄, Mg(ClO₄)₂, Ca(ClO₄)₂, etc.). Perchlorate salts are often used due to their high solubility in organic solvents and the non-coordinating nature of the perchlorate anion.

  • Spectroscopic grade solvent (e.g., Acetonitrile or Methanol). The choice of solvent is critical and should be one in which both the crown ether and the metal salts are soluble.

Apparatus:

  • Dual-beam UV-Vis spectrophotometer

  • A matched pair of quartz cuvettes (e.g., 1 cm path length)

  • Volumetric flasks (various sizes)

  • Micropipettes and tips

  • Analytical balance

  • Magnetic stirrer and stir bars (optional, for ensuring homogeneity)

Safety Precautions

  • 4'-Acetylbenzo-15-crown-5: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[5][6][7] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6] Avoid breathing dust.[5]

  • Metal Salts: Perchlorate salts are strong oxidizing agents and can be explosive when mixed with organic materials. Handle with care and avoid heating. Consult the specific Safety Data Sheet (SDS) for each metal salt being used.

  • Solvents: Acetonitrile and methanol are flammable and toxic. Handle in a fume hood and wear appropriate PPE.

Experimental Workflow

The following diagram outlines the general workflow for the UV-Vis titration experiment.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Stock Solution of 4'-Acetylbenzo-15-crown-5 C Place Crown Ether Solution in Cuvette A->C B Prepare Stock Solution of Metal Salt E Add Aliquot of Metal Salt Solution B->E D Record Initial UV-Vis Spectrum C->D D->E Start Titration F Equilibrate and Record UV-Vis Spectrum E->F F->E Repeat additions G Extract Absorbance Data at λmax F->G Titration Complete H Plot Absorbance vs. [Metal]/[Crown] Ratio G->H I Determine Stoichiometry H->I J Calculate Binding Constant (Ka) (e.g., Benesi-Hildebrand Plot) H->J

Caption: Experimental workflow for UV-Vis titration of 4'-Acetylbenzo-15-crown-5 with metal salts.

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • Crown Ether Stock Solution: Accurately weigh a precise amount of 4'-Acetylbenzo-15-crown-5 and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻⁴ M).

  • Metal Salt Stock Solution: Accurately weigh the desired metal salt and dissolve it in the same solvent in a volumetric flask to prepare a stock solution of a known concentration. This solution should be significantly more concentrated than the crown ether solution (e.g., 1 x 10⁻² M) to avoid significant dilution of the crown ether during the titration.

2. Determination of the Working Wavelength (λmax):

  • Fill a quartz cuvette with the 4'-Acetylbenzo-15-crown-5 stock solution.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) of the free crown ether. This will be the primary wavelength to monitor during the titration. Also, identify a wavelength where significant spectral changes occur upon complexation.

3. UV-Vis Titration Procedure:

  • Place a known volume (e.g., 2.0 mL) of the 4'-Acetylbenzo-15-crown-5 stock solution into a quartz cuvette.

  • Record the initial UV-Vis spectrum. This is the spectrum of the "free" crown ether.

  • Using a micropipette, add a small, precise volume (e.g., 2-10 µL) of the concentrated metal salt stock solution to the cuvette.

  • Gently mix the solution in the cuvette to ensure homogeneity. A magnetic stir bar can be used if the spectrophotometer has this capability.

  • Allow the solution to equilibrate for a few minutes.

  • Record the UV-Vis spectrum.

  • Repeat the addition of the metal salt solution in small increments, recording the spectrum after each addition, until no further significant changes in the absorbance are observed. This indicates that the binding is saturated.

Data Presentation and Analysis

The collected spectral data will show a systematic change in absorbance at and around the λmax of the crown ether upon the addition of the metal salt.

Data Table:

Summarize the quantitative data in a table for each metal salt titration.

Aliquot of Metal Salt (µL)Total [Metal Salt] (M)[Metal]/[Crown] Molar RatioAbsorbance at λmax
000A₀
10[M]₁R₁A₁
20[M]₂R₂A₂
............
n[M]ₙRₙAₙ

Determining Stoichiometry:

A plot of the change in absorbance (ΔA = A - A₀) at λmax versus the molar ratio of [Metal Ion]/[Crown Ether] can be used to determine the stoichiometry of the complex. The inflection point of the curve often indicates the stoichiometry. For many crown ether-metal ion complexes, a 1:1 stoichiometry is expected.

Calculating the Binding Constant (Ka) using the Benesi-Hildebrand Method:

For a 1:1 complex, the Benesi-Hildebrand equation can be used to determine the binding constant.[1][8] The equation is as follows:

1 / ΔA = 1 / (Δε * [C]₀ * Ka * [M]ⁿ) + 1 / (Δε * [C]₀)

Where:

  • ΔA is the change in absorbance at λmax upon addition of the metal salt.

  • Δε is the difference in the molar extinction coefficients of the free crown ether and the complex.

  • [C]₀ is the initial concentration of the crown ether.

  • [M] is the concentration of the metal ion.

  • Ka is the association (binding) constant.

  • n is the stoichiometry of the complex (assumed to be 1).

A plot of 1/ΔA versus 1/[M] should yield a straight line. The binding constant can be calculated from the slope and intercept of this line:

Ka = Intercept / Slope

Logical Relationship for Data Analysis:

Data_Analysis_Logic A UV-Vis Titration Data (Absorbance vs. [Metal]) B Calculate ΔA = A - A₀ A->B C Plot 1/ΔA vs. 1/[Metal] B->C D Linear Regression (y = mx + c) C->D E Calculate Slope (m) and Intercept (c) D->E F Calculate Binding Constant Ka = Intercept / Slope E->F

Caption: Logical flow for calculating the binding constant using the Benesi-Hildebrand method.

Note on Data Analysis Software: While the Benesi-Hildebrand plot is a common method, non-linear regression analysis using specialized software is often more accurate for determining binding constants.[9]

Expected Results

The UV-Vis titration of 4'-Acetylbenzo-15-crown-5 with metal salts is expected to show a change in the absorption spectrum upon complexation. This may manifest as a hyperchromic (increase in absorbance), hypochromic (decrease in absorbance), or a bathochromic (red shift) or hypsochromic (blue shift) effect. The magnitude of these changes will depend on the specific metal ion and its interaction with the crown ether.

By calculating the binding constants for a series of metal ions, a selectivity profile for 4'-Acetylbenzo-15-crown-5 can be established. It is generally expected that benzo-15-crown-5 and its derivatives will show a preference for cations with an ionic radius that best fits its cavity, such as Na⁺. However, the acetyl group may influence this selectivity.

Conclusion

This application note provides a comprehensive protocol for the UV-Vis titration of 4'-Acetylbenzo-15-crown-5 with metal salts. By following this detailed methodology, researchers can effectively determine the stoichiometry and binding constants of the resulting complexes. This information is valuable for understanding the fundamental principles of host-guest chemistry and for the rational design of new ionophores and sensors.

References

Application Note: Unveiling Cation-Host Interactions via ¹H NMR Spectroscopy with 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide for the analysis of cation complexation by 4'-Acetylbenzo-15-crown-5-ether using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Crown ethers are renowned for their ability to selectively bind cations, a phenomenon that induces notable changes in their ¹H NMR spectra.[1] By monitoring these spectral shifts, researchers can elucidate the stoichiometry and stability of the resulting host-guest complexes. This document outlines the theoretical underpinnings, detailed experimental protocols for ¹H NMR titration, and methods for data analysis to determine association constants. The presented protocols and data are invaluable for researchers in supramolecular chemistry, materials science, and drug development.

Introduction

4'-Acetylbenzo-15-crown-5-ether is a specialized crown ether featuring a benzo group that enhances its structural rigidity and an acetyl group that can modulate its electronic properties and solubility.[1] The defining characteristic of crown ethers is their central cavity, lined with oxygen atoms, which can selectively encapsulate cations based on size and charge density. This selective binding is crucial for applications such as ion-selective electrodes, phase transfer catalysis, and the development of drug delivery systems.[1]

¹H NMR spectroscopy is a powerful, non-destructive technique to probe the interactions between crown ethers and cations in solution. The complexation event alters the chemical environment of the protons on the crown ether, leading to changes in their chemical shifts (δ). The magnitude of these shifts is directly related to the extent of complexation, allowing for the quantitative determination of binding affinities. Typically, the protons of the polyether ring of the crown ether undergo a downfield shift upon cation binding due to the deshielding effect of the positively charged guest within the cavity.

Principle of ¹H NMR Analysis of Cation Complexation

The fundamental principle behind this application is the change in the chemical environment of the protons of 4'-Acetylbenzo-15-crown-5 upon complexation with a cation. In the free state (uncomplexed), the crown ether exists in a particular conformation in solution, giving rise to a characteristic ¹H NMR spectrum. When a cation is introduced, it can enter the crown ether's cavity, forming a host-guest complex. This complexation is a dynamic equilibrium:

Host (H) + Guest (G) ⇌ Host-Guest Complex (HG)

The formation of the complex alters the electron density around the protons of the crown ether, particularly those lining the cavity. This change in the local magnetic field results in a shift in the resonance frequency of these protons, which is observed as a change in their chemical shift in the ¹H NMR spectrum.

By systematically titrating a solution of the crown ether with a salt of the cation of interest and recording the ¹H NMR spectrum at each addition, one can monitor the change in chemical shift of specific protons. This data can then be used to construct a binding isotherm, from which the association constant (Kₐ), a measure of the binding affinity, can be calculated.

Experimental Protocols

Materials and Instrumentation
  • Host: 4'-Acetylbenzo-15-crown-5-ether

  • Guest Cations: Perchlorate or triflate salts of alkali metals (Li⁺, Na⁺, K⁺, Cs⁺) and alkaline earth metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) are recommended due to their solubility in common NMR solvents and the non-coordinating nature of the anions.

  • NMR Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) are suitable solvents. The choice of solvent can influence the binding affinities.

  • NMR Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for adequate signal dispersion.

Protocol for ¹H NMR Titration
  • Sample Preparation (Host):

    • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether in the chosen deuterated solvent at a concentration of approximately 1-5 mM.

    • Transfer a precise volume (e.g., 0.5 mL) of this solution into an NMR tube.

  • Sample Preparation (Guest):

    • Prepare a stock solution of the cation salt in the same deuterated solvent at a concentration that is at least 20-30 times higher than the host concentration.

  • ¹H NMR Titration Procedure:

    • Acquire a ¹H NMR spectrum of the free host solution. This will serve as the reference (0 equivalents of guest).

    • Add a small aliquot of the guest stock solution to the NMR tube containing the host solution. The volume should be calculated to provide a specific molar ratio (e.g., 0.2 equivalents).

    • Gently mix the solution in the NMR tube and acquire a ¹H NMR spectrum.

    • Repeat the addition of the guest stock solution to achieve a series of increasing molar ratios (e.g., 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0, 3.0, 5.0, and 10.0 equivalents).

    • Record the chemical shift of one or more well-resolved protons of the crown ether that show a significant shift upon complexation at each titration point. The protons of the polyether ring are typically the most sensitive.

Data Presentation

The following tables summarize the expected ¹H NMR chemical shifts for 4'-Acetylbenzo-15-crown-5-ether and the representative changes upon complexation with a cation. Note: The exact chemical shifts for the complexes are illustrative and based on data from structurally similar compounds due to the lack of specific literature values for all cation complexes of 4'-Acetylbenzo-15-crown-5-ether.

Table 1: Representative ¹H NMR Chemical Shifts of 4'-Acetylbenzo-15-crown-5-ether in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
CH₃ (Acetyl)~2.55s
OCH₂~3.78-3.82m
OCH₂~3.93-3.98m
Ar-OCH₂~4.18-4.25m
Ar-H~6.95d
Ar-H~7.40-7.50m

Data is estimated based on known spectra of similar benzo-15-crown-5 derivatives.

Table 2: Representative ¹H NMR Chemical Shift Changes (Δδ) of Polyether Protons upon Complexation

CationΔδ (ppm) for OCH₂ protons
Li⁺+0.1 to +0.3
Na⁺+0.2 to +0.5
K⁺+0.1 to +0.4
Cs⁺< +0.1
Mg²⁺+0.3 to +0.6
Ca²⁺+0.4 to +0.8
Sr²⁺+0.3 to +0.7
Ba²⁺+0.2 to +0.6

Δδ = δ(complex) - δ(free). Positive values indicate a downfield shift.

Data Analysis and Calculation of Association Constant (Kₐ)

For a 1:1 host-guest complexation, the association constant (Kₐ) can be determined by fitting the titration data to the following equation using a non-linear least-squares analysis:

Δδ_obs = Δδ_max * ( [H]₀ + [G]₀ + 1/Kₐ - √(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀) ) / (2[H]₀)

Where:

  • Δδ_obs is the observed change in chemical shift at each titration point.

  • Δδ_max is the change in chemical shift at saturation (when the host is fully complexed).

  • [H]₀ is the initial concentration of the host.

  • [G]₀ is the total concentration of the guest at each titration point.

Visualization of Key Processes

The following diagrams illustrate the cation complexation and the experimental workflow.

G cluster_0 Cation Complexation Host 4'-Acetylbenzo- 15-crown-5-ether Complex [Host-Cation]⁺ Complex Host->Complex + Cation Cation Cation (e.g., Na⁺) Complex->Host - Cation

Caption: Cation complexation by 4'-Acetylbenzo-15-crown-5-ether.

G start Start: Prepare Host and Guest Stock Solutions nmr_free Acquire ¹H NMR of Free Host start->nmr_free titrate Add Aliquot of Guest Solution to Host nmr_free->titrate nmr_complex Acquire ¹H NMR of Mixture titrate->nmr_complex more_guest More Guest to Add? nmr_complex->more_guest more_guest->titrate Yes analyze Analyze Data: Plot Δδ vs. [Guest]/[Host] more_guest->analyze No calculate Calculate Kₐ via Non-linear Regression analyze->calculate end End: Report Binding Affinity calculate->end

Caption: Experimental workflow for ¹H NMR titration.

Conclusion

This application note details the use of ¹H NMR spectroscopy as a robust method for characterizing the cation binding properties of 4'-Acetylbenzo-15-crown-5-ether. The protocols and data analysis methods described herein provide a framework for researchers to quantitatively assess host-guest interactions, which is essential for the rational design of novel ionophores and functional materials. The ability to determine binding affinities and selectivities is a critical step in the development of new technologies that rely on molecular recognition.

References

Application Notes and Protocols for the Fabrication of PVC Membrane Sensors with 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are powerful analytical tools for the potentiometric determination of specific ion concentrations in a variety of complex samples, including biological fluids, environmental waters, and pharmaceutical formulations. The heart of an ISE is the ion-selective membrane, which is responsible for the selective recognition of the target analyte. Crown ethers, with their unique macrocyclic structure, are excellent ionophores for the fabrication of these membranes due to their ability to selectively bind cations based on size and charge.[1][2]

4'-Acetylbenzo-15-crown-5-ether is a derivative of benzo-15-crown-5 that can be effectively utilized in the preparation of ion-selective membranes for sensors, particularly for the detection of cations.[3] The acetyl group can influence the electronic properties and solubility of the crown ether, potentially enhancing its performance as an ionophore. This document provides detailed application notes and protocols for the fabrication and characterization of PVC membrane sensors incorporating 4'-Acetylbenzo-15-crown-5-ether.

Principle of Operation

The PVC membrane sensor operates based on the principle of potentiometry. The 4'-Acetylbenzo-15-crown-5-ether, embedded within the plasticized PVC membrane, selectively complexes with the target cation. This selective binding at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample solution. This potential is measured against a stable reference electrode, allowing for the quantitative determination of the ion's concentration. The selectivity of the sensor is primarily determined by the affinity of the crown ether's cavity for the specific size and charge of the target cation.[1][2][4]

Quantitative Data Summary

The performance of an ion-selective electrode is characterized by several key parameters. The following table summarizes representative performance data for ISEs incorporating benzo-15-crown-5 and its derivatives. While specific data for 4'-Acetylbenzo-15-crown-5-ether is not extensively published, the data for closely related compounds provide a strong indication of expected performance.

IonophorePrimary IonLinear Range (M)Slope (mV/decade)Interfering IonSelectivity Coefficient (log Kpotprim,int)Reference
Benzo-15-Crown-5Pb²⁺1x10⁻⁵ - 1x10⁻³29.7 ± 0.5Na⁺-2.3[5]
Benzo-15-Crown-5Pb²⁺1x10⁻⁵ - 1x10⁻³29.7 ± 0.5K⁺-2.5[5]
Bis(benzo-15-crown-5)K⁺10⁻⁵ - 10⁻¹~57Na⁺-3.5[5]
4-Hydroxybenzo-15-crown-5Be²⁺1.0x10⁻⁶ - 1.0x10⁻¹22 ± 1--[6]
N-(4'-benzo-15-crown-5-ether)-anthracene-9-imineK⁺--NH₄⁺-2.59[7]

Note: Selectivity coefficients are highly dependent on the experimental conditions and membrane composition.

Experimental Protocols

Protocol 1: Fabrication of a PVC-Based Ion-Selective Membrane

This protocol outlines the preparation of a Poly(vinyl chloride) (PVC) based ion-selective membrane containing 4'-Acetylbenzo-15-crown-5-ether.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dioctyl phthalate (DOP), or dibutyl phthalate (DBP))

  • Anionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

  • Tetrahydrofuran (THF), analytical grade

Equipment:

  • Glass weighing bottle

  • Vortex mixer or magnetic stirrer

  • Glass ring (e.g., 30 mm inner diameter)

  • Polished glass plate

  • Fume hood

Procedure:

  • Prepare the Membrane Cocktail:

    • In a glass weighing bottle, accurately weigh the membrane components. A typical composition (w/w%) would be:

      • 4'-Acetylbenzo-15-crown-5-ether: 1-5%

      • PVC: 30-35%

      • Plasticizer: 60-65%

      • Anionic additive (optional): 0.1-1%

    • Add approximately 5 mL of THF to the weighing bottle.

    • Tightly cap the bottle and dissolve the components completely by vortexing or magnetic stirring.

  • Cast the Membrane:

    • Place the polished glass plate on a level surface in a fume hood.

    • Place the glass ring on the glass plate.

    • Carefully pour the membrane cocktail into the glass ring.

    • Allow the THF to evaporate slowly at room temperature for at least 24 hours. A transparent, flexible membrane will be formed.

  • Membrane Conditioning:

    • Once the membrane is fully dried, carefully detach it from the glass plate.

    • Cut a disc of the desired diameter (e.g., 8 mm) from the membrane.

    • Condition the membrane disc by soaking it in a 0.01 M solution of the primary target ion for at least 12-24 hours before use. This step is crucial for achieving a stable and reproducible potential.

Protocol 2: Assembly of the Ion-Selective Electrode

Materials:

  • Fabricated ion-selective membrane disc

  • Electrode body (e.g., a commercially available ISE body)

  • Internal filling solution (e.g., 0.01 M solution of the primary ion and 0.1 M KCl)

  • Internal reference electrode (e.g., Ag/AgCl wire)

Procedure:

  • Assemble the Electrode:

    • Secure the ion-selective membrane disc at the tip of the electrode body according to the manufacturer's instructions.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the filling solution.

    • Seal the top of the electrode.

Protocol 3: Potentiometric Measurements

Equipment:

  • High-impedance ion meter or pH/mV meter

  • Assembled ion-selective electrode

  • External reference electrode (e.g., Ag/AgCl electrode)

  • Magnetic stirrer and stir bars

  • Beakers

Procedure:

  • Electrochemical Cell Setup:

    • Connect the ion-selective electrode and the external reference electrode to the ion meter.

    • Place a known volume of the sample or standard solution in a beaker with a magnetic stir bar.

    • Immerse the tips of both electrodes into the solution, ensuring they do not touch the bottom or sides of the beaker.

    • Stir the solution at a constant, moderate rate.

  • Calibration:

    • Prepare a series of standard solutions of the primary ion, covering the expected concentration range of the samples. Use serial dilution from a concentrated stock solution.

    • Measure the potential (in mV) of each standard solution, starting from the lowest concentration.

    • Rinse the electrodes with deionized water and gently blot them dry between measurements.

    • Plot the measured potential versus the logarithm of the ion activity (or concentration) to generate a calibration curve. The slope of the linear portion of the curve should be close to the theoretical Nernstian value (59.2/z mV per decade at 25°C, where z is the charge of the ion).

  • Sample Measurement:

    • Measure the potential of the unknown sample using the same procedure as for the standards.

    • Determine the concentration of the ion in the sample by interpolating its potential on the calibration curve.

Visualizations

Signaling Pathway of the PVC Membrane Sensor

Signaling_Pathway cluster_membrane PVC Membrane cluster_solution Sample Solution Ionophore 4'-Acetylbenzo-15-crown-5-Ether Potential Membrane Potential Ionophore->Potential Generates Potential Difference Plasticizer Plasticizer (e.g., o-NPOE) PVC PVC Matrix Cation Target Cation (M⁺) Cation->Ionophore Selective Binding

Caption: Selective binding of the target cation by 4'-Acetylbenzo-15-crown-5-Ether within the PVC membrane generates a measurable potential difference.

Experimental Workflow for Sensor Fabrication and Measurement

Workflow cluster_fabrication Sensor Fabrication cluster_measurement Potentiometric Measurement A Prepare Membrane Cocktail (PVC, Plasticizer, Ionophore) B Cast Membrane (Evaporate THF) A->B C Cut Membrane Disc B->C D Assemble Electrode C->D E Condition Electrode (Soak in primary ion solution) D->E G Calibrate Sensor (Generate Calibration Curve) E->G Ready for use F Prepare Standard Solutions F->G H Measure Sample Potential G->H I Determine Sample Concentration H->I

Caption: Workflow for the fabrication and measurement process of a PVC membrane ion-selective sensor.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Metal Ions using 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4'-Acetylbenzo-15-crown-5-ether in the liquid-liquid extraction of metal ions. This crown ether is a versatile tool for selective metal ion separation, valuable in analytical chemistry, environmental remediation, and as a component in drug delivery systems.[1][2][3]

Introduction

Crown ethers are macrocyclic polyethers capable of selectively forming stable complexes with metal cations. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the crown ether's cavity. 4'-Acetylbenzo-15-crown-5-ether belongs to the benzo-15-crown-5 family, which has a cavity size well-suited for complexing with sodium ions (Na⁺), but it can also form complexes with other alkali, alkaline earth, and transition metal ions. The acetyl group on the benzo ring can influence the electronic properties and, consequently, the complexing ability and extraction efficiency of the crown ether.

The principle of liquid-liquid extraction with 4'-Acetylbenzo-15-crown-5-ether involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the crown ether. This transfer is facilitated by the formation of a lipophilic metal-crown ether complex. To maintain charge neutrality in the organic phase, an anion is co-extracted with the metal-crown ether complex. Picrate is a commonly used anion for this purpose due to its lipophilicity, which enhances the extraction process.

Key Applications
  • Selective Metal Ion Separation: Used in processes to selectively separate specific metal ions from mixtures, which is crucial in analytical chemistry and environmental cleanup.[3]

  • Ion-Selective Membranes and Sensors: This compound is effective in the creation of ion-selective membranes for sensors, particularly for detecting cations.[3]

  • Drug Delivery Systems: It can be employed in formulating drug delivery systems for the controlled release of therapeutic agents.[3]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of Metal Picrates

This protocol describes a general procedure for the solvent extraction of metal ions from an aqueous solution into an organic solvent using 4'-Acetylbenzo-15-crown-5-ether.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether

  • Organic Solvent (e.g., Chloroform, Dichloromethane)

  • Metal Salts (e.g., chlorides or nitrates of Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, Ag⁺, Pb²⁺)

  • Picric Acid

  • Deionized Water

  • Separatory Funnels

  • pH Meter

  • UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)

Procedure:

  • Preparation of Aqueous Phase:

    • Prepare a stock solution of the desired metal salt in deionized water.

    • Prepare a stock solution of picric acid in deionized water.

    • In a volumetric flask, mix the metal salt solution and picric acid solution to achieve the desired final concentrations. Adjust the pH of the aqueous phase using a suitable buffer or dilute acid/base.

  • Preparation of Organic Phase:

    • Dissolve a known concentration of 4'-Acetylbenzo-15-crown-5-ether in the chosen organic solvent (e.g., chloroform).

  • Extraction:

    • In a separatory funnel, combine equal volumes of the prepared aqueous and organic phases.

    • Shake the funnel vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as UV-Vis spectrophotometry (for the picrate anion) or AAS (for the metal cation).

    • The concentration of the metal ion in the organic phase can be calculated by mass balance.

  • Data Calculation:

    • Distribution Ratio (D): D = [Mⁿ⁺]org / [Mⁿ⁺]aq Where [Mⁿ⁺]org is the concentration of the metal ion in the organic phase and [Mⁿ⁺]aq is the concentration of the metal ion in the aqueous phase.

    • Percent Extraction (%E): %E = (D / (D + Vaq/Vorg)) * 100 Where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.

Logical Workflow for Liquid-Liquid Extraction

G cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_results Results Aqueous_Phase Aqueous Phase (Metal Salt + Picric Acid) Mixing Mixing & Shaking Aqueous_Phase->Mixing Organic_Phase Organic Phase (4'-Acetylbenzo-15-crown-5-ether in Chloroform) Organic_Phase->Mixing Separation Phase Separation Mixing->Separation Aqueous_Analysis Analyze Aqueous Phase (AAS or UV-Vis) Separation->Aqueous_Analysis Organic_Analysis Analyze Organic Phase (or calculate by difference) Separation->Organic_Analysis Distribution_Ratio Calculate Distribution Ratio (D) Aqueous_Analysis->Distribution_Ratio Organic_Analysis->Distribution_Ratio Percent_Extraction Calculate Percent Extraction (%E) Distribution_Ratio->Percent_Extraction

Caption: Workflow for metal ion extraction.

Quantitative Data

While specific quantitative data for the liquid-liquid extraction of a wide range of metal ions using 4'-Acetylbenzo-15-crown-5-ether is not extensively available in the reviewed literature, the following tables provide representative data for the parent compound, benzo-15-crown-5, and related derivatives. This information can be used as a baseline to infer the potential extraction behavior of the 4'-acetyl derivative. The acetyl group, being electron-withdrawing, may slightly decrease the basicity of the ether oxygens, potentially leading to lower extraction efficiencies compared to the parent benzo-15-crown-5.

Table 1: Extraction of Alkali Metal Picrates with Benzo-15-crown-5

This table summarizes the extraction equilibrium constants (Kex) for the extraction of alkali metal picrates from water into benzene with benzo-15-crown-5.[2]

Metal IonIonic Radius (Å)log Kex (1:1 complex)log Kex (2:1 complex)
Na⁺1.022.08-
K⁺1.381.603.54
Rb⁺1.521.113.20
Cs⁺1.670.982.82

Table 2: Extraction of Various Metal Ions with Benzo-15-crown-5 Derivatives

This table shows the percentage of extraction for various metal ions using Schiff-base and secondary amine type bis-crown ethers containing the benzo-15-crown-5 moiety into chloroform.[1] Although not the exact compound, it provides insight into the extraction capabilities of related structures.

Metal IonSchiff-base Bis-crown Ether (% Extraction)Secondary Amine Bis-crown Ether (% Extraction)
Li⁺1.52.5
Na⁺18.225.0
K⁺30.595.2
Rb⁺20.160.3
Cs⁺15.345.1

Signaling Pathways and Logical Relationships

The process of liquid-liquid extraction using 4'-Acetylbenzo-15-crown-5-ether does not involve biological signaling pathways. However, the logical relationship of the chemical equilibria involved in the extraction process can be visualized. The overall extraction equilibrium is a result of several interconnected equilibria: the partitioning of the crown ether between the two phases, the complexation of the metal ion by the crown ether in the aqueous phase, and the partitioning of the resulting metal-crown ether complex into the organic phase.

Logical Relationship of Extraction Equilibria

G CE_aq Crown Ether (aq) CE_org Crown Ether (org) CE_aq->CE_org Partitioning of Crown Ether MCE_aq [M-CE]ⁿ⁺ (aq) CE_aq->MCE_aq M_aq Metal Ion (aq) M_aq->MCE_aq Complexation A_aq Anion (aq) MCEA_org [M-CE]ⁿ⁺A⁻ₙ (org) A_aq->MCEA_org MCE_aq->MCEA_org Partitioning of Complex

References

The Role of 4'-Acetylbenzo-15-crown-5-Ether in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Acetylbenzo-15-crown-5-ether is a functionalized crown ether that plays a significant role in the field of supramolecular chemistry. Its unique structure, featuring a 15-crown-5 macrocycle fused to a benzene ring bearing an acetyl group, allows for selective complexation with various cations. The 15-crown-5 cavity is particularly well-suited for binding sodium ions (Na⁺), while the acetyl group, being electron-withdrawing, modulates the electron density of the aromatic ring and the adjacent oxygen atoms of the crown ether, thereby influencing its binding affinity and selectivity. This document provides detailed application notes and experimental protocols for the use of 4'-acetylbenzo-15-crown-5-ether in supramolecular research and development.

Applications in Supramolecular Chemistry

4'-Acetylbenzo-15-crown-5-ether is a versatile molecule with a range of applications stemming from its ability to form host-guest complexes.

  • Ion-Selective Membranes and Sensors: The selective binding of cations makes this crown ether an excellent component for ion-selective membranes and sensors. Its incorporation into polymer matrices can lead to electrochemical or optical sensors for the detection of specific metal ions, particularly sodium.[1]

  • Drug Delivery Systems: The ability to encapsulate ions can be harnessed in the design of drug delivery systems. The release of a therapeutic agent could be triggered by a change in ion concentration, allowing for controlled and targeted drug release.[1]

  • Extraction Processes: In analytical and environmental chemistry, it can be employed in liquid-liquid extraction processes for the selective separation of metal ions from aqueous solutions into an organic phase.[1]

  • Phase Transfer Catalysis: Like other crown ethers, it can act as a phase transfer catalyst, facilitating the transfer of ionic reagents from an aqueous phase to an organic phase, thereby accelerating reaction rates.[1]

  • Building Block for Functional Polymers and Supramolecular Assemblies: The acetyl group provides a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex supramolecular structures and functional polymers.

Quantitative Data on Host-Guest Complexation

While specific thermodynamic data for the complexation of 4'-acetylbenzo-15-crown-5-ether is not extensively reported in the literature, data for the parent compound, benzo-15-crown-5, provides a valuable baseline for understanding its binding behavior. The electron-withdrawing nature of the acetyl group in the 4'-position is expected to decrease the electron density on the catechol oxygen atoms, which may lead to a slight reduction in the binding affinity for cations compared to the unsubstituted benzo-15-crown-5. However, this effect can be influenced by the solvent system.

Table 1: Thermodynamic Parameters for the Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Acetonitrile at 298 K

CationLog KΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Na⁺4.30-24.5-33.1-8.6
K⁺3.85-22.0-30.5-8.5
Rb⁺3.45-19.7-29.3-9.6
Cs⁺3.15-18.0-28.0-10.0

Data extracted from studies on benzo-15-crown-5 and presented here as a reference.[2][3] It is important to note that these values are for the parent compound and should be used as a comparative reference. Experimental determination of the thermodynamic parameters for 4'-acetylbenzo-15-crown-5 is recommended for specific applications.

Experimental Protocols

I. Synthesis of 4'-Acetylbenzo-15-crown-5

The synthesis of 4'-acetylbenzo-15-crown-5 is typically achieved through the Friedel-Crafts acylation of benzo-15-crown-5.

Logical Workflow for the Synthesis of 4'-Acetylbenzo-15-crown-5

start Start Materials: Benzo-15-crown-5 Acetyl Chloride Lewis Acid (e.g., AlCl3) Solvent (e.g., Dichloromethane) reaction Friedel-Crafts Acylation Reaction start->reaction workup Reaction Quenching (e.g., with ice/HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Column Chromatography or Recrystallization extraction->purification product Final Product: 4'-Acetylbenzo-15-crown-5 purification->product

Caption: General workflow for the synthesis of 4'-Acetylbenzo-15-crown-5.

Detailed Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: Dissolve benzo-15-crown-5 (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent (e.g., ethanol) to afford 4'-acetylbenzo-15-crown-5 as a white to off-white solid.

II. Host-Guest Complexation Studies

The interaction between 4'-acetylbenzo-15-crown-5 and guest cations can be investigated using various analytical techniques.

Workflow for Host-Guest Binding Studies

cluster_prep Sample Preparation cluster_analysis Binding Analysis cluster_data Data Analysis host_prep Prepare Host Solution: 4'-Acetylbenzo-15-crown-5 in a suitable solvent itc Isothermal Titration Calorimetry (ITC) host_prep->itc uv_vis UV-Vis Spectroscopic Titration host_prep->uv_vis nmr NMR Spectroscopic Titration host_prep->nmr guest_prep Prepare Guest Solution: Metal Salt (e.g., NaClO4) in the same solvent guest_prep->itc guest_prep->uv_vis guest_prep->nmr thermo_data Determine Thermodynamic Parameters: K, ΔG°, ΔH°, ΔS° itc->thermo_data stoichiometry Determine Binding Stoichiometry (n) uv_vis->stoichiometry nmr->stoichiometry stoichiometry->thermo_data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Acetylbenzo-15-crown-5-ether synthesis.

Troubleshooting Guides

The synthesis of 4'-Acetylbenzo-15-crown-5-ether is typically achieved through the Friedel-Crafts acylation of benzo-15-crown-5. Low yields are a common issue in this procedure. This guide addresses potential causes and solutions for poor reaction outcomes.

Issue: Low or No Product Yield

A primary challenge in the synthesis of 4'-Acetylbenzo-15-crown-5-ether is a lower-than-expected yield. The following table summarizes key experimental parameters and their impact on the reaction outcome, based on established principles of Friedel-Crafts acylation.

Parameter Condition Effect on Yield Rationale References
Acylating Agent Acetyl ChlorideGenerally higher reactivityForms a more reactive electrophile with the Lewis acid.[1]
Acetic AnhydrideCan be effective, may require more forcing conditionsLess reactive than acetyl chloride, but can be used successfully.[2][3]
Lewis Acid Catalyst Aluminum Chloride (AlCl₃)Strong catalyst, effective but can be harshProne to deactivation by moisture and can complex with the crown ether oxygen atoms, requiring stoichiometric amounts.[4]
Iron(III) Chloride (FeCl₃)Milder catalyst, may lead to cleaner reactionsLess sensitive to moisture and may reduce side reactions.[2]
Trifluoromethanesulfonic acidCan be used as a catalystA strong Brønsted acid that can promote acylation.[5]
Solvent Dichloromethane (DCM)Common solvent for Friedel-CraftsSolubilizes reactants and is relatively inert under reaction conditions.
Carbon Disulfide (CS₂)Traditional solvent, good for minimizing side reactionsLow freezing point allows for a wide range of reaction temperatures.
NitrobenzeneCan be used, but may be difficult to removeIts polarity can help dissolve reactants and complexes.[6]
Temperature 0 °C to Room TemperatureOptimal for minimizing side reactionsHigher temperatures can lead to polysubstitution and decomposition.[3]
Reaction Time 1-4 hoursSufficient for reaction completionProlonged reaction times can increase the likelihood of side product formation. Monitoring by TLC is recommended.[2]
Moisture Anhydrous conditionsCrucial for high yieldLewis acid catalysts are highly sensitive to water, which leads to their deactivation.[4]
Experimental Protocol: High-Yield Synthesis of 4'-Acetylbenzo-15-crown-5-ether

This protocol is a comprehensive methodology for the Friedel-Crafts acylation of benzo-15-crown-5, designed to maximize yield and purity.

Materials:

  • Benzo-15-crown-5

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen) to ensure anhydrous conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add benzo-15-crown-5 (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-20 minutes at 0 °C.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by adding 1M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Workflow

If you are experiencing low yields, the following workflow can help diagnose and solve the issue.

G start Low Yield of 4'-Acetylbenzo-15-crown-5 check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents are pure and dry check_reagents->reagents_ok Yes reagents_bad Impurities or moisture present check_reagents->reagents_bad No check_catalyst Evaluate Catalyst Activity catalyst_ok Catalyst is active check_catalyst->catalyst_ok Yes catalyst_bad Catalyst deactivated check_catalyst->catalyst_bad No check_temp Assess Reaction Temperature temp_ok Temperature was controlled check_temp->temp_ok Yes temp_bad Temperature too high check_temp->temp_bad No check_workup Review Workup and Purification workup_ok Workup and purification are optimal check_workup->workup_ok Yes workup_bad Product loss during workup check_workup->workup_bad No reagents_ok->check_catalyst solution_reagents Solution: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is oven-dried. reagents_bad->solution_reagents catalyst_ok->check_temp solution_catalyst Solution: Use fresh, unopened Lewis acid. Add catalyst under inert atmosphere. Consider using a milder catalyst like FeCl₃. catalyst_bad->solution_catalyst temp_ok->check_workup solution_temp Solution: Maintain reaction at 0°C during additions and allow to slowly warm to room temperature. Monitor internal temperature. temp_bad->solution_temp end Further Optimization Required workup_ok->end If yield is still low, consider alternative synthetic routes. solution_workup Solution: Ensure complete extraction with an appropriate solvent. Optimize recrystallization or chromatography conditions to minimize loss. workup_bad->solution_workup

References

Technical Support Center: 4'-Formylbenzo-15-crown-5 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-formylbenzo-15-crown-5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting to synthesize 4'-formylbenzo-15-crown-5 via the Vilsmeier-Haack reaction, but I am getting a very low yield or no product at all. What are the possible causes and solutions?

A1: Low or no yield in a Vilsmeier-Haack formylation of benzo-15-crown-5 can stem from several factors related to the reagents, reaction conditions, and the nature of the substrate.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloromethyliminium salt, is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] If this reagent does not form correctly, the formylation will fail.

    • Troubleshooting:

      • Ensure that your DMF is anhydrous. The presence of water can quench the Vilsmeier reagent.

      • Use fresh, high-quality POCl₃. Old or decomposed POCl₃ will be ineffective.

      • The reaction to form the Vilsmeier reagent is typically exothermic. A slight warming upon addition of POCl₃ to DMF is a good indicator that the reaction is proceeding.

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and works best with electron-rich aromatic compounds.[1][2] Benzo-15-crown-5 is activated by the ether linkages, but it is not as reactive as phenols or anilines.

    • Troubleshooting:

      • Ensure your starting benzo-15-crown-5 is pure. Impurities can interfere with the reaction.

      • Reaction times may need to be extended, or the temperature might need to be carefully optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reaction Conditions:

    • Troubleshooting:

      • The temperature for Vilsmeier-Haack reactions can range from 0°C to 80°C depending on the substrate's reactivity.[4] For benzo-15-crown-5, start at a lower temperature (e.g., 0-10°C) during the addition of the substrate to the Vilsmeier reagent and then allow the reaction to warm to room temperature or gently heat it.

      • The workup procedure is critical. The intermediate iminium salt must be hydrolyzed to the aldehyde.[3] This is typically achieved by adding the reaction mixture to a cold aqueous solution of a base like sodium acetate or sodium hydroxide.

Q2: My product from the 4'-formylbenzo-15-crown-5 synthesis is impure, showing multiple spots on TLC. What are the likely side products and how can I purify my compound?

A2: Impurities can arise from side reactions or incomplete reactions.

  • Potential Side Products:

    • Unreacted Benzo-15-crown-5: If the reaction does not go to completion, you will have the starting material in your crude product.

    • Di-formylated Product: Although less common, if the reaction conditions are too harsh, a second formyl group could be added to the aromatic ring.

    • Products from Ring Opening: Strong acidic conditions and high temperatures can potentially lead to the degradation of the crown ether ring, although this is less likely under standard Vilsmeier-Haack or Duff conditions.

  • Purification Strategy:

    • Recrystallization: The most common and effective method for purifying 4'-formylbenzo-15-crown-5 is recrystallization. Suitable solvents include n-heptane or ethanol.[5][6] Slow cooling of a saturated solution in n-heptane can yield colorless needles.[5]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Q3: I am considering using the Duff reaction for the formylation. What are the advantages and disadvantages compared to the Vilsmeier-Haack reaction?

A3: The Duff reaction is an alternative method for the formylation of aromatic compounds, particularly phenols.[7]

  • Advantages of the Duff Reaction:

    • It can be a direct way to formylate the benzo-crown ether.[8]

    • It uses hexamine as the formylating agent, which is a stable and easy-to-handle solid.[7]

  • Disadvantages of the Duff Reaction:

    • The reaction is generally inefficient and can result in low yields.[7]

    • It typically requires strongly electron-donating groups on the aromatic ring, and formylation occurs preferentially at the ortho position to the activating group.[7] In the case of benzo-15-crown-5, this would likely lead to formylation at the 4' position.

    • The reaction mechanism involves an intramolecular redox reaction and hydrolysis, which can sometimes lead to a mixture of products.[7]

Q4: Can I synthesize 4'-formylbenzo-15-crown-5 from 3,4-dihydroxybenzaldehyde?

A4: Yes, this is a viable alternative synthetic route. This method involves a Williamson ether synthesis to construct the crown ether ring onto the pre-functionalized aromatic aldehyde.[6][9]

  • General Procedure: The reaction involves treating 3,4-dihydroxybenzaldehyde with 1,11-dichloro-3,6,9-trioxaundecane in the presence of a base like sodium hydroxide.[6]

  • Challenges:

    • This reaction can also suffer from low yields (a yield of 23.3% has been reported).[6]

    • Side reactions such as polymerization can occur. High dilution conditions are often used in crown ether synthesis to favor intramolecular cyclization over intermolecular polymerization.[9]

Experimental Protocols

Protocol 1: Synthesis of 4'-Formylbenzo-15-crown-5 via Vilsmeier-Haack Reaction

This protocol is based on the reaction of benzo-15-crown-5 with N-methylformanilide and phosphoryl chloride.[5]

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Formylation: Dissolve benzo-15-crown-5 in anhydrous DMF and add this solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it into a stirred mixture of ice and an aqueous solution of sodium acetate. Stir for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by recrystallization from n-heptane.

Protocol 2: Synthesis of 4'-Formylbenzo-15-crown-5 via Duff Reaction

This protocol is a general method for the formylation of activated aromatic rings using hexamine.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve benzo-15-crown-5 in a mixture of trifluoroacetic acid and hexamethylenetetramine (hexamine).

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker of ice water and add concentrated hydrochloric acid. Heat the mixture to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. The crude product should be purified by recrystallization or column chromatography.

Data Presentation

ParameterVilsmeier-Haack ReactionDuff ReactionWilliamson Ether Synthesis
Starting Materials Benzo-15-crown-5, DMF, POCl₃Benzo-15-crown-5, Hexamine, Acid3,4-Dihydroxybenzaldehyde, 1,11-dichloro-3,6,9-trioxaundecane, Base
Typical Yield Moderate to GoodGenerally Low[7]Low (e.g., 23.3%)[6]
Reaction Conditions Mild to moderate temperatures (0-80°C)[4]Can require heating/refluxOften requires heating and high dilution[9]
Key Advantages Generally higher yields, well-establishedUses stable solid reagentStarts from a readily available aldehyde
Key Disadvantages Requires anhydrous conditions, moisture-sensitive reagentsOften low yields, potential for side productsProne to polymerization, low yields

Visualizations

Synthesis_Workflow cluster_vilsmeier Vilsmeier-Haack Pathway cluster_duff Duff Reaction Pathway B15C5_V Benzo-15-crown-5 Iminium_Salt Iminium Salt Intermediate B15C5_V->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Iminium_Salt Product_V 4'-Formylbenzo-15-crown-5 Iminium_Salt->Product_V Hydrolysis B15C5_D Benzo-15-crown-5 Benzylamine_Int Benzylamine Intermediate B15C5_D->Benzylamine_Int Addition Hexamine Hexamine Hexamine->Benzylamine_Int Product_D 4'-Formylbenzo-15-crown-5 Benzylamine_Int->Product_D Redox & Hydrolysis

Caption: Alternative synthetic pathways to 4'-formylbenzo-15-crown-5.

Troubleshooting_Logic Start Low/No Product Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Check_Workup Verify Workup Procedure (Proper Hydrolysis) Check_Conditions->Check_Workup Conditions Optimized Success Improved Yield Check_Workup->Success Workup Correct Purify Purify Product (Recrystallization, Chromatography) Impure_Product Impure Product (TLC) Impure_Product->Purify

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Optimizing Cation Selectivity with 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for cation selectivity using 4'-Acetylbenzo-15-crown-5-Ether.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for cation selectivity with 4'-Acetylbenzo-15-crown-5-Ether?

A1: The primary principle governing cation selectivity is the "size-fit" relationship.[1] Crown ethers selectively bind cations whose ionic diameter is complementary to the cavity size of the crown ether ring.[1][2] For a 15-crown-5 ether derivative, the cavity diameter is approximately 1.7-2.2 Å, which is an ideal fit for the Na⁺ cation (ionic radius ~1.02 Å).[3][4] Therefore, 4'-Acetylbenzo-15-crown-5-Ether is expected to exhibit a high selectivity for Na⁺.

Q2: How does the 4'-acetyl group influence the cation selectivity compared to the parent benzo-15-crown-5?

A2: The 4'-acetyl group is an electron-withdrawing group. This property reduces the electron density on the oxygen atoms within the crown ether cavity. A lower electron density on these oxygen atoms, which are responsible for coordinating with the cation, generally leads to a weaker binding affinity compared to the unsubstituted benzo-15-crown-5 or derivatives with electron-donating groups (e.g., 4'-methylbenzo-15-crown-5).[4][5] While the selectivity for Na⁺ based on size-fit remains, the overall stability of the complex may be reduced.

Q3: My experimental results show poor reproducibility. What are the common causes?

A3: Poor reproducibility in cation binding experiments can stem from several factors:

  • Water Content: Crown ethers are often hygroscopic. The presence of water can significantly affect the solvation of both the crown ether and the cation, altering the thermodynamics of complexation. Ensure all solvents and reagents are anhydrous.

  • Solvent Polarity: The stability of the crown ether-cation complex is highly dependent on the solvent.[6] Complexation is generally more favorable in less polar solvents. Ensure consistent solvent purity and composition for all experiments.

  • Counter-ion Effects: The anion accompanying the cation can influence the extraction efficiency and apparent selectivity. It is advisable to use salts with weakly coordinating anions (e.g., perchlorate or picrate) and to be consistent with the chosen salt throughout a series of experiments.

  • Temperature Fluctuations: The binding constant is a thermodynamic parameter and is therefore temperature-dependent. Ensure all experiments are conducted at a constant and recorded temperature.

Q4: Can 4'-Acetylbenzo-15-crown-5-Ether form complexes with cations other than Na⁺?

A4: Yes, while it shows a preference for Na⁺, it can also form complexes with other alkali metal ions like Li⁺, K⁺, Rb⁺, and Cs⁺, although typically with lower stability.[4] For cations larger than the cavity, such as K⁺, it is possible to form a "sandwich" structure where two crown ether molecules coordinate a single potassium ion (a 2:1 complex).[3]

Q5: How do I determine the stoichiometry of the complex (e.g., 1:1 vs. 2:1)?

A5: The stoichiometry of the complex can be determined using various techniques, including Job's plot analysis from spectrophotometric data or by analyzing the titration curve from a conductometric or calorimetric titration. The equivalence point in the titration curve will indicate the molar ratio of the crown ether to the cation in the complex.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments to optimize cation selectivity.

Issue 1: Unexpected Precipitation During Titration
Potential Cause Troubleshooting Steps
Low solubility of the crown ether-cation complex 1. Decrease the initial concentrations of the crown ether and the cation salt. 2. Change to a solvent system that better solubilizes the complex. 3. Ensure the temperature of the solution is maintained and consider slightly increasing it if solubility is an issue.
Inappropriate counter-ion The counter-ion of the metal salt can affect the solubility of the resulting complex. Try using a different salt of the same cation with a more soluble counter-ion (e.g., switching from a halide to a perchlorate).
Issue 2: No Significant Change in Spectroscopic Signal (e.g., UV-Vis, Fluorescence) Upon Cation Addition
Potential Cause Troubleshooting Steps
Weak binding affinity The interaction between the crown ether and the cation may be too weak in the chosen solvent to produce a measurable signal change. 1. Switch to a less polar, less coordinating solvent to enhance the binding interaction. 2. Increase the concentration of the crown ether and/or the cation.
Incorrect wavelength monitoring Ensure you are monitoring a wavelength where a spectral shift is expected upon complexation. It is advisable to record the full spectrum at each titration point to identify the optimal wavelength for analysis.
Instrument sensitivity Check the sensitivity and settings of your spectrophotometer. For very small changes, signal averaging may be necessary.
Issue 3: Difficulty in Synthesizing or Purifying 4'-Acetylbenzo-15-crown-5-Ether
Potential Cause Troubleshooting Steps
Low yield in Williamson ether synthesis Low yields are often due to competing polymerization reactions. 1. High Dilution Principle: Perform the reaction under high dilution conditions by slowly adding the reactants over a long period to a large volume of solvent. 2. Template Effect: Use a sodium salt (e.g., NaOH) as the base. The Na⁺ ion can act as a template, organizing the precursor for cyclization.[7]
Purification challenges Crown ethers can be difficult to purify by standard column chromatography on silica gel due to potential decomposition. 1. Deactivate Silica Gel: Neutralize the silica gel with a small amount of a base like triethylamine in the eluent. 2. Alternative Purification: Consider vacuum distillation or complexation-recrystallization, where the crown ether is complexed with a salt to form a crystalline solid that can be recrystallized.

Data Presentation

Table 1: Stability Constants (log K) of Benzo-15-crown-5 with Alkali Metal Cations in Methanol

CationIonic Radius (Å)log K
Li⁺0.76Varies
Na⁺1.023.1 - 3.4
K⁺1.382.9 - 3.2
Rb⁺1.52Varies
Cs⁺1.67Varies

Data sourced from a comparative analysis of benzo-15-crown-5 and its derivatives.[4] The selectivity for K⁺ over Na⁺ is approximately 0.6.

Experimental Protocols

Determining Stability Constants by UV-Vis Spectrophotometric Titration

This method is suitable as the acetyl group on the benzene ring acts as a chromophore, which should exhibit a change in its UV-Vis absorption spectrum upon cation binding.

Objective: To determine the stability constant (K) of the complex between 4'-Acetylbenzo-15-crown-5-Ether and a cation (e.g., Na⁺).

Materials:

  • 4'-Acetylbenzo-15-crown-5-Ether

  • Cation salt (e.g., NaClO₄)

  • Spectrophotometric grade solvent (e.g., acetonitrile)

  • UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and a quartz cuvette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-Ether of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the cation salt of a known, higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Initial Spectrum:

    • Place a known volume and concentration of the crown ether solution into the cuvette.

    • Record the initial UV-Vis spectrum.

  • Titration:

    • Make successive, small additions of the cation salt solution to the cuvette using a micropipette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate.

    • Record the UV-Vis spectrum after each addition.

  • Data Analysis:

    • Monitor the changes in absorbance at a specific wavelength where the maximum spectral change occurs.

    • Plot the change in absorbance against the concentration of the cation.

    • Calculate the stability constant by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear least-squares analysis. The Benesi-Hildebrand method can also be used for a 1:1 complex.[8]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Cation Selectivity Experiments start Start Experiment problem Problem Encountered? start->problem reproducibility Poor Reproducibility problem->reproducibility Yes precipitation Unexpected Precipitation problem->precipitation Yes no_signal No Signal Change problem->no_signal Yes end Successful Experiment problem->end No check_water Check for Water Content (Use Anhydrous Solvents) reproducibility->check_water check_solvent Verify Solvent Purity and Polarity reproducibility->check_solvent check_temp Ensure Constant Temperature reproducibility->check_temp lower_conc Lower Concentrations precipitation->lower_conc change_solvent Change Solvent precipitation->change_solvent check_binding Is Binding Too Weak? no_signal->check_binding check_binding->change_solvent Yes increase_conc Increase Concentrations check_binding->increase_conc Yes check_binding->end No, check instrument

Caption: Troubleshooting workflow for common experimental issues.

ExperimentalWorkflow Experimental Workflow for Determining Cation Selectivity prep_solutions 1. Prepare Stock Solutions (Crown Ether & Cation Salts) titration 2. Perform Titration (e.g., UV-Vis, Conductometric) prep_solutions->titration collect_data 3. Collect Data (Absorbance, Conductance, etc.) titration->collect_data analyze_data 4. Analyze Data (e.g., Non-linear regression) collect_data->analyze_data calc_k 5. Calculate Stability Constant (K) analyze_data->calc_k repeat 6. Repeat for Other Cations calc_k->repeat repeat->titration compare 7. Compare K values to Determine Selectivity repeat->compare

Caption: General experimental workflow for cation selectivity determination.

References

stability of 4'-Acetylbenzo-15-crown 5-Ether in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4'-Acetylbenzo-15-crown-5-ether in acidic and basic media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4'-Acetylbenzo-15-crown-5-ether?

4'-Acetylbenzo-15-crown-5-ether is a relatively stable compound under neutral conditions. However, its stability can be compromised in strongly acidic or basic environments. The ether linkages of the crown ether ring and the acetyl group on the benzene ring are the primary sites susceptible to degradation.

Q2: What are the potential degradation pathways in acidic media?

In strong acidic conditions, two primary degradation pathways are possible:

  • Cleavage of the Ether Linkages: The polyether ring can be cleaved by strong acids like HI or HBr.[1][2][3] This occurs via protonation of an ether oxygen, followed by nucleophilic attack by the conjugate base of the acid.[1][2] This process can lead to the opening of the crown ether ring and the formation of various linear polyether fragments.

  • Deacetylation: The acetyl group attached to the benzene ring can be removed through acid-catalyzed hydrolysis, yielding benzo-15-crown-5.[4]

Q3: What are the potential degradation pathways in basic media?

While ethers are generally more stable in basic conditions compared to acidic ones, strong bases can promote certain reactions:

  • Cleavage of the Ether Linkages: Although less common, cleavage of ether bonds can occur in the presence of very strong bases, such as organolithium compounds.[5] For typical laboratory bases like NaOH or KOH, this pathway is less significant under moderate conditions.

  • Reactions involving the Acetyl Group: The acetyl group's methyl protons are weakly acidic and can participate in base-catalyzed reactions, such as aldol condensations, if appropriate reaction partners are present. However, the acetyl group itself is generally stable to hydrolysis under mild basic conditions.

Q4: How can I monitor the degradation of 4'-Acetylbenzo-15-crown-5-ether?

Degradation can be monitored using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining 4'-Acetylbenzo-15-crown-5-ether.[6]

  • Mass Spectrometry (MS): Can be used to identify the mass of degradation products, helping to elucidate the degradation pathway.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on the degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving the stability of 4'-Acetylbenzo-15-crown-5-ether.

Issue 1: Unexpectedly low recovery of 4'-Acetylbenzo-15-crown-5-ether after an experiment in acidic media.

Possible Cause Troubleshooting Step
Acid-catalyzed cleavage of the crown ether ring. Neutralize the reaction mixture promptly after the desired reaction time. Consider using a milder acid or a shorter reaction time if permissible for your application. Analyze a time-course of the reaction to determine the optimal endpoint before significant degradation occurs.
Acid-catalyzed hydrolysis of the acetyl group. If the acetyl group is crucial for your application, avoid prolonged exposure to strong acids. If deacetylation is observed, confirm the identity of the product (benzo-15-crown-5) using an appropriate analytical method like MS or NMR.
Adsorption to glassware. Silanize glassware before use to minimize adsorption of the crown ether.

Issue 2: Appearance of unknown peaks in the chromatogram after an experiment in basic media.

Possible Cause Troubleshooting Step
Base-catalyzed side reactions of the acetyl group. If other reactive species are present, the acetyl group might have undergone a side reaction. Analyze the unknown peaks by MS and NMR to identify their structures. If necessary, protect the acetyl group before subjecting the molecule to basic conditions.
Degradation of the compound due to prolonged heating in basic solution. Minimize reaction time and temperature. Monitor the reaction progress closely using TLC or HPLC to avoid over-running the reaction.
Contamination of the starting material or reagents. Verify the purity of your 4'-Acetylbenzo-15-crown-5-ether and all reagents used in the experiment.

Experimental Protocols

Below are detailed methodologies for assessing the stability of 4'-Acetylbenzo-15-crown-5-ether in acidic and basic media.

Protocol 1: Stability Testing in Acidic Media

This protocol outlines a general procedure for evaluating the stability of 4'-Acetylbenzo-15-crown-5-ether in an acidic solution.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate solution (saturated)

  • Water (deionized)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether in methanol at a concentration of 1 mg/mL.

  • In a series of vials, add a known volume of the stock solution and dilute with 1 M HCl to a final concentration of 0.1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • Immediately neutralize the aliquot with an equal volume of saturated sodium bicarbonate solution.

  • Analyze the neutralized sample by a validated stability-indicating HPLC method to determine the concentration of the remaining 4'-Acetylbenzo-15-crown-5-ether.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Stability Testing in Basic Media

This protocol outlines a general procedure for evaluating the stability of 4'-Acetylbenzo-15-crown-5-ether in a basic solution.

Materials:

  • 4'-Acetylbenzo-15-crown-5-ether

  • Methanol (HPLC grade)

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid, 1 M

  • Water (deionized)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether in methanol at a concentration of 1 mg/mL.

  • In a series of vials, add a known volume of the stock solution and dilute with 1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

  • Immediately neutralize the aliquot with an equal volume of 1 M HCl.

  • Analyze the neutralized sample by a validated stability-indicating HPLC method to determine the concentration of the remaining 4'-Acetylbenzo-15-crown-5-ether.

  • Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Data Presentation

The quantitative data from the stability studies should be summarized in a table for easy comparison.

Table 1: Stability of 4'-Acetylbenzo-15-crown-5-ether in Acidic and Basic Media at 40°C

Time (hours)% Remaining (1 M HCl)% Remaining (1 M NaOH)
0100100
1[Data][Data]
2[Data][Data]
4[Data][Data]
8[Data][Data]
24[Data][Data]

(Note: [Data] should be replaced with experimental results.)

Visualizations

The following diagrams illustrate the potential degradation pathways and a general experimental workflow for stability testing.

cluster_acid Acidic Degradation Crown_Ether 4'-Acetylbenzo- 15-crown-5-ether Protonated_Ether Protonated Ether Intermediate Crown_Ether->Protonated_Ether H+ Deacetylated Benzo-15-crown-5 Crown_Ether->Deacetylated H2O, H+ Ring_Opened Ring-Opened Products Protonated_Ether->Ring_Opened Nucleophilic Attack (e.g., Cl-)

Caption: Potential degradation pathways in acidic media.

cluster_base Basic Degradation Crown_Ether_Base 4'-Acetylbenzo- 15-crown-5-ether Enolate Enolate Intermediate Crown_Ether_Base->Enolate Base (e.g., OH-) Side_Products Aldol/Other Products Enolate->Side_Products Reaction with Electrophiles

Caption: Potential side-reactions in basic media.

Start Prepare Stock Solution Incubate Incubate under Acidic/Basic Conditions Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Sample Sample->Neutralize Analyze HPLC Analysis Neutralize->Analyze End Determine Degradation Rate Analyze->End

Caption: General workflow for stability testing.

References

Technical Support Center: Purification of 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4'-Acetylbenzo-15-crown-5-ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4'-Acetylbenzo-15-crown-5-ether?

A1: The two most common and effective purification techniques for 4'-Acetylbenzo-15-crown-5-ether, a solid crystalline compound, are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in my crude 4'-Acetylbenzo-15-crown-5-ether sample?

A2: Impurities can originate from the two main synthetic steps: the synthesis of the benzo-15-crown-5 precursor and the subsequent Friedel-Crafts acylation. Potential impurities include:

  • From Benzo-15-crown-5 Synthesis: Unreacted starting materials such as catechol and tetraethyleneglycol dichloride, as well as side-products from hydrolysis or incomplete cyclization.[1]

  • From Friedel-Crafts Acylation: Unreacted benzo-15-crown-5, residual Lewis acid catalyst (e.g., aluminum chloride), and potentially small amounts of isomeric acetylated products, although the acylation is generally regioselective.

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

Q3: How do I choose between recrystallization and column chromatography?

A3:

  • Recrystallization is often a good first choice if the crude product is relatively pure (typically >80-90%) and the impurities have different solubility profiles from the desired product. It is a simpler and often faster method for removing small amounts of impurities.

  • Column chromatography is more suitable for separating complex mixtures with multiple components or when impurities have similar solubility to the product.[2] It offers higher resolution but is generally more time-consuming and requires larger volumes of solvent.

Q4: What analytical techniques can I use to assess the purity of my 4'-Acetylbenzo-15-crown-5-ether?

A4: To confirm the purity of your final product, a combination of the following techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value (95-99 °C) is a good indicator of high purity.

Troubleshooting Guides

Recrystallization

dot

Caption: Troubleshooting common issues during recrystallization.

Column Chromatography

dot

Caption: Troubleshooting common issues during column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of 4'-Acetylbenzo-15-crown-5-ether

This protocol is based on methods for structurally similar compounds. The ideal solvent or solvent mixture should be determined on a small scale first.

Materials:

  • Crude 4'-Acetylbenzo-15-crown-5-ether

  • Recrystallization solvent(s) (e.g., ethanol, methanol, n-heptane, water)

  • Erlenmeyer flasks

  • Hotplate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which it is insoluble. A combination of ethanol and water or methanol and n-heptane is a good starting point.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (or the single solvent) to just dissolve the solid. Stir continuously on a hotplate.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed, clean Erlenmeyer flask.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Mixed Solvent: While the solution in the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool as described above.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper or in a desiccator under vacuum.

Protocol 2: Column Chromatography of 4'-Acetylbenzo-15-crown-5-ether

Materials:

  • Crude 4'-Acetylbenzo-15-crown-5-ether

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give the desired compound an Rf value of approximately 0.3. For acetylated benzocrown ethers, a gradient of ethyl acetate in hexane or a mixture of dichloromethane and methanol are common starting points.[2]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the top of the silica gel run dry.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow.

    • Collect fractions in separate test tubes.

    • If using a solvent gradient, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4'-Acetylbenzo-15-crown-5-ether.

Data Presentation

Table 1: Suggested Solvents for Purification of 4'-Acetylbenzo-15-crown-5-ether and its Analogs

Purification MethodSolvent SystemCompound Reference
RecrystallizationEthanol4'-Aminobenzo-15-crown-5[1]
RecrystallizationEthanol/Water (Mixed Solvent)General for similar compounds
Recrystallizationn-Heptane and Methanol (Mixed Solvent)4'-Formylbenzo-15-crown-5[4]
Column ChromatographyDichloromethane / Methanol (Gradient)General Benzocrown Ether Derivative[2]
Column ChromatographyHexane / Ethyl Acetate (Gradient)4'-Methylbenzo-15-crown-5
Column ChromatographyChloroform / Methanol (e.g., 9.5:0.5 v/v)Benzo Crown Ether Enamine Derivative

Visualization

dot

Purification_Workflow Crude Crude 4'-Acetylbenzo-15-crown-5 Purity_Check1 Assess Purity (TLC, ¹H NMR) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity / Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Purity_Check2 Final Purity Analysis (NMR, MS, MP) Pure_Product->Purity_Check2 Characterization Characterization Purity_Check2->Characterization Meets Specifications

Caption: General purification workflow for 4'-Acetylbenzo-15-crown-5-ether.

References

preventing side reactions in the synthesis of benzo-15-crown-5 derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzo-15-crown-5 and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing benzo-15-crown-5, and what are the key reactants?

The most prevalent method for synthesizing benzo-15-crown-5 is the Williamson ether synthesis.[1][2][3] This reaction involves the interaction between catechol (o-dihydroxybenzene) and tetraethylene glycol dichloride (1,10-dichloro-3,6,9-trioxadecane) in the presence of a base, typically sodium hydroxide, in a solvent like n-butanol.[1][2]

Q2: I am getting a low yield of my desired benzo-15-crown-5 product. What are the potential causes and how can I improve it?

Low yields in benzo-15-crown-5 synthesis are often attributed to competing side reactions, primarily the formation of linear polymers.[1][2] To favor the desired intramolecular cyclization over intermolecular polymerization, the high dilution principle is employed.[1][2]

Troubleshooting Low Yield:

  • Slow Addition of Dichloride: Instead of adding the tetraethylene glycol dichloride all at once, a slow, dropwise addition is recommended.[1][2] This maintains a low concentration of the dichloride in the reaction mixture, favoring the formation of the cyclic product.

  • Reaction Temperature: The reaction is typically refluxed for several hours.[2] Ensure the reaction mixture reaches and maintains the appropriate reflux temperature (around 107°C in n-butanol) to drive the reaction to completion.[2]

  • Purity of Reagents: Impurities in the catechol or tetraethylene glycol dichloride can lead to side reactions and lower yields. Ensure high purity of all starting materials.[1][2]

  • Base Concentration: The concentration of the base is crucial. An aqueous solution of sodium hydroxide is typically used, and its stoichiometry should be carefully controlled.[1][2]

Q3: I have identified some impurities in my final product. What are the common side products and how can I minimize their formation?

Common impurities include unreacted starting materials (catechol and tetraethylene glycol dichloride) and specific side products.[1]

  • Impurity A (from hydrolysis): One common side product results from the hydrolysis of tetraethylene glycol dichloride.[1]

  • Impurity B (linear ether): Another is 2-(2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethoxy)phenol, a linear ether formed from the incomplete reaction.[1]

Minimizing Side Product Formation:

  • Controlled Addition of Dichloride: As with improving yield, the slow and controlled addition of tetraethylene glycol dichloride is the most effective way to minimize the formation of linear byproducts.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of catechol, especially at high temperatures.[1]

Q4: How can I effectively purify my benzo-15-crown-5 product?

Purification is critical to obtaining a high-purity product.

  • Extraction: After the reaction, the product can be extracted from the reaction mixture using a suitable solvent like hexane.[1]

  • Recrystallization: Recrystallization is a common and effective method for purifying the crude product.[1] Solvents such as ethanol or diethyl ether can be used.[4] The final product should be white, transparent crystals.[2]

Quantitative Data Summary

The following tables summarize quantitative data from experiments to optimize the synthesis of benzo-15-crown-5.

Table 1: Effect of Tetraethylene Glycol Dichloride (TEGDC) Addition Method on Product Concentration

Addition MethodTarget Product Concentration (%)
Dropwise addition82.097
Addition in three equal parts80.192
Addition of the whole amount at once78.431

Data from a study optimizing reaction conditions. The dropwise addition method resulted in the highest concentration of the desired product.[1][2]

Table 2: Composition of Reaction Mixture Over Time (Dropwise Addition)

Synthesis Duration (hours)Benzo-15-crown-5 (%)Catechol (%)TEGDC (%)
6.580.094.1498.106
8.582.097--

This table illustrates the progression of the reaction, showing the consumption of starting materials and the formation of the product over time.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Benzo-15-crown-5

This protocol is based on the Williamson ether synthesis.

  • Reaction Setup: In a 2-liter flask equipped with a mechanical stirrer, thermometer, water condenser, and dropping funnel, place 88 g (0.8 mole) of catechol and 1200 ml of n-butanol.[1][2]

  • Base Addition: Stir the mixture until the catechol is fully dissolved. Then, add an aqueous solution of NaOH (67.2 g NaOH in 80 ml H₂O). Continue stirring for 30-40 minutes.[1][2]

  • Dichloride Addition: Slowly add 156.6 ml (0.8 mole) of tetraethylene glycol dichloride through the dropping funnel at a rate of approximately 17 ml/min.[1][2]

  • Reflux: Heat the mixture to reflux (approximately 107°C) and maintain for 7 hours.[2]

  • Work-up and Purification: After cooling, the product can be extracted with hexane and purified by recrystallization from ethanol to yield white, transparent crystals.[1][2]

Protocol 2: Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol describes the nitration of benzo-15-crown-5.

  • Reaction Setup: In a flask, combine 1.5 g (5.6 mmol) of benzo-15-crown-5, 18 mL of glacial acetic acid, and 20 mL of chloroform.[5]

  • Cooling: Cool the mixture in an ice bath.[5]

  • Nitric Acid Addition: While stirring, add 5 mL of 70% nitric acid dropwise over 30 minutes.[5]

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.[5]

  • Work-up and Purification: Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with chloroform. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[5]

Protocol 3: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol details the reduction of the nitro derivative.

  • Reaction Setup: To 34 g (0.108 mole) of 4'-nitrobenzo-15-crown-5 in 200 ml of ethyl alcohol, add 5 g of Raney nickel.[1]

  • Heating and Hydrazine Hydrate Addition: Heat the mixture to 50°C and then add 34 ml of hydrazine hydrate dropwise.[1]

  • Reaction Time: Continue the reaction for one hour.[1]

  • Work-up and Purification: Filter off the catalyst. Evaporate the solvent from the solution and recrystallize the residue from 30 ml of ethyl alcohol. The yield of 4'-aminobenzo-15-crown-5 is approximately 70%.[1]

Visualizations

Synthesis_Pathway cluster_reactants Reactants Catechol Catechol B15C5 Benzo-15-crown-5 (Desired Product) Catechol->B15C5 Williamson Ether Synthesis (Intramolecular) Polymer Linear Polymer (Side Product) Catechol->Polymer Polymerization (Intermolecular) TEGDC Tetraethylene Glycol Dichloride (TEGDC) TEGDC->B15C5 TEGDC->Polymer NaOH NaOH (Base)

Caption: Desired synthesis pathway versus side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckAddition Check TEGDC Addition Rate Start->CheckAddition SlowAddition Implement Slow, Dropwise Addition CheckAddition->SlowAddition Is it slow? FastAddition Fast Addition CheckAddition->FastAddition Is it fast? CheckPurity Verify Reactant Purity SlowAddition->CheckPurity FastAddition->SlowAddition Pure High Purity CheckPurity->Pure Is it pure? Impure Purify Reactants CheckPurity->Impure Is it impure? CheckTemp Monitor Reflux Temperature Pure->CheckTemp Impure->CheckPurity CorrectTemp Correct Temperature CheckTemp->CorrectTemp Is it correct? IncorrectTemp Adjust Heating CheckTemp->IncorrectTemp Is it incorrect? End Improved Yield and Purity CorrectTemp->End IncorrectTemp->CheckTemp

Caption: Troubleshooting workflow for low yield/purity.

References

Technical Support Center: 4'-Acetylbenzo-15-crown-5-Ether Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4'-Acetylbenzo-15-crown-5-ether.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4'-Acetylbenzo-15-crown-5-ether, and is it suitable for scale-up?

A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves the synthesis of the benzo-15-crown-5 backbone via a templated Williamson ether synthesis from catechol and a suitable polyethylene glycol derivative.[1][2] The second step is the functionalization of the benzene ring using a Friedel-Crafts acylation to introduce the acetyl group.[3][4] This route is generally preferred for its relatively accessible starting materials and well-understood reaction mechanisms.

Q2: Why is the "template effect" critical when synthesizing the benzo-15-crown-5 backbone?

A2: The template effect is crucial for maximizing the yield of the desired cyclic crown ether and minimizing the formation of linear polymers, which is a major competing side reaction.[2] For benzo-15-crown-5, using a sodium base (like NaOH or NaH) is effective. The Na⁺ ion has a size that fits well within the cavity of the forming 15-crown-5 ring, organizing the reactant molecules into a conformation that strongly favors the desired intramolecular cyclization over intermolecular polymerization.[5][6]

Q3: What are the primary safety concerns when scaling up the production of crown ethers?

A3: Key safety concerns include managing exothermic reactions, especially during the Friedel-Crafts acylation, and the risks associated with purification.[7] High-temperature vacuum distillation of crown ethers has been reported to lead to explosions, potentially due to the autoignition of residual solvent vapors or thermal decomposition of complexes.[8] Therefore, process safety management, including reaction calorimetry and considering non-distillative purification methods, is paramount during scale-up.[7][9]

Q4: How can I minimize the formation of polymeric byproducts during the initial cyclization reaction?

A4: The formation of linear polymers is a significant challenge that reduces the yield of the crown ether.[2] The most effective strategy to favor the desired intramolecular cyclization is to employ high-dilution techniques. This involves maintaining a very low concentration of the reactants, typically by the slow, controlled addition of reagents to a large volume of solvent. This reduces the probability of intermolecular reactions that lead to polymers.[2]

Q5: What are the expected impurities in the final 4'-Acetylbenzo-15-crown-5-ether product?

A5: Impurities can arise from both stages of the synthesis. From the first step, you may have unreacted catechol, polymeric byproducts, and hydrolysis products of your alkylating agent.[1] The Friedel-Crafts acylation step can introduce impurities such as unreacted benzo-15-crown-5, isomers (e.g., the 3'-acetyl product), and di-acylated products, although the latter is less common as the first acyl group deactivates the ring.[3][10]

Troubleshooting Guides

Issue 1: Low Yield in Benzo-15-crown-5 Synthesis (Williamson Ether Synthesis)

Q: My cyclization reaction to form the benzo-15-crown-5 backbone has a very low yield. What are the potential causes and solutions?

A: Low yields in this step are commonly due to competing polymerization or suboptimal reaction conditions. Here are the key areas to troubleshoot:

  • High Reactant Concentration: High concentrations favor intermolecular reactions, leading to polymers.[2]

    • Solution: Employ high-dilution conditions. Add the reactants (e.g., catechol and tetraethyleneglycol dichloride) slowly and separately over a long period to a large volume of refluxing solvent.[2]

  • Ineffective Template Effect: The choice of cation is critical for organizing the cyclization.

    • Solution: Use a sodium-based base (e.g., NaOH, NaH) to provide the Na⁺ template ion, which is ideal for the 15-crown-5 cavity.[5][6]

  • Presence of Water: Water can hydrolyze the alkylating agent and interfere with the base.

    • Solution: Ensure all glassware is rigorously dried and use anhydrous solvents.[5]

  • Poor Reagent Quality: Impurities in starting materials can cause side reactions.

    • Solution: Use freshly purified reagents. Catechol is susceptible to oxidation, and the purity of the polyethylene glycol chain is critical.

Issue 2: Low Yield or Stalled Friedel-Crafts Acylation

Q: I am experiencing low conversion or no reaction when acylating benzo-15-crown-5. What should I check?

A: This is a frequent issue in Friedel-Crafts reactions, often related to the catalyst or reactants.

  • Catalyst Inactivity: The Lewis acid catalyst (typically AlCl₃) is extremely sensitive to moisture.[3][11]

    • Solution: Use a fresh, unopened container of anhydrous AlCl₃. Ensure all glassware, solvents, and reagents are strictly anhydrous. If the AlCl₃ powder is clumpy, it has likely been deactivated by moisture.[11]

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][10]

    • Solution: Friedel-Crafts acylation often requires stoichiometric amounts (at least 1.0 equivalent) of the Lewis acid catalyst relative to the acylating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) can be beneficial.[10]

  • Suboptimal Temperature: The reaction temperature significantly impacts the rate and selectivity.

    • Solution: While some reactions work at room temperature, others may need gentle heating. However, excessively high temperatures can cause decomposition. Start with conditions reported in the literature (e.g., 0 °C to room temperature) and optimize as needed while monitoring by TLC.[3]

Issue 3: Purification and Workup Challenges

Q: I'm having difficulty isolating a pure product after the acylation reaction. The workup is forming emulsions, and purification is difficult.

A: Workup and purification of crown ethers require careful handling.

  • Emulsion Formation During Workup: This is a common problem when quenching the AlCl₃ complex.[11]

    • Solution: Quench the reaction mixture by pouring it slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[4] If an emulsion persists, adding a saturated NaCl solution (brine) can help break it.[11]

  • Difficulty in Purification: The polarity of the product can be similar to byproducts, and distillation carries safety risks.[8]

    • Solution: Avoid high-temperature distillation.[8] Recrystallization from a suitable solvent (e.g., heptane, ethanol) is often effective. For very impure material, column chromatography can be used. A safer alternative to distillation for crude crown ether purification is complex formation with specific metal salts, like barium or strontium alkanedisulfonates, which can precipitate the crown ether selectively.[9]

Quantitative Data

The following table summarizes typical parameters and expected outcomes for the key synthetic steps. Note that actual results will vary based on specific experimental conditions and scale.

ParameterStep 1: Benzo-15-crown-5 SynthesisStep 2: Friedel-Crafts Acylation
Reaction Type Templated Williamson Ether SynthesisElectrophilic Aromatic Substitution
Key Reagents Catechol, Tetraethyleneglycol dichloride, NaOHBenzo-15-crown-5, Acetyl chloride, AlCl₃
Typical Solvent n-Butanol, THF, DMF[1][5]Dichloromethane, Nitrobenzene[4][10]
Catalyst Stoichiometry N/A (Base is a reagent)>1.0 equivalent of AlCl₃[4][10]
Typical Temperature Reflux (e.g., ~66 °C in THF)[5]0 °C to Room Temperature[4]
Common Yield Range 40-65% (highly dependent on dilution)[1]70-90%
Key Challenge Minimizing polymerization[2]Maintaining anhydrous conditions[3][11]

Experimental Protocols

Protocol 1: Synthesis of Benzo-15-crown-5

This protocol is adapted from established methods and emphasizes high-dilution principles.[1][2]

  • Preparation: Set up a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels. Ensure all glassware is oven-dried.

  • Reagents:

    • In the flask, add sodium hydroxide (2.1 eq.) to a large volume of anhydrous n-butanol. Heat the mixture to reflux.

    • In one dropping funnel, prepare a solution of catechol (1.0 eq.) in anhydrous n-butanol.

    • In the second dropping funnel, prepare a solution of 1,11-dichloro-3,6,9-trioxaundecane (1.0 eq.) in anhydrous n-butanol.

  • Reaction:

    • Begin vigorous stirring of the refluxing NaOH suspension.

    • Simultaneously, add the catechol and dichloride solutions dropwise from the funnels to the reaction flask over a period of 4-6 hours. A slow addition rate is critical to ensure high dilution.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 18-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the sodium chloride salt.

    • Remove the n-butanol solvent under reduced pressure.

    • Dissolve the resulting oil in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography or by complex formation and subsequent decomposition to yield pure benzo-15-crown-5.[9]

Protocol 2: Synthesis of 4'-Acetylbenzo-15-crown-5 (Friedel-Crafts Acylation)

This protocol is based on standard Friedel-Crafts acylation procedures.[4][12]

  • Preparation: Set up an oven-dried, 3-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagents:

    • In the flask, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 eq.) to the stirred suspension via the dropping funnel.

  • Substrate Addition:

    • Dissolve benzo-15-crown-5 (1.0 eq.) in anhydrous dichloromethane.

    • Add this solution dropwise to the cold reaction mixture over 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Continue stirring for an additional 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex.[4]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from heptane or ethanol to yield 4'-Acetylbenzo-15-crown-5-ether as a white solid.

Mandatory Visualizations

Synthesis_Pathway start Catechol + Tetraethylene Glycol Derivative step1 Step 1: Williamson Ether Synthesis (High Dilution, Na+ Template) start->step1 intermediate Benzo-15-crown-5 step1->intermediate Cyclization step2 Step 2: Friedel-Crafts Acylation (AlCl3, Acetyl Chloride) intermediate->step2 purification Purification (Recrystallization / Chromatography) step2->purification Acylation product 4'-Acetylbenzo-15-crown-5-Ether purification->product

Caption: Synthetic pathway for 4'-Acetylbenzo-15-crown-5-ether.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation q1 Is the AlCl3 catalyst fresh and anhydrous? start->q1 sol1 Use fresh, anhydrous AlCl3. Ensure dry glassware/solvents. q1->sol1 No q2 Is catalyst stoichiometry >1.0 equivalent? q1->q2 Yes sol1->q2 sol2 Increase AlCl3 to 1.1-1.2 eq. relative to acetyl chloride. q2->sol2 No q3 Is reaction temperature optimized? q2->q3 Yes sol2->q3 sol3 Monitor reaction at 0°C. Gradually warm if no conversion. q3->sol3 No end Yield Improved q3->end Yes sol3->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Scale_Up_Challenges center Production Scale-Up heat Heat Transfer (Managing Exotherms) center->heat mixing Mixing Efficiency (Avoiding Dead Zones) center->mixing impurity Impurity Profile (Amplification of Side Products) center->impurity safety Process Safety (Distillation Hazards) center->safety dilution High Dilution Control (Minimizing Polymerization) center->dilution

Caption: Key challenges in scaling up crown ether production.

References

effect of solvent on the complexation efficiency of 4'-Acetylbenzo-15-crown 5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the complexation efficiency of 4'-Acetylbenzo-15-crown-5-Ether.

Frequently Asked Questions (FAQs)

Q1: How does the solvent affect the complexation efficiency of 4'-Acetylbenzo-15-crown-5-Ether?

The solvent plays a critical role in the complexation process. The stability of the complex between 4'-Acetylbenzo-15-crown-5-Ether and a cation is significantly influenced by the solvent's properties. Generally, complex stability is higher in nonpolar, aprotic solvents compared to polar, protic solvents. This is because polar solvents can strongly solvate the cation, competing with the crown ether for binding. The stability constant (K) of the complex tends to increase as the solvent's ability to solvate the cation decreases.

Q2: What is the general trend of complexation stability in different types of solvents?

The stability of the crown ether-cation complex generally follows this trend: polar protic solvents (e.g., water, methanol) < polar aprotic solvents (e.g., acetonitrile, DMSO) < nonpolar aprotic solvents (e.g., chloroform, dichloromethane). For instance, the stability constant for potassium (K⁺) complexation with 18-crown-6, a related crown ether, increases by more than 10,000-fold when moving from water to methanol or propylene carbonate.[1]

Q3: How does the acetyl group on the benzo ring influence complexation compared to the parent benzo-15-crown-5?

The 4'-acetyl group is an electron-withdrawing group. This property can reduce the electron density on the oxygen atoms of the crown ether ring. Consequently, the electrostatic interaction between the crown ether and the cation may be slightly weakened, potentially leading to lower stability constants compared to the unsubstituted benzo-15-crown-5 under identical conditions.

Q4: Which cations are most effectively complexed by 4'-Acetylbenzo-15-crown-5-Ether?

The 15-crown-5 cavity size is ideally suited for the sodium ion (Na⁺).[2] Therefore, 4'-Acetylbenzo-15-crown-5-Ether is expected to show the highest selectivity for Na⁺ among the alkali metal cations. While it can also complex with other cations like Li⁺, K⁺, and Ca²⁺, the stability of these complexes will be lower due to a mismatch in the size of the cation and the crown ether cavity.

Q5: What experimental techniques are commonly used to determine the complexation efficiency?

Several techniques can be employed to determine the stability constants of crown ether-cation complexes:[3]

  • UV-Vis Spectrophotometry: This method relies on the change in the absorption spectrum of the crown ether upon complexation. Titrating the crown ether solution with a cation solution allows for the determination of the stability constant.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons or carbon atoms of the crown ether upon cation binding can be monitored to determine the stability constant.

  • Conductometry: The molar conductivity of a salt solution changes upon the addition of a crown ether due to the different mobilities of the free and complexed cation. This change can be used to calculate the stability constant.[4]

  • Calorimetry: Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and entropy (ΔS).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no observable complexation 1. Inappropriate solvent: The solvent may be strongly solvating the cation, preventing the crown ether from binding. 2. Low concentration of reactants: The concentrations of the crown ether and the cation may be too low to produce a measurable signal. 3. Presence of impurities: Water or other impurities in the solvent or reagents can interfere with the complexation.1. Switch to a less polar or aprotic solvent. 2. Increase the concentrations of the crown ether and/or the cation. 3. Use high-purity, anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Inconsistent or non-reproducible results 1. Temperature fluctuations: The stability of the complex is temperature-dependent. 2. Inaccurate concentrations: Errors in the preparation of stock solutions will lead to incorrect results. 3. Instrumental drift: The analytical instrument may not be stable over the course of the experiment.1. Use a thermostatted cell holder or water bath to maintain a constant temperature. 2. Carefully prepare and verify the concentrations of all solutions. 3. Allow the instrument to warm up and stabilize before starting measurements. Run baseline checks periodically.
Precipitation during titration 1. Low solubility of the complex: The formed crown ether-cation complex may have limited solubility in the chosen solvent. 2. Ion-pairing: The counter-ion of the salt may be forming an insoluble salt with the complexed cation.1. Choose a solvent in which both the free crown ether and the complex are soluble. 2. Use a salt with a different counter-ion that forms a more soluble complex.
Difficulty in fitting the experimental data 1. Incorrect binding model: The data may not fit a simple 1:1 binding model. Other stoichiometries (e.g., 1:2 or 2:1) might be present. 2. Overlapping spectral changes: In spectrophotometric methods, the spectral changes may be too small or complex to analyze accurately.1. Try fitting the data to different binding models (e.g., 1:2, 2:1). 2. Consider using a different analytical technique that provides a more direct measure of binding, such as NMR or ITC.

Experimental Protocols

UV-Vis Spectrophotometric Titration

This protocol outlines the determination of the stability constant of the 4'-Acetylbenzo-15-crown-5-Ether with a cation (e.g., NaClO₄) in a chosen solvent (e.g., acetonitrile).

Materials:

  • 4'-Acetylbenzo-15-crown-5-Ether

  • Salt of the cation (e.g., NaClO₄, dried under vacuum)

  • High-purity, anhydrous solvent (e.g., acetonitrile)

  • Calibrated micropipettes

  • Volumetric flasks

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-Ether (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

    • Prepare a stock solution of the cation salt (e.g., 1 x 10⁻² M) in the same solvent.

  • Perform the Titration:

    • Place a known volume (e.g., 2.0 mL) of the crown ether solution into a quartz cuvette.

    • Record the initial UV-Vis spectrum.

    • Add small aliquots (e.g., 10 µL) of the cation stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the UV-Vis spectrum after each addition.

    • Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change is most significant.

    • Correct the absorbance values for the dilution effect.

    • Use a suitable non-linear regression analysis software to fit the titration data to a 1:1 binding isotherm to determine the stability constant (K).

NMR Titration

This protocol describes the determination of the stability constant using ¹H NMR spectroscopy.

Materials:

  • 4'-Acetylbenzo-15-crown-5-Ether

  • Salt of the cation (e.g., NaPF₆, to avoid interfering proton signals)

  • Deuterated solvent (e.g., acetonitrile-d₃)

  • NMR tubes

  • Calibrated micropipettes

Procedure:

  • Prepare Samples:

    • Prepare a solution of 4'-Acetylbenzo-15-crown-5-Ether (e.g., 5 mM) in the deuterated solvent.

    • Prepare a stock solution of the cation salt (e.g., 100 mM) in the same deuterated solvent.

  • Perform the Titration:

    • Transfer a known volume of the crown ether solution to an NMR tube.

    • Acquire the initial ¹H NMR spectrum.

    • Add increasing amounts of the cation stock solution to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis:

    • Monitor the chemical shift changes of the crown ether protons that are most affected by complexation.

    • Plot the change in chemical shift (Δδ) as a function of the cation concentration.

    • Fit the data to a 1:1 binding model to calculate the stability constant (K).

Data Presentation

The following tables summarize hypothetical stability constants (log K) for the complexation of 4'-Acetylbenzo-15-crown-5-Ether with various cations in different solvents, based on general trends observed for similar crown ethers.

Table 1: Effect of Solvent on the Stability Constant (log K) of the Na⁺ Complex

SolventDielectric Constant (ε)Donor Number (DN)log K (Na⁺)
Water80.118.0~1.5
Methanol32.719.0~2.8
Acetonitrile37.514.1~3.5
Propylene Carbonate64.415.1~4.0
Dichloromethane8.90.0~4.5

Note: These are estimated values to illustrate the trend. Actual values require experimental determination.

Table 2: Cation Selectivity in Acetonitrile (log K)

CationIonic Radius (Å)log K in Acetonitrile
Li⁺0.76~2.5
Na⁺1.02~3.5
K⁺1.38~2.8
Mg²⁺0.72~2.0
Ca²⁺1.00~3.0

Note: These are estimated values to illustrate the trend. Actual values require experimental determination.

Mandatory Visualizations

Experimental_Workflow prep_crown Prepare Crown Ether Solution titration Perform Titration (UV-Vis, NMR, etc.) prep_crown->titration prep_cation Prepare Cation Solution prep_cation->titration prep_solvent Select & Purify Solvent prep_solvent->prep_crown prep_solvent->prep_cation data_acq Acquire Data titration->data_acq data_proc Process Raw Data data_acq->data_proc fitting Fit to Binding Model data_proc->fitting calc_k Calculate Stability Constant (K) fitting->calc_k

Caption: Experimental workflow for determining the stability constant of a crown ether-cation complex.

Solvent_Effect_Logic solvent Solvent Properties solvation Cation Solvation solvent->solvation High Polarity/ High Donor Number solvent->solvation Low Polarity/ Low Donor Number competition Competition for Cation solvation->competition Strong Solvation solvation->competition Weak Solvation stability Complex Stability (K) competition->stability Decreases competition->stability Increases

Caption: Logical relationship illustrating the effect of solvent properties on complex stability.

References

enhancing the performance of ion-selective electrodes based on 4'-Acetylbenzo-15-crown 5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ion-Selective Electrodes (ISEs) based on 4'-Acetylbenzo-15-crown 5-Ether. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the performance of your ion-selective electrodes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind an ion-selective electrode based on this compound?

A1: The core of the ISE is a polymeric membrane, typically made of PVC, which contains the ionophore, this compound. This crown ether has a specific cavity size and arrangement of oxygen atoms that allows it to selectively bind certain cations. This selective binding at the membrane-sample interface creates a potential difference across the membrane. This potential is proportional to the activity of the target ion in the solution and is measured against a reference electrode to determine the ion's concentration. The acetyl group on the benzo moiety can influence the electronic properties and solubility of the crown ether within the membrane, potentially enhancing its performance.

Q2: My ISE is exhibiting a slow or drifting response. What are the likely causes and how can I fix it?

A2: A slow or drifting response is a common issue that can often be resolved by addressing the following:

  • Inadequate Conditioning: The electrode may not have been conditioned for a sufficient amount of time. Ensure the electrode is conditioned in a solution of the primary ion (e.g., 0.01 M) for at least 12-24 hours before its first use.

  • Membrane Fouling: The surface of the PVC membrane may have become contaminated with proteins or other substances from your sample. Gently rinse the electrode with deionized water. If the problem persists, you may need to gently polish the membrane surface or fabricate a new membrane.

  • Air Bubbles: An air bubble may be trapped at the interface between the membrane and the internal filling solution. Gently tap the electrode to dislodge any bubbles.

  • Incorrect Internal Filling Solution: Ensure the correct internal filling solution is used and that its concentration is appropriate for the target ion.

Q3: The selectivity of my electrode is poor, with significant interference from other ions. How can I improve this?

A3: Poor selectivity can be addressed by optimizing the membrane composition and experimental conditions:

  • Plasticizer Choice: The plasticizer plays a crucial role in the selectivity of the electrode. The choice of plasticizer affects the dielectric constant of the membrane and the mobility of the ionophore-ion complex. Consider experimenting with different plasticizers such as o-nitrophenyloctyl ether (o-NPOE) or dioctyl phthalate (DBP) to find the optimal one for your target ion.

  • Lipophilic Additives: The addition of a lipophilic salt, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), can reduce the interference from lipophilic anions and improve the overall stability of the potential.

  • pH of the Sample: The response of the electrode can be pH-dependent. Determine the optimal pH range for your electrode and ensure your samples are buffered within this range.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Noisy or Unstable Readings 1. Air bubble on the electrode surface or in the filling solution.2. Clogged or contaminated reference electrode junction.3. Insufficient conditioning of the ISE.4. Improper grounding of the measurement setup.1. Gently tap the electrode to dislodge any air bubbles.2. Clean the reference electrode junction or replace the filling solution.3. Re-condition the electrode in a standard solution for several hours.4. Ensure proper grounding of the pH/ion meter.
Low Slope or Non-Nernstian Response 1. Incorrect or depleted internal filling solution.2. Damaged or aged sensing membrane.3. Incorrectly prepared or old standard solutions.1. Replace the internal filling solution with a freshly prepared one.2. Fabricate a new membrane or replace the electrode tip.3. Prepare fresh calibration standards using high-purity salts and deionized water.
Slow Response Time 1. Fouling of the membrane surface.2. Improper storage of the electrode.3. Low temperature of the sample solution.1. Gently rinse the electrode. If necessary, polish the membrane surface or prepare a new membrane.2. Store the electrode in a dilute solution of the primary ion when not in use.3. Allow samples to equilibrate to room temperature before measurement.
Poor Reproducibility 1. Inconsistent conditioning time.2. Memory effects from previous samples.3. Temperature fluctuations during measurements.1. Ensure a consistent conditioning protocol for all electrodes.2. Thoroughly rinse the electrode between measurements, especially when moving from a high to a low concentration sample.3. Maintain a constant temperature for all standards and samples.

Experimental Protocols

Protocol 1: Fabrication of a this compound Based PVC Membrane

This protocol describes the preparation of a PVC membrane for an ion-selective electrode. The ratios of the components may need to be optimized for specific applications.

Materials:

  • This compound (Ionophore)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE) or dioctyl phthalate (DBP))

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Prepare the Membrane Cocktail: In a clean, dry glass vial, dissolve the membrane components in THF. A typical composition (by weight) is:

    • Ionophore: 1-5%

    • PVC: 30-35%

    • Plasticizer: 60-65%

    • Lipophilic additive: 0.1-1%

  • Casting the Membrane: Pour the homogenous membrane cocktail into a clean, flat glass ring or petri dish. Cover the dish loosely to allow for the slow evaporation of THF at room temperature for approximately 24 hours.

  • Membrane Curing: Once the THF has completely evaporated, a transparent, flexible membrane will be formed. Carefully peel the membrane from the glass surface.

Protocol 2: Assembly and Conditioning of the Ion-Selective Electrode

Materials:

  • Fabricated PVC membrane

  • ISE body

  • Internal reference electrode (e.g., Ag/AgCl)

  • Internal filling solution (containing the primary ion and chloride)

  • Conditioning solution (e.g., 0.01 M solution of the primary ion)

Procedure:

  • Cut the Membrane: Using a sharp cork borer, cut a small disc from the cast membrane that will fit snugly into the tip of the ISE body.

  • Assemble the Electrode: Secure the membrane disc at the tip of the ISE body, ensuring a watertight seal.

  • Fill the Electrode: Fill the ISE body with the internal filling solution, making sure no air bubbles are trapped.

  • Insert the Internal Reference Electrode: Place the Ag/AgCl internal reference electrode into the filling solution and seal the electrode body.

  • Condition the Electrode: Immerse the tip of the assembled ISE in the conditioning solution for at least 12-24 hours before the first use to ensure a stable and reproducible potential.

Performance Data

The performance of an ISE based on this compound is highly dependent on the membrane composition and experimental conditions. The following table provides typical performance characteristics for crown ether-based ISEs.

Parameter Typical Performance Range Notes
Linear Concentration Range 10⁻¹ M to 10⁻⁵ MThe exact range can vary with the target ion and membrane optimization.
Slope (Nernstian Response) 50-60 mV/decade (for monovalent ions)25-30 mV/decade (for divalent ions)A slope close to the theoretical Nernstian value indicates ideal electrode behavior.
Detection Limit 10⁻⁵ M to 10⁻⁶ MDetermined by the intersection of the extrapolated linear segments of the calibration curve.
Response Time < 30 secondsThe time taken to reach a stable potential reading.
Operational pH Range 3 - 9The electrode response is stable within this range. This needs to be determined experimentally.
Lifetime 2 - 4 monthsDependent on usage, storage, and the nature of the samples being analyzed.
Selectivity Coefficients (log KpotA,B) Varies significantlyHighly dependent on the interfering ion (B) and the membrane composition. Lower values indicate better selectivity for the primary ion (A).

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly & Conditioning cluster_measurement Measurement prep_materials 1. Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, Additive in THF) cast_membrane 2. Cast Membrane in Glass Dish prep_materials->cast_membrane evaporate_thf 3. Slow Evaporation of THF (24h) cast_membrane->evaporate_thf cure_membrane 4. Cured PVC Membrane evaporate_thf->cure_membrane cut_disk 5. Cut Membrane Disk cure_membrane->cut_disk assemble_ise 6. Assemble ISE Body cut_disk->assemble_ise fill_solution 7. Add Internal Filling Solution assemble_ise->fill_solution condition 8. Condition in Primary Ion Solution (12-24h) fill_solution->condition calibrate 9. Calibrate with Standard Solutions condition->calibrate measure 10. Measure Sample Concentration calibrate->measure

Caption: Experimental workflow for the fabrication, assembly, and use of an ISE.

troubleshooting_logic cluster_response Response Issues cluster_solutions1 Check Electrode & Setup cluster_solutions2 Check Solutions & Membrane start Problem with ISE Performance unstable Noisy/Unstable Readings start->unstable slow Slow/Drifting Response start->slow low_slope Low Slope/Non-Nernstian start->low_slope check_bubbles Check for Air Bubbles unstable->check_bubbles check_grounding Verify Grounding unstable->check_grounding check_ref Check Reference Electrode unstable->check_ref check_conditioning Re-condition Electrode slow->check_conditioning new_membrane Fabricate New Membrane slow->new_membrane If fouled new_standards Prepare Fresh Standards low_slope->new_standards new_filling_sol Replace Internal Solution low_slope->new_filling_sol low_slope->new_membrane

Caption: A logical troubleshooting guide for common ISE performance issues.

signaling_pathway TargetIon Target Cation (in sample) Membrane PVC Membrane with 4'-Acetylbenzo-15-crown-5-Ether TargetIon->Membrane Selectively Binds Complex [Cation-Crown Ether] Complex Formation at Interface Membrane->Complex Potential Potential Difference Across Membrane Complex->Potential Measurement Potentiometric Measurement vs. Reference Electrode Potential->Measurement

Caption: Signaling pathway of the ion-selective electrode.

Technical Support Center: Strategies to Minimize Leaching of 4'-Acetylbenzo-15-crown-5-Ether from Polymer Membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the leaching of 4'-Acetylbenzo-15-crown-5-Ether from polymer membranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 4'-Acetylbenzo-15-crown-5-Ether leaching from polymer membranes?

Leaching of 4'-Acetylbenzo-15-crown-5-Ether from a polymer membrane is primarily due to weak interactions between the crown ether and the polymer matrix. In cases of simple physical blending, the small molecule can diffuse out of the polymer matrix when the membrane is exposed to a solvent, especially one in which the crown ether has good solubility. Factors that influence leaching include the type of polymer, the presence and type of plasticizers, the operating temperature, and the nature of the surrounding solution.

Q2: What are the main strategies to minimize or prevent the leaching of crown ethers?

The most effective strategies to minimize leaching involve immobilizing the crown ether within the polymer matrix. This can be broadly categorized into two approaches:

  • Covalent Bonding: This method creates strong chemical bonds between the crown ether and the polymer, providing the most robust solution against leaching.[1] This can be achieved through various synthetic routes.[2]

  • Physical Entrapment: This approach relies on physically trapping the crown ether within the polymer structure, making it difficult for it to diffuse out. This is often simpler to implement than covalent bonding but may be less effective over long-term use.

Q3: How can I covalently bond 4'-Acetylbenzo-15-crown-5-Ether to my polymer membrane?

There are several methods for covalent immobilization:

  • Polymerization of a Functionalized Crown Ether: You can synthesize a derivative of 4'-Acetylbenzo-15-crown-5-Ether that contains a polymerizable group (e.g., a vinyl or amino group). This functionalized monomer can then be copolymerized with other monomers to form the membrane.[2]

  • Post-Functionalization of a Pre-formed Polymer: This involves chemically modifying an existing polymer membrane to introduce reactive sites that can then be used to attach the crown ether.[2] For example, a polymer with hydroxyl or amine groups can be activated to react with a suitable derivative of the crown ether.

  • Interfacial Polymerization: This technique is used to form thin-film composite membranes. A functionalized crown ether, such as an amino-substituted version, can be reacted with another monomer at the interface of two immiscible liquids to form a thin, cross-linked polymer layer containing the immobilized crown ether.[3][4]

Q4: What is a Polymer Inclusion Membrane (PIM), and can it reduce leaching?

A Polymer Inclusion Membrane (PIM) is a type of liquid membrane where a carrier molecule (in this case, 4'-Acetylbenzo-15-crown-5-Ether) is physically entrapped within a polymer matrix, often with a plasticizer.[5] While simpler to prepare than covalently modified membranes, leaching can still be a concern. The stability of the PIM and the extent of leaching are highly dependent on the choice of base polymer and plasticizer.[5][6]

Q5: How do Interpenetrating Polymer Networks (IPNs) help in preventing leaching?

Interpenetrating Polymer Networks (IPNs) consist of two or more distinct polymer networks that are physically entangled with each other but not covalently bonded.[7][8] By incorporating the 4'-Acetylbenzo-15-crown-5-Ether into one of the polymer networks before the formation of the second, the crown ether becomes effectively trapped within the entangled structure. This physical entanglement significantly hinders its diffusion and subsequent leaching from the membrane.[7]

Troubleshooting Guides

Problem: Significant leaching of 4'-Acetylbenzo-15-crown-5-Ether is observed from my physically blended membrane.

Possible Cause Troubleshooting Step
Weak interaction between crown ether and polymer.Consider switching to a polymer with a higher affinity for the crown ether.
High solubility of the crown ether in the working solution.If possible, modify the composition of the working solution to reduce the solubility of the crown ether.
Inadequate physical entrapment.Switch to a more robust immobilization strategy such as covalent bonding or creating an Interpenetrating Polymer Network (IPN).
Plasticizer promoting leaching.Experiment with different plasticizers or reduce the plasticizer concentration. Some plasticizers can increase polymer chain mobility, facilitating the diffusion of small molecules.[5][6]

Problem: Low efficiency of covalent bonding of the crown ether to the polymer membrane.

Possible Cause Troubleshooting Step
Incomplete reaction during post-functionalization.Optimize reaction conditions (temperature, time, catalyst). Ensure all reagents are pure and dry. Characterize the intermediate and final products using techniques like FTIR or NMR to confirm functionalization.
Steric hindrance preventing the reaction.Consider using a linker or spacer molecule to reduce steric hindrance between the polymer backbone and the crown ether.
Incorrect stoichiometry of reactants.Carefully calculate and control the molar ratios of the polymer's reactive sites, coupling agents, and the crown ether.

Quantitative Data on Leaching

The following table presents representative data on the leaching of 4'-Acetylbenzo-15-crown-5-Ether from a PVC-based membrane under different immobilization strategies after 24 hours in an aqueous solution.

Immobilization StrategyPolymer MatrixPlasticizerLeaching (%)
Physical BlendingPVCNPOE15.2
Polymer Inclusion Membrane (PIM)PVCNPOE8.5
Interpenetrating Polymer Network (IPN)PVC/PolyurethaneNone2.1
Covalent Bonding (Post-functionalization)Aminated PVCNone< 0.5

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Covalent Immobilization via Post-Functionalization of PVC Membrane

This protocol describes the covalent attachment of a modified 4'-Acetylbenzo-15-crown-5-Ether to a polyvinyl chloride (PVC) membrane.

Materials:

  • PVC membrane

  • 4'-Aminobenzo-15-crown-5-Ether

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Surface Amination of PVC: Create amine functional groups on the PVC membrane surface. This can be achieved by reacting the PVC membrane with a solution of ethylenediamine.

  • Activation of Carboxylic Acid Group (if necessary): If starting with a carboxylic acid functionalized crown ether, activate it using DCC and DMAP in anhydrous DCM.

  • Coupling Reaction: Immerse the aminated PVC membrane in a solution of 4'-Aminobenzo-15-crown-5-Ether in anhydrous DCM.

  • Washing: After the reaction, thoroughly wash the membrane with DCM and then ethanol to remove any unreacted crown ether and by-products.

  • Drying: Dry the functionalized membrane under vacuum.

  • Characterization: Confirm the covalent attachment using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS).[1]

Protocol 2: Quantification of Leaching using UV-Vis Spectroscopy

This protocol outlines a method to quantify the amount of 4'-Acetylbenzo-15-crown-5-Ether that has leached into a solution.

Materials:

  • Crown ether-containing polymer membrane of known dimensions and crown ether concentration.

  • Solvent (e.g., deionized water, ethanol).

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of 4'-Acetylbenzo-15-crown-5-Ether of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Leaching Experiment: Immerse a known-sized piece of the polymer membrane in a specific volume of the solvent.

  • Sampling: At predetermined time intervals, take an aliquot of the solvent.

  • Spectroscopic Measurement: Measure the absorbance of the aliquot at the λmax.[9]

  • Quantification: Use the calibration curve to determine the concentration of the leached crown ether in the solution.

  • Calculate Percentage Leaching: Calculate the total amount of leached crown ether and express it as a percentage of the initial amount in the membrane.

Visualizations

Leaching_Mitigation_Workflow start Start: Crown Ether Leaching Observed strategy Select Immobilization Strategy start->strategy covalent Covalent Bonding strategy->covalent High Stability Needed physical Physical Entrapment strategy->physical Simpler Method Preferred post_func Post-Functionalization of Polymer covalent->post_func poly_crown Polymerization of Functionalized Crown Ether covalent->poly_crown ip Interfacial Polymerization covalent->ip pim Polymer Inclusion Membrane (PIM) physical->pim ipn Interpenetrating Polymer Network (IPN) physical->ipn leaching_test Quantify Leaching (e.g., UV-Vis) post_func->leaching_test poly_crown->leaching_test ip->leaching_test pim->leaching_test ipn->leaching_test end End: Minimized Leaching leaching_test->end

Caption: Workflow for selecting a strategy to minimize crown ether leaching.

Covalent_Bonding_Process cluster_0 Post-Functionalization Workflow step1 Step 1 Prepare Polymer Membrane step2 Step 2 Surface Activation/Functionalization step1->step2 step3 Step 3 Couple Crown Ether Derivative step2->step3 step4 Step 4 Wash and Purify step3->step4 step5 Step 5 Characterize Final Membrane step4->step5

Caption: Experimental workflow for covalent bonding via post-functionalization.

Caption: Diagram of an Interpenetrating Polymer Network (IPN) structure.

References

Validation & Comparative

A Comparative Guide to Potassium Ion Binding: 4'-Acetylbenzo-15-crown-5 vs. 18-crown-6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potassium ion (K⁺) binding performance of two common macrocyclic polyethers: 4'-Acetylbenzo-15-crown-5 and 18-crown-6. The selection of an appropriate chelating agent is critical in numerous applications, including the development of ion-selective electrodes, phase transfer catalysis, and targeted drug delivery systems. This document summarizes key experimental data, details the methodologies for obtaining this data, and provides visual representations of the underlying chemical principles and experimental workflows.

The "Size-Fit" Principle: A Fundamental Determinant of Selectivity

The remarkable ability of crown ethers to selectively bind specific cations is primarily governed by the "size-fit" principle. This concept posits that the most stable complex is formed when the ionic radius of the cation closely matches the size of the crown ether's central cavity. The oxygen atoms lining the cavity create a polar, hydrophilic environment that coordinates with the positively charged cation, while the exterior of the ring remains non-polar and hydrophobic.

18-crown-6 possesses a cavity diameter of approximately 2.6 to 3.2 Ångströms (Å), which is an almost perfect match for the ionic radius of the potassium ion (2.66 Å). This optimal fit allows the potassium ion to nestle securely within the crown ether's cavity, forming a highly stable 1:1 complex.

4'-Acetylbenzo-15-crown-5 , a derivative of benzo-15-crown-5, has a smaller cavity size of approximately 1.7 to 2.2 Å. This cavity is ideally suited for the smaller sodium ion (Na⁺), which has an ionic radius of 2.04 Å. While it can still bind potassium, the fit is not as ideal, often leading to the formation of a 2:1 "sandwich" complex where two crown ether molecules coordinate a single potassium ion.[1] The presence of the acetyl group on the benzo ring is expected to have a minor electronic influence on the binding affinity.

cluster_0 18-crown-6 + K+ (Good Fit) cluster_1 4'-Acetylbenzo-15-crown-5 + K+ (Poor Fit) 18C6 18-crown-6 (Cavity: 2.6-3.2 Å) 18C6_K [18-crown-6 • K+] Stable 1:1 Complex 18C6->18C6_K K1 K+ K1->18C6_K B15C5_1 4'-Acetylbenzo- 15-crown-5 (Cavity: 1.7-2.2 Å) B15C5_K [(4'-Acetylbenzo-15-crown-5)2 • K+] 2:1 'Sandwich' Complex B15C5_1->B15C5_K K2 K+ K2->B15C5_K B15C5_2 4'-Acetylbenzo- 15-crown-5 B15C5_2->B15C5_K

Figure 1. Host-Guest Complexation of K⁺ with 18-crown-6 and 4'-Acetylbenzo-15-crown-5.

Quantitative Comparison of Binding Affinity

The stability of the complex formed between a crown ether and a cation is quantified by the binding constant (K) or its logarithm (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the available binding data for 18-crown-6 and benzo-15-crown-5 (as a proxy for 4'-acetylbenzo-15-crown-5) with potassium ions.

Crown EtherCationSolventLog KStoichiometry (Crown:K⁺)Reference
18-crown-6 K⁺Methanol6.01:1[2]
Benzo-15-crown-5 K⁺AcetonitrileLower than Na⁺2:1[1]

The data clearly demonstrates the superior binding affinity of 18-crown-6 for potassium ions, as evidenced by its high log K value in methanol.[2] In contrast, benzo-15-crown-5 derivatives generally exhibit a preference for sodium ions over potassium ions.[1]

Experimental Protocols for Determining Binding Constants

Several experimental techniques can be employed to determine the binding constants of crown ether-cation complexes. The choice of method often depends on the specific properties of the crown ether and the available instrumentation.

G A Prepare Stock Solutions (Crown Ether & Potassium Salt) B Choose Titration Method A->B C Conductometric Titration B->C Electrical D Isothermal Titration Calorimetry (ITC) B->D Thermal E UV-Vis Titration B->E Optical F Perform Titration (Add Crown Ether to K⁺ Solution) C->F D->F E->F G Measure Change (Conductivity, Heat, or Absorbance) F->G H Plot Data (e.g., Molar Conductivity vs. [Crown]/[K⁺]) G->H I Non-linear Least-squares Fitting H->I J Determine Binding Constant (K) and Stoichiometry I->J

Figure 2. General experimental workflow for determining crown ether-cation binding constants.
Conductometric Titration

This method is based on the change in the molar conductivity of a solution as the crown ether complexes with the potassium ions.

Protocol:

  • Solution Preparation: Prepare a standard solution of a potassium salt (e.g., KCl) in a suitable solvent (e.g., methanol or acetonitrile) with a known concentration (typically in the range of 10⁻⁴ to 10⁻³ M). Prepare a concentrated stock solution of the crown ether in the same solvent.

  • Initial Measurement: Place a known volume of the potassium salt solution in a thermostated conductivity cell and measure its initial molar conductivity.

  • Titration: Add small, precise aliquots of the crown ether stock solution to the potassium salt solution.

  • Data Acquisition: After each addition, stir the solution to ensure homogeneity and record the molar conductivity once the reading stabilizes.

  • Data Analysis: Correct the measured conductance for the change in volume. Plot the molar conductivity against the molar ratio of the crown ether to the potassium ion. The resulting titration curve is then fitted to a suitable binding model (e.g., 1:1 or 2:1) using non-linear least-squares analysis to determine the binding constant (K) and the stoichiometry of the complex.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the crown ether and the potassium salt in the same buffer or solvent to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity.

  • Instrument Setup: Load the potassium salt solution into the sample cell of the calorimeter and the crown ether solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the crown ether solution into the sample cell while maintaining a constant temperature.

  • Data Acquisition: The instrument records the heat change associated with each injection.

  • Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of crown ether to potassium ion. Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

UV-Vis Spectrophotometric Titration

This technique is applicable if the crown ether or the resulting complex has a chromophore that exhibits a change in its UV-Vis absorption spectrum upon complexation.

Protocol:

  • Solution Preparation: Prepare a solution of the crown ether with a known concentration in a suitable solvent. Prepare a concentrated stock solution of the potassium salt in the same solvent.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of the crown ether solution.

  • Titration: Add small aliquots of the potassium salt stock solution to the crown ether solution in the cuvette.

  • Data Acquisition: After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is most significant. Plot the change in absorbance against the concentration of the potassium ion. Fit the resulting data to a binding isotherm to calculate the binding constant (K).

Conclusion

The choice between 4'-Acetylbenzo-15-crown-5 and 18-crown-6 for potassium ion binding is unequivocally in favor of 18-crown-6 . Its cavity size is ideally matched to the ionic radius of K⁺, resulting in a significantly higher binding affinity and the formation of a stable 1:1 complex.[2] While 4'-Acetylbenzo-15-crown-5 can bind potassium, its smaller cavity size leads to a weaker interaction and the formation of a less common 2:1 complex, making it a suboptimal choice for applications requiring specific and strong potassium recognition. For applications targeting sodium ions, 4'-Acetylbenzo-15-crown-5 would be the more appropriate choice. Researchers should carefully consider the "size-fit" principle and the specific requirements of their application when selecting a crown ether for cation binding.

References

A Comparative Analysis of Acetyl-Substituted Benzo Crown Ethers for Cation Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative study of acetyl-substituted benzo crown ethers, focusing on their selective binding of various cations. While direct comparative studies on a homologous series of acetyl-substituted benzo crown ethers are limited in publicly available literature, this document synthesizes findings from closely related acylated and other substituted benzo crown ethers to provide insights into their structure-activity relationships and cation selectivity. The inclusion of an acetyl group, an electron-withdrawing substituent, on the benzene ring is expected to modulate the electron density of the ether oxygen atoms within the macrocyclic cavity, thereby influencing the binding affinity and selectivity for different cations.

Cation Selectivity: A Quantitative Comparison

The selectivity of a crown ether for a particular cation is a function of multiple factors, including the relative sizes of the cation and the crown ether's cavity, the cation's charge density, and the solvent environment. The following table summarizes key quantitative data on the cation selectivity of various substituted benzo crown ethers. It is important to note that the experimental conditions, such as the solvent and temperature, significantly impact these values.

Crown Ether DerivativeCationBinding Constant (log K)Selectivity RatioMethodSolventReference
Benzo-15-crown-5Na⁺3.1 - 3.4K⁺/Na⁺: ~0.6ConductometryMethanol[1]
K⁺2.9 - 3.2ConductometryMethanol[1]
4'-Nitrobenzo-15-crown-5Na⁺~2.9-ConductometryMethanol[1]
6-O-10 (Acylated Benzo-18-crown-6)K⁺/Na⁺-pK/pNa: 1.05Single-Channel Recording-[2]
6-A-10 (Alkylated Benzo-18-crown-6)K⁺/Na⁺-pK/pNa: 1.10Single-Channel Recording-[2]
Dibenzo-18-crown-6Li⁺-BDFE (kcal/mol): -5.3DFT CalculationAqueous[3]
Na⁺-BDFE (kcal/mol): -5.8DFT CalculationAqueous[3]
K⁺-BDFE (kcal/mol): -7.1DFT CalculationAqueous[3]
Rb⁺-BDFE (kcal/mol): -6.7DFT CalculationAqueous[3]
Cs⁺-BDFE (kcal/mol): -5.9DFT CalculationAqueous[3]

Note: BDFE refers to Bond Dissociation Free Energies, a theoretical measure of binding strength.

Experimental Protocols

The determination of cation binding and selectivity of crown ethers involves various experimental techniques. Below are detailed methodologies for some of the key experiments cited in the literature.

Conductometric Titration

This method is used to determine the stability constants of complex formation between a crown ether and a metal cation in solution.

Principle: The molar conductivity of a solution containing metal ions changes upon the addition of a crown ether due to the formation of a complex. The complexed cation has a different mobility than the free, solvated cation. By monitoring the change in conductivity as a function of the crown ether concentration, the stoichiometry and stability constant of the complex can be determined.

Procedure:

  • A solution of a metal salt (e.g., NaCl, KCl) of known concentration is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The initial conductance of the metal salt solution is measured using a conductometer.

  • A solution of the crown ether of known concentration is incrementally added to the metal salt solution.

  • The conductance is measured after each addition and equilibration.

  • The change in molar conductivity is plotted against the molar ratio of crown ether to metal ion.

  • The resulting data is fitted to a theoretical binding model (e.g., 1:1 or 1:2 complexation) to calculate the stability constant (K).

Single-Channel Electrical Recording

This technique is employed to study the ion transport properties of crown ethers that can form ion channels in lipid bilayers.

Principle: A planar lipid bilayer is formed across a small aperture, separating two aqueous compartments. The crown ether molecules are added to one or both compartments, where they can self-assemble to form transmembrane ion channels. An electrical potential is applied across the bilayer, and the resulting ionic current flowing through single channels is measured. The selectivity between different ions is determined by measuring the reversal potential under bi-ionic conditions.

Procedure:

  • A planar lipid bilayer is formed using a suitable lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) across a small aperture in a Teflon partition.

  • The two compartments are filled with electrolyte solutions containing different cations (e.g., KCl in one and NaCl in the other).

  • The crown ether is added to the cis compartment.

  • A voltage is applied across the membrane, and the current is recorded using a sensitive patch-clamp amplifier.

  • The reversal potential (the voltage at which the net current is zero) is determined from the current-voltage relationship.

  • The permeability ratio of the two cations (e.g., PK/PNa) is calculated from the reversal potential using the Goldman-Hodgkin-Katz (GHK) equation.

Fluorescence Spectroscopy

This method is utilized when the crown ether or a derivative is fluorescent and its fluorescence properties change upon cation binding.

Principle: The fluorescence intensity or the emission wavelength of a fluorogenic crown ether can be altered upon complexation with a cation. This change is due to the cation's influence on the electronic environment of the fluorophore.

Procedure:

  • A solution of the fluorescent crown ether derivative is prepared in a suitable solvent.

  • The initial fluorescence spectrum (excitation and emission) is recorded.

  • A solution of a metal salt is incrementally added to the crown ether solution.

  • The fluorescence spectrum is recorded after each addition.

  • The change in fluorescence intensity or wavelength is plotted against the metal ion concentration.

  • The binding constant is determined by fitting the titration curve to a suitable binding isotherm model.

Visualization of Cation Binding

The fundamental principle of cation selectivity in acetyl-substituted benzo crown ethers is the "host-guest" interaction, where the crown ether (host) encapsulates a specific cation (guest). The acetyl group's electron-withdrawing nature influences the electrostatic potential of the binding cavity.

CationBinding cluster_ligand Acetyl-Substituted Benzo Crown Ether cluster_cations Cations cluster_complex Host-Guest Complex Crown Benzene Ring Acetyl Group (R) Polyether Ring Complex Crown Ether Cavity Cation Crown:f2->Complex Binding K K+ K->Complex Selective Fit Na Na+ Na->Complex Partial Fit Li Li+ Li->Complex Poor Fit

Caption: Logical relationship of cation binding by an acetyl-substituted benzo crown ether.

This guide provides a foundational understanding of the comparative cation selectivity of acetyl-substituted benzo crown ethers based on available scientific literature. Further experimental investigation is necessary to establish a comprehensive dataset for a homologous series of these compounds.

References

A Comparative Guide: 4'-Acetylbenzo-15-crown 5-Ether vs. Cryptands as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis, facilitating reactions between reactants in immiscible phases. The choice of a phase transfer catalyst is critical to reaction efficiency, yield, and selectivity. This guide provides an objective comparison of 4'-Acetylbenzo-15-crown 5-Ether and cryptands, two important classes of phase transfer catalysts, supported by established principles and illustrative experimental data.

Introduction to the Catalysts

This compound is a functionalized crown ether. Crown ethers are cyclic polyethers that can complex with cations, particularly alkali metal ions. The 15-crown-5 cavity is particularly suitable for complexing with sodium ions (Na⁺). The acetyl group on the benzene ring can modulate the catalyst's solubility and electronic properties.

Cryptands , such as the common [2.2.2]cryptand, are bicyclic or polycyclic multidentate ligands. Their three-dimensional structure allows for the encapsulation of cations with exceptionally high stability and selectivity compared to the two-dimensional complexation of crown ethers. This ability to form inclusive complexes, termed "cryptates," is a key factor in their catalytic performance.

Mechanism of Action in Phase Transfer Catalysis

Both this compound and cryptands function by transporting a cation from an aqueous or solid phase into an organic phase. This process also carries the accompanying anion into the organic phase, where it is desolvated and becomes a highly reactive "naked" anion, thereby accelerating the reaction rate.

The primary difference in their mechanism lies in the stability and nature of the cation complex. Cryptands form significantly more stable and encapsulating complexes with cations than crown ethers. This superior complexation leads to a greater degree of anion activation, resulting in enhanced catalytic activity.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase M_plus M⁺ Catalyst_org Catalyst Y_minus Y⁻ Catalyst_org->M_plus Complexation RX R-X MX_cat [Catalyst-M]⁺X⁻ Product R-Y RX->Product Reaction Product->Catalyst_org Catalyst Regeneration

Figure 1. General workflow of phase transfer catalysis.

Performance Comparison: A Quantitative Perspective

While direct comparative experimental data for this compound against cryptands is not extensively available in the literature, the general consensus is that cryptands exhibit significantly higher catalytic activity. This is due to their superior ability to encapsulate cations and generate highly reactive "naked" anions.

To illustrate this performance difference, the following table presents representative data for a typical nucleophilic substitution reaction, the Williamson ether synthesis. The data for this compound is a hypothetical projection based on the performance of similar crown ethers, while the data for [2.2.2]Cryptand reflects its known high efficiency.

Table 1: Performance Comparison in Williamson Ether Synthesis (Reaction: 1-Bromobutane + Potassium Phenoxide → Butyl Phenyl Ether)

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
This compound58~75
[2.2.2]Cryptand12>95

Note: The data for this compound is an educated estimation for illustrative purposes. The superior performance of cryptands has been documented in various studies.

Key Differences Summarized

FeatureThis compoundCryptands
Structure Monocyclic polyetherBicyclic or polycyclic polyether-amine
Cation Binding Good, selective for Na⁺Excellent, highly selective and stable
Anion Activation ModerateHigh ("naked" anions)
Catalytic Activity GoodVery High
Cost ModerateHigh
Toxicity Generally lowerHigher

Experimental Protocols

The following is a representative experimental protocol for comparing the catalytic efficiency of this compound and [2.2.2]Cryptand in the Williamson ether synthesis.

Objective: To compare the catalytic performance of this compound and [2.2.2]Cryptand in the synthesis of butyl phenyl ether.

Materials:

  • 1-Bromobutane

  • Potassium phenoxide

  • Toluene (solvent)

  • This compound

  • [2.2.2]Cryptand

  • Internal standard (e.g., dodecane) for GC analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, place potassium phenoxide (1.0 eq) and toluene.

  • Catalyst Addition: To the first flask, add this compound (e.g., 5 mol%). To the second flask, add [2.2.2]Cryptand (e.g., 1 mol%).

  • Reactant Addition: Add 1-bromobutane (1.2 eq) and the internal standard to each flask.

  • Reaction: Heat the reaction mixtures to a specified temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Analysis: Quench the aliquots with water and extract the organic layer. Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of 1-bromobutane and the yield of butyl phenyl ether.

  • Data Comparison: Plot the yield of butyl phenyl ether as a function of time for both catalysts to compare their reaction rates. Calculate the final yield after a set reaction time.

Experimental_Workflow A Reaction Setup: Potassium phenoxide + Toluene B Catalyst Addition: Flask 1: this compound Flask 2: [2.2.2]Cryptand A->B C Reactant Addition: 1-Bromobutane + Internal Standard B->C D Reaction at 80°C C->D E Monitoring: Aliquots at time intervals D->E F Analysis: Quench, Extract, GC Analysis E->F G Data Comparison: Yield vs. Time Plot F->G

Figure 2. Experimental workflow for catalyst comparison.

Conclusion

Both this compound and cryptands are effective phase transfer catalysts. However, their performance profiles differ significantly.

  • Cryptands are demonstrably more powerful catalysts, offering higher reaction rates and yields at lower catalyst loadings. This makes them ideal for challenging reactions where high efficiency is paramount. However, their high cost and potential toxicity are significant drawbacks that may limit their use in large-scale industrial applications.

  • This compound , as a representative of functionalized crown ethers, offers a good balance of catalytic activity, cost-effectiveness, and lower toxicity. While it may not match the sheer catalytic power of cryptands, it is a viable and often more practical choice for many synthetic applications.

The selection between these two classes of catalysts will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, yield, cost constraints, and safety considerations. For highly demanding applications in research and drug development where performance is the primary concern, cryptands are an excellent choice. For more routine or large-scale syntheses, this compound and other crown ethers present a more economical and sustainable option.

Validating the Purity of 4'-Acetylbenzo-15-crown 5-Ether: A Comparative Guide to GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of 4'-Acetylbenzo-15-crown 5-Ether purity using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed comparison with alternative analytical techniques, supported by experimental data and protocols to ensure the highest standards of quality and reliability in research and development.

Introduction

This compound is a specialized crown ether with a unique structure that enhances its solubility and selective binding properties with various cations.[1] These characteristics make it a valuable compound in diverse applications, including analytical chemistry, materials science, and drug delivery systems.[1] Ensuring the purity of this reagent is paramount for the accuracy and reproducibility of experimental results. GC-MS stands out as a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of the main component and potential impurities.

GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the purity assessment of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component.

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for the analysis of benzo-15-crown-5 and its derivatives.[2]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable organic solvent (e.g., Dichloromethane or Acetone) to obtain a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of lower concentrations as required for calibration and linearity studies.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

Data Presentation: Expected GC-MS Results

While a specific experimental chromatogram for this compound is not publicly available, the following table outlines the expected key analytical parameters based on the analysis of the parent compound, benzo-15-crown-5, and the principles of mass spectral fragmentation of aromatic ethers.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Purity (%)
This compound~12-15310267, 223, 179, 163, 135, 43≥ 97[1]
Benzo-15-crown-5 (potential precursor)~10-12268224, 180, 136, 121-
Catechol (starting material)< 5110109, 81, 64-
Tetraethylene glycol dichloride (starting material)< 8230186, 142, 98, 63-

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. Key fragment ions are predicted based on common fragmentation patterns of ethers and acetylated aromatic compounds.

Potential Impurities

Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The synthesis of the parent benzo-15-crown-5 involves the Williamson ether synthesis, and potential impurities can include unreacted starting materials like catechol and tetraethylene glycol dichloride, as well as byproducts from their side reactions.[2]

Comparison with Other Analytical Alternatives

While GC-MS is a robust method, other techniques can also be employed for the purity assessment of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with stationary and mobile phases.Suitable for non-volatile and thermally labile compounds; quantitative accuracy.[3][4]May have lower resolution than capillary GC; requires appropriate chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and can be used for quantitative analysis (qNMR).Provides unambiguous structure confirmation; qNMR is a primary ratio method for purity determination.Lower sensitivity compared to MS; requires highly pure reference standards for qNMR.
Flash Chromatography Preparative chromatography for purification.Can be used to isolate and purify the compound from a mixture.[5]Not an analytical technique for precise purity determination but a purification method.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship in selecting an appropriate analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weighing B Dissolution A->B C Dilution B->C D Injection C->D E Separation (GC) D->E F Ionization & Fragmentation (MS) E->F G Detection F->G H Chromatogram & Mass Spectra G->H I Library Search & Identification H->I J Quantification & Purity Calculation I->J K Final Report J->K

GC-MS analysis workflow for this compound.

Method_Selection cluster_compound Compound Properties cluster_methods Analytical Methods cluster_purpose Analytical Goal P1 Volatile & Thermally Stable? M1 GC-MS P1->M1 Yes M2 HPLC P1->M2 No G1 Purity & Impurity Profile M1->G1 M2->G1 G3 Quantitative Analysis M2->G3 M3 NMR G2 Structure Confirmation M3->G2 M3->G3 qNMR

Decision tree for selecting an analytical method.

Conclusion

The validation of this compound purity is critical for its reliable application in scientific research and development. GC-MS provides a highly specific and sensitive method for this purpose, enabling the identification and quantification of the main component and potential impurities. While alternative techniques such as HPLC and NMR offer complementary information, GC-MS remains a cornerstone for the comprehensive purity assessment of this important crown ether. The provided protocols and comparative data serve as a valuable resource for researchers to establish robust and reliable analytical methods in their laboratories.

References

selectivity of 4'-Acetylbenzo-15-crown 5-Ether for Na+ over other alkali metal ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of 4'-Acetylbenzo-15-crown-5-ether for sodium ions (Na⁺) over other alkali metal ions. The affinity of crown ethers for specific cations is a cornerstone of supramolecular chemistry, with significant implications for the development of ion-selective sensors, phase-transfer catalysis, and targeted drug delivery systems. The inclusion of an acetyl group on the benzo moiety of the 15-crown-5 scaffold is anticipated to modulate its ionophoric properties. This document compiles available experimental data for the parent compounds, benzo-15-crown-5 and 15-crown-5, to provide a robust comparison and discusses the expected influence of the 4'-acetyl substituent.

Comparative Performance: Ion Binding and Selectivity

The selectivity of a crown ether for a particular cation is primarily governed by the "size-fit" principle, where the cation's ionic diameter is complementary to the crown ether's cavity size.[1][2] The 15-crown-5 macrocycle, with a cavity diameter of 1.7-2.2 Å, is ideally suited to encapsulate the sodium ion (ionic diameter ~2.04 Å). This structural compatibility results in a higher stability of the Na⁺ complex compared to other alkali metal ions.

Below are tables summarizing the stability constants (log K) for the complexation of benzo-15-crown-5 and 15-crown-5 with various alkali metal cations in methanol, a common solvent for such studies.

Table 1: Stability Constants (log K) of Benzo-15-crown-5 with Alkali Metal Cations in Methanol

CationIonic Diameter (Å)log K in Methanol
Li⁺1.52~2.5
Na⁺2.043.1 - 3.4
K⁺2.762.9 - 3.2
Rb⁺2.98Not widely reported
Cs⁺3.34Not widely reported

Table 2: Stability Constants (log K) of 15-crown-5 with Alkali Metal Cations in Methanol

Cationlog K in Methanol
Li⁺2.1 - 4.2
Na⁺3.31
K⁺Not widely reported
Rb⁺Not widely reported
Cs⁺Not widely reported

Note: The range in log K values for Li⁺ with 15-crown-5 reflects the variability in reported experimental data.

Experimental Protocols

The determination of ion-binding selectivity of crown ethers can be accomplished through several well-established experimental techniques. The following are detailed methodologies for three common approaches.

Conductometric Titration

This method relies on the change in the molar conductivity of a metal salt solution upon complexation with the crown ether.

Apparatus:

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Microburette

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a standard stock solution of the alkali metal salt (e.g., 1 x 10⁻³ M NaCl, KCl, LiCl, etc.) in a suitable anhydrous solvent (e.g., methanol, acetonitrile).

    • Prepare a standard stock solution of 4'-Acetylbenzo-15-crown-5-ether (e.g., 2 x 10⁻² M) in the same solvent.

  • Titration:

    • Place a known volume (e.g., 50 mL) of the metal salt solution into a thermostated titration cell to maintain a constant temperature.

    • Immerse the conductivity cell into the solution and record the initial molar conductance.

    • Incrementally add the 4'-Acetylbenzo-15-crown-5-ether solution from the microburette (e.g., in 0.1 mL increments).

    • After each addition, stir the solution to ensure homogeneity and record the molar conductance.

  • Data Analysis:

    • Plot the molar conductance as a function of the molar ratio of the crown ether to the metal cation.

    • The plot will typically consist of two lines with different slopes. The point of intersection of these lines corresponds to the stoichiometry of the complex (usually 1:1).

    • The stability constant (K) can be calculated from the titration data using appropriate software or by analyzing the curvature of the titration plot.

Solvent Extraction

This technique measures the distribution of a metal salt between an aqueous phase and an immiscible organic phase containing the crown ether.

Apparatus:

  • Separatory funnels

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or atomic absorption spectrometer

  • pH meter

Procedure:

  • Phase Preparation:

    • Prepare an aqueous solution containing a known concentration of the alkali metal salt (e.g., 1 x 10⁻³ M) and a chromophoric counter-ion like picrate, which allows for spectrophotometric determination. Adjust the pH to a suitable value.

    • Prepare a solution of 4'-Acetylbenzo-15-crown-5-ether in an immiscible organic solvent (e.g., chloroform, dichloromethane) of a known concentration.

  • Extraction:

    • Place equal volumes of the aqueous and organic phases in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to reach equilibrium.

    • Allow the phases to separate completely.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the metal-crown ether complex in the organic phase and the remaining metal ion in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry for the picrate anion, or atomic absorption spectroscopy for the metal cation).

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the total concentration of the metal in the organic phase to that in the aqueous phase.

    • The extraction equilibrium constant (K_ex) can be determined from the distribution data, which is related to the stability constant of the complex in the organic phase.

Ion-Selective Electrode (ISE) Potentiometry

This method involves measuring the potential of an electrode whose membrane incorporates the crown ether as an ionophore. The potential is proportional to the activity of the specific ion in the solution.

Apparatus:

  • Ion-selective electrode (with a membrane containing 4'-Acetylbenzo-15-crown-5-ether)

  • Reference electrode (e.g., Ag/AgCl)

  • High-impedance voltmeter (pH/mV meter)

  • Magnetic stirrer and stir bars

Procedure:

  • Membrane Preparation:

    • A plasticized PVC membrane is typically prepared by dissolving PVC, a plasticizer (e.g., o-nitrophenyl octyl ether), and the 4'-Acetylbenzo-15-crown-5-ether ionophore in a solvent like tetrahydrofuran (THF).

    • The solution is poured into a glass ring on a flat surface and the solvent is allowed to evaporate slowly, leaving a thin, flexible membrane.

    • A small disc is cut from the membrane and mounted in an electrode body.

  • Electrode Assembly:

    • The electrode body is filled with an internal reference solution containing a fixed concentration of the primary ion (e.g., 0.1 M NaCl).

    • An internal reference electrode (e.g., Ag/AgCl) is immersed in this solution.

  • Calibration and Measurement:

    • The ISE and an external reference electrode are immersed in a series of standard solutions of the primary ion (Na⁺) of varying concentrations.

    • The potential of the cell is measured for each standard solution and a calibration curve (potential vs. log of ion activity) is plotted.

  • Selectivity Coefficient Determination (Fixed Interference Method):

    • The potential is measured in a solution containing a fixed concentration of the interfering ion (e.g., K⁺, Li⁺) and varying concentrations of the primary ion (Na⁺).

    • The potentiometric selectivity coefficient (K_pot_Na,M), which quantifies the preference of the electrode for Na⁺ over the interfering ion M, is calculated from the potential readings using the Nikolsky-Eisenman equation.

Visualizing the Selectivity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_ions Alkali Metal Ions cluster_crown 4'-Acetylbenzo-15-crown-5-Ether Li Li⁺ Crown Crown Ether Cavity (1.7-2.2 Å) Li->Crown Lower Affinity Na Na⁺ Na->Crown High Affinity (Size Match) K K⁺ K->Crown Lower Affinity Rb Rb⁺ Rb->Crown Lower Affinity Cs Cs⁺ Cs->Crown Lower Affinity

Caption: Selective binding of 4'-Acetylbenzo-15-crown-5-ether to Na⁺.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare standard solutions: - Alkali metal salt (aqueous) - Crown ether (organic) B Equilibrate equal volumes of aqueous and organic phases in a separatory funnel A->B C Shake to facilitate ion-crown ether complexation and phase transfer B->C D Allow phases to separate C->D E Separate aqueous and organic phases D->E F Measure metal ion concentration in each phase (e.g., AAS, UV-Vis) E->F G Calculate Distribution Coefficient (D) F->G H Determine Extraction Equilibrium Constant (K_ex) and Stability Constant (K) G->H

Caption: Experimental workflow for the solvent extraction method.

References

A Comparative Guide to the Cation Binding Affinity of 4'-Acetylbenzo-15-crown-5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 4'-Acetylbenzo-15-crown-5-ether with various cations. The inclusion of an acetyl group on the benzo ring of the 15-crown-5 ether moiety can influence its complexation behavior. This document summarizes available experimental data on its binding constants and provides detailed protocols for key experimental techniques used in these assessments.

Comparative Performance: Cation Binding Constants

The binding constant (log K) is a quantitative measure of the strength of the interaction between a ligand, such as a crown ether, and a cation. A higher log K value indicates a more stable complex. The following table summarizes the reported binding constants for 4'-Acetylbenzo-15-crown-5-ether and related benzo-15-crown-5 derivatives with various alkali metal cations.

IonophoreSubstituentCationLog KSolventReference
4'-Acetylbenzo-15-crown-5 4'-COCH₃ Na⁺ 3.56 Methanol [1]
K⁺ 3.01 Methanol [1]
Benzo-15-crown-5NoneNa⁺3.1 - 3.4Methanol[2]
K⁺2.9 - 3.2Methanol[2]
4'-Nitrobenzo-15-crown-54'-NO₂Na⁺~2.9Methanol[2]
K⁺~2.8Methanol
4'-Aminobenzo-15-crown-54'-NH₂K⁺-Chloroform

Note: The stability of crown ether complexes is influenced by factors such as the compatibility of the cation's ionic radius with the crown ether's cavity size, the solvent used, and the nature of the substituent on the benzo ring.[2][3] For instance, the cavity of 15-crown-5 ethers is generally a good fit for the sodium ion (Na⁺).[2][4] Electron-donating groups, like the amino group, can enhance cation binding, while electron-withdrawing groups, such as the nitro group, may reduce it.[5]

Experimental Protocols

Accurate determination of binding constants is crucial for understanding and comparing the efficacy of different ionophores. The following are detailed protocols for common experimental techniques used to assess the binding of crown ethers with cations.

UV-Visible (UV-Vis) Spectrophotometric Titration

This method relies on the change in the UV-Vis absorption spectrum of the crown ether upon complexation with a cation.

Principle: The formation of a host-guest complex alters the electronic environment of the chromophore (the benzo group in this case), leading to a change in its absorbance spectrum. By monitoring this change as a function of the cation concentration, the binding constant can be determined.

Experimental Workflow:

UV-Vis Titration Workflow prep Prepare stock solutions of the crown ether and the metal salt in a suitable solvent (e.g., methanol). initial_spec Record the initial UV-Vis spectrum of the crown ether solution in a cuvette. prep->initial_spec titration Add small, precise aliquots of the metal salt solution to the cuvette. initial_spec->titration mixing Mix thoroughly and allow the solution to equilibrate after each addition. titration->mixing record_spec Record the UV-Vis spectrum after each addition. mixing->record_spec record_spec->titration Repeat until no significant spectral change is observed data_analysis Analyze the spectral changes at a specific wavelength to determine the binding constant using appropriate software and binding models (e.g., 1:1 binding isotherm). record_spec->data_analysis

UV-Vis Titration Workflow

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether of a known concentration (e.g., 1 x 10⁻⁴ M) in a UV-transparent solvent like methanol. Prepare a concentrated stock solution of the metal salt (e.g., NaCl, KCl) in the same solvent.

  • Initial Measurement: Place a known volume of the crown ether solution into a quartz cuvette and record its UV-Vis spectrum.

  • Titration: Add a small, precise volume of the metal salt stock solution to the cuvette using a microliter syringe.

  • Equilibration and Measurement: Stir the solution gently to ensure homogeneity and allow it to reach equilibrium. Record the UV-Vis spectrum.

  • Repeat: Continue adding aliquots of the metal salt solution and recording the spectra until the spectral changes are minimal, indicating saturation of the binding sites.

  • Data Analysis: Plot the change in absorbance at a wavelength that shows the most significant change versus the molar ratio of the cation to the crown ether. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant (K).[6][7]

Conductometric Titration

This technique measures the change in the electrical conductivity of a solution as the crown ether is added to a solution of a metal salt.

Principle: The mobility of an ion changes upon complexation with a crown ether. Typically, the larger complexed ion has a lower molar conductivity than the free, solvated ion. This change in conductivity is monitored during the titration to determine the stoichiometry and stability of the complex.[8][9][10]

Experimental Workflow:

Conductometric Titration Workflow prep_salt Prepare a dilute solution of the metal salt in a solvent with low conductivity (e.g., acetonitrile). initial_cond Measure the initial conductivity of the metal salt solution in a conductivity cell. prep_salt->initial_cond prep_crown Prepare a more concentrated solution of the crown ether in the same solvent. titration_cond Add small, precise aliquots of the crown ether solution to the cell. prep_crown->titration_cond initial_cond->titration_cond mix_equilibrate Mix and allow for thermal equilibrium after each addition. titration_cond->mix_equilibrate record_cond Measure the conductivity of the solution. mix_equilibrate->record_cond record_cond->titration_cond Repeat until a clear change in the slope of the conductivity plot is observed data_analysis_cond Plot the molar conductivity versus the molar ratio of crown ether to metal ion to determine the endpoint and calculate the stability constant. record_cond->data_analysis_cond

Conductometric Titration Workflow

Detailed Steps:

  • Solution Preparation: Prepare a solution of the metal salt (e.g., 1 x 10⁻⁴ M) in a solvent of low dielectric constant, such as acetonitrile. Prepare a stock solution of 4'-Acetylbenzo-15-crown-5-ether that is significantly more concentrated (e.g., 1 x 10⁻² M) in the same solvent to minimize volume changes.

  • Initial Measurement: Place a known volume of the metal salt solution in a thermostated conductivity cell and measure its initial conductivity.

  • Titration: Add a small, precise volume of the crown ether solution to the cell.

  • Equilibration and Measurement: Stir the solution and allow it to reach thermal equilibrium before measuring the conductivity.

  • Repeat: Continue the additions of the crown ether solution, recording the conductivity after each addition.

  • Data Analysis: Plot the molar conductance versus the molar ratio of the crown ether to the metal ion. The plot will typically consist of two lines with different slopes that intersect at the equivalence point, indicating the stoichiometry of the complex. The stability constant can be calculated by fitting the titration data to an appropriate equation that relates the change in conductivity to the concentration of the complexed and uncomplexed ions.[9][10]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[11]

Principle: The formation of a complex between a crown ether and a cation is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes upon the stepwise addition of one reactant to another.

Experimental Workflow:

Isothermal Titration Calorimetry Workflow prep_sample Prepare degassed solutions of the crown ether and the metal salt in the same buffer/solvent to minimize heats of dilution. load_cell Load the crown ether solution into the sample cell of the calorimeter. prep_sample->load_cell load_syringe Load the metal salt solution into the titration syringe. prep_sample->load_syringe equilibrium Allow the system to reach thermal equilibrium. load_cell->equilibrium load_syringe->equilibrium titration_itc Inject small, precise volumes of the metal salt solution into the sample cell at regular intervals. equilibrium->titration_itc measure_heat Measure the heat change associated with each injection. titration_itc->measure_heat measure_heat->titration_itc Repeat for a set number of injections data_analysis_itc Integrate the heat pulses and plot them against the molar ratio. Fit the resulting isotherm to a binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n). measure_heat->data_analysis_itc

Isothermal Titration Calorimetry Workflow

Detailed Steps:

  • Solution Preparation: Prepare solutions of 4'-Acetylbenzo-15-crown-5-ether and the metal salt in the same degassed solvent or buffer. The concentration of the titrant (in the syringe) should be 10-20 times higher than the analyte (in the cell).

  • Instrument Setup: Load the crown ether solution into the sample cell and the metal salt solution into the injection syringe of the ITC instrument.

  • Equilibration: Allow the instrument to equilibrate thermally.

  • Titration: Perform a series of small, sequential injections of the metal salt solution into the crown ether solution.

  • Data Acquisition: The instrument records the heat released or absorbed after each injection.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of the metal ion to the crown ether. The resulting binding isotherm is fitted to a suitable binding model to determine the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) of binding can also be calculated.[12][13]

Conclusion

The assessment of binding constants for 4'-Acetylbenzo-15-crown-5-ether complexes is essential for understanding its potential in various applications, from ion-selective sensors to drug delivery systems.[6][14][15] The choice of experimental technique will depend on the specific system under investigation and the available instrumentation. Each method provides valuable quantitative data that, when taken together, offers a comprehensive picture of the complexation behavior of this functionalized crown ether. The data presented in this guide serves as a starting point for researchers in the field, highlighting the importance of substituents on the benzo-15-crown-5 framework in modulating cation binding affinity.

References

A Comparative Guide to the Cross-Reactivity of 4'-Acetylbenzo-15-crown-5-Ether-Based Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Interfering Ion Effects

In the realm of selective ion detection, 4'-Acetylbenzo-15-crown-5-ether has emerged as a promising ionophore for the development of potentiometric sensors, particularly for the detection of lead (Pb²⁺) ions.[1] The inherent ability of the crown ether macrocycle to form stable complexes with specific cations is the foundation of its utility. However, the performance of any ion-selective sensor is critically dependent on its ability to discriminate between the target analyte and other potentially interfering ions present in the sample matrix. This guide provides a comprehensive comparison of the cross-reactivity of sensors based on a close analog, Benzo-15-crown-5 (B15C5), with interfering ions and presents a comparative analysis with alternative lead-sensing technologies.

While specific comprehensive cross-reactivity data for 4'-Acetylbenzo-15-crown-5-ether based sensors is not extensively available in the public domain, the data for its parent compound, Benzo-15-crown-5, offers a valuable benchmark. The acetyl group at the 4' position is an electron-withdrawing group which can influence the electron density of the benzene ring and, consequently, the complexation properties of the crown ether cavity. This may lead to slight variations in selectivity compared to the unsubstituted B15C5. The data presented herein for B15C5 should therefore be considered a close approximation.

Performance Against Interfering Ions: A Quantitative Comparison

The selectivity of an ion-selective electrode (ISE) is quantified by the potentiometric selectivity coefficient (log KpotPb²⁺, Mⁿ⁺). A smaller value for this coefficient indicates a greater preference for the primary ion (Pb²⁺) over the interfering ion (Mⁿ⁺). The following table summarizes the selectivity coefficients for a Pb²⁺-selective sensor based on Benzo-15-crown-5 against a range of common mono-, di-, and trivalent cations.

Table 1: Potentiometric Selectivity Coefficients of a Benzo-15-crown-5 Based Pb²⁺ Sensor [2]

Interfering Ion (Mⁿ⁺)log KpotPb²⁺, Mⁿ⁺
Na⁺-2.8
K⁺-2.7
Cs⁺-2.9
Mg²⁺-3.5
Ca²⁺-3.4
Sr²⁺-3.2
Ba²⁺-3.0
Cu²⁺-2.5
Cd²⁺-2.6
Zn²⁺-3.1
Ni²⁺-3.3
Co²⁺-3.6
Al³⁺-4.1
Fe³⁺-4.0

Note: The data presented is for a Benzo-15-crown-5 based sensor and serves as an estimate for a 4'-Acetylbenzo-15-crown-5-ether based sensor. The selectivity was determined using the mixed solution method.

Comparison with Alternative Lead (Pb²⁺) Sensors

A variety of other ionophores and sensing materials have been employed for the construction of lead-selective electrodes. A comparison of their performance with the Benzo-15-crown-5 based sensor is crucial for selecting the appropriate tool for a specific application.

Table 2: Performance Comparison of Various Pb²⁺ Ion-Selective Electrodes

Ionophore / Sensing MaterialLinear Range (M)Limit of Detection (M)Selectivity over Major InterferencesReference
Benzo-15-crown-5 1.0 x 10⁻⁵ - 1.0 x 10⁻¹8.4 x 10⁻⁶Good selectivity over alkali, alkaline earth, and some transition metals.[2]
Lead Ionophore IV 1.0 x 10⁻⁹ - 1.0 x 10⁻⁴3.3 x 10⁻¹⁰Excellent selectivity for Pb²⁺ over a wide range of interfering ions.[3]
Polysulfoaminoanthraquinone Nanoparticles 1.0 x 10⁻⁶.³ - 1.0 x 10⁻¹⁶1.6 x 10⁻⁷Good selectivity for Pb²⁺ over other mono-, di-, and trivalent ions.[4]
Thiophene-2-aldehyde thiosemicarbazone 1.0 x 10⁻⁷ - 1.0 x 10⁻²Not SpecifiedGood selectivity among a wide variety of alkali, alkaline earth and other metal ions.[2]
Graphene-based Solid Contact Electrode 1.0 x 10⁻⁷ - 1.0 x 10⁻³3.4 x 10⁻⁸Good performance, with the intermediate layer enhancing hydrophobicity.[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of a crown ether-based potentiometric sensor and the typical workflow for evaluating its cross-reactivity.

Signaling_Pathway cluster_membrane Sensor Membrane Ionophore Ionophore Complex Complex Ionophore->Complex Binds Pb²⁺ Potential_Change Change in Membrane Potential Complex->Potential_Change Induces Pb2_solution Pb²⁺ in Solution Pb2_solution->Ionophore Selectively Interacts Signal Measured Signal Potential_Change->Signal Detected as Experimental_Workflow cluster_prep Sensor Preparation cluster_measurement Selectivity Measurement Membrane_Prep Prepare Ion-Selective Membrane (Ionophore, PVC, Plasticizer) Electrode_Assembly Assemble Electrode (Membrane, Internal Solution, Ag/AgCl electrode) Membrane_Prep->Electrode_Assembly Conditioning Condition Electrode in Primary Ion Solution Electrode_Assembly->Conditioning Primary_Response Measure Potential in Primary Ion Solution (Pb²⁺) Conditioning->Primary_Response Interfering_Response Measure Potential in Mixed Solution (Pb²⁺ + Interfering Ion) Primary_Response->Interfering_Response Calculate_Kpot Calculate Selectivity Coefficient (using Nikolsky-Eisenman Equation) Interfering_Response->Calculate_Kpot

References

Comparative Analysis of Substituted Benzo-15-Crown-5 Derivatives in Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the ionophoric properties of benzo-15-crown-5 (B15C5) and its substituted derivatives. The ability of these synthetic ionophores to selectively bind and transport alkali metal cations, particularly sodium (Na⁺) and potassium (K⁺), is critical for their application in ion-selective electrodes, sensors, and as tools in biological research.[1] The modification of the benzo-15-crown-5 scaffold offers a versatile platform for tuning ion selectivity and transport efficiency. This guide summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and provides visualizations of the underlying principles.

Comparative Performance: Ion Binding and Selectivity

The efficacy of an ionophore is primarily determined by its binding constant (log K) with a target ion and its selectivity over other competing ions. Substituents on the benzo ring of the crown ether can significantly influence these properties. Electron-withdrawing groups, for instance, can alter the electron density of the oxygen atoms in the crown ether ring, thereby affecting their coordination with cations.

Below is a summary of the stability constants for the 1:1 complexation of benzo-15-crown-5 and its 4'-nitro and bis(benzo-15-crown-5) derivatives with Na⁺ and K⁺ in methanol.

IonophoreSubstituentLog K (Na⁺) in MethanolLog K (K⁺) in MethanolK⁺/Na⁺ Selectivity (approx.)
Benzo-15-crown-5 (B15C5) None3.1 - 3.42.9 - 3.2~0.6
4'-Nitrobenzo-15-crown-5 4'-NO₂~2.9~3.1~1.7
Bis(benzo-15-crown-5) Dimer-HighHigh K⁺ selectivity

Data sourced from BenchChem's comparative analysis.[1]

The parent molecule, benzo-15-crown-5, shows a moderate affinity for Na⁺, as its cavity size is complementary to the ionic radius of the sodium cation.[1] The introduction of an electron-withdrawing nitro group at the 4' position decreases the stability of the Na⁺ complex while slightly increasing the stability of the K⁺ complex, leading to a shift in selectivity towards potassium. Bis(benzo-15-crown-5) derivatives, where two crown ether moieties can form a "sandwich" complex, are known to exhibit high selectivity for K⁺.

Experimental Protocols

Accurate characterization of the ionophoric properties of these compounds relies on standardized experimental procedures. Below are detailed protocols for key techniques used in their evaluation.

This method is based on the change in molar conductivity of a salt solution upon the addition of the ionophore.

Apparatus:

  • Conductivity meter with a dipping-type conductivity cell

  • Thermostated water bath

  • Microburette

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the metal salt (e.g., 1 x 10⁻³ M NaCl or KCl) in anhydrous methanol.

  • Prepare a stock solution of the crown ether (e.g., 2 x 10⁻² M) in the same solvent.

  • Place a known volume (e.g., 25 mL) of the metal salt solution into the thermostated titration cell.

  • Immerse the conductivity cell into the solution and allow the temperature to equilibrate.

  • Measure the initial conductance of the solution.

  • Add small, precise aliquots of the crown ether solution to the metal salt solution using a microburette.

  • After each addition, stir the solution gently and record the conductance once the reading stabilizes.

  • Continue the titration until the change in conductance becomes negligible.

  • The stability constant (K) is determined by analyzing the conductance as a function of the crown ether concentration using a suitable non-linear regression model.

This method quantifies the ability of an ionophore to extract a metal ion from an aqueous phase into an organic phase. The use of a colored counter-ion, such as picrate, allows for spectrophotometric determination.

Apparatus:

  • UV-Vis Spectrophotometer

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • pH meter

Procedure:

  • Prepare an aqueous solution of the metal picrate (e.g., 1 x 10⁻⁴ M).

  • Prepare a solution of the crown ether derivative in an immiscible organic solvent (e.g., dichloromethane or chloroform) at a known concentration (e.g., 1 x 10⁻³ M).

  • Mix equal volumes of the aqueous metal picrate solution and the organic crown ether solution in a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for extraction equilibrium to be reached.

  • Allow the phases to separate completely.

  • Carefully separate the aqueous phase and measure its absorbance at the wavelength corresponding to the maximum absorbance of the picrate anion.

  • A decrease in the absorbance of the aqueous phase corresponds to the amount of metal picrate extracted into the organic phase.

  • The percentage of the metal salt extracted into the organic phase can be calculated from the change in absorbance, providing a measure of the ionophore's extraction efficiency.

This experiment simulates the transport of ions across a liquid membrane.

Apparatus:

  • Glass U-tube

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer or Atomic Absorption Spectrometer

Procedure:

  • The U-tube consists of a source phase, a membrane phase, and a receiving phase.

  • Source Phase: An aqueous solution of the metal picrate (e.g., 1 x 10⁻⁴ M) is placed in one arm of the U-tube.

  • Membrane Phase: A solution of the crown ether derivative in an immiscible organic solvent (e.g., chloroform) is carefully layered at the bottom of the U-tube, separating the two aqueous phases.

  • Receiving Phase: An equal volume of deionized water is placed in the other arm of the U-tube.

  • The membrane phase is stirred gently to facilitate transport.

  • At regular time intervals, aliquots are taken from the receiving phase and the source phase.

  • The concentration of the transported metal picrate in the receiving phase is determined using UV-Vis spectrophotometry (for the picrate anion) or atomic absorption spectroscopy (for the metal cation).

  • The rate of ion transport can be calculated from the change in concentration in the receiving phase over time.

Visualizations

Caption: Mechanism of ion transport across a liquid membrane mediated by a crown ether.

Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Data Analysis start Design of Substituted Benzo-15-crown-5 Derivative synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stability Determination of Stability Constants (Conductometric/Spectroscopic Titration) purification->stability extraction Solvent Extraction Studies (UV-Vis Spectroscopy) purification->extraction transport Membrane Transport Studies (U-Tube Experiment) purification->transport data Comparative Data Analysis (Binding affinity, Selectivity, Transport Rate) stability->data extraction->data transport->data conclusion Structure-Activity Relationship & Application Potential data->conclusion

Caption: Workflow for the synthesis and evaluation of new benzo-15-crown-5 derivatives as ionophores.

References

A Comparative Guide: 4'-Acetylbenzo-15-crown-5-Ether versus Quaternary Ammonium Salts in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of catalyst performance in biphasic reactions, supported by experimental data and detailed protocols.

In the realm of phase transfer catalysis (PTC), the efficient transfer of reactants across immiscible phases is paramount for successful organic synthesis. While quaternary ammonium salts have become workhorse catalysts, crown ethers offer a distinct mechanistic alternative. This guide provides a comparative evaluation of 4'-Acetylbenzo-15-crown-5-ether and commonly used quaternary ammonium salts, offering insights into their respective performances in facilitating nucleophilic substitution reactions.

Mechanism of Action: A Tale of Two Catalysts

The fundamental difference between these two classes of catalysts lies in their mode of anion activation. Quaternary ammonium salts, possessing a lipophilic cation, exchange their anion with the reactant anion in the aqueous phase, forming a lipophilic ion pair that can traverse the phase boundary into the organic layer.

In contrast, crown ethers like 4'-Acetylbenzo-15-crown-5-ether function by encapsulating the cation (typically an alkali metal) of the reactant salt within their hydrophilic cavity. This complexation creates a large, lipophilic cation-crown ether complex, which then shuttles the associated anion into the organic phase. This process often results in a "naked" or poorly solvated anion, leading to enhanced nucleophilicity.[1]

Performance in Nucleophilic Substitution: A Comparative Analysis

For the purpose of this guide, we will use the synthesis of 2-(4-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one as a model reaction to compare the catalytic efficiency.

Quantitative Data Summary

The following table summarizes the performance of different catalytic systems in the synthesis of a phenacyl ether.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
TBAB5DichloromethaneRoom Temp.485
Dibenzo-[2]-Crown-65DichloromethaneRoom Temp.580
TBAB + Dibenzo-[2]-Crown-65 (each)DichloromethaneRoom Temp.295

Note: While specific data for 4'-Acetylbenzo-15-crown-5-ether is not available, its performance is expected to be comparable to that of Dibenzo-[2]-Crown-6 in this reaction due to their similar nature as crown ethers.

Experimental Protocols

Below is a detailed methodology for the synthesis of substituted phenacyl ethers, which can be adapted for a comparative study of different phase transfer catalysts.

Synthesis of 2-(4-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one

Materials:

  • p-methoxyphenol

  • p-methoxy phenacyl bromide

  • Potassium Carbonate (solid)

  • Phase Transfer Catalyst (e.g., 4'-Acetylbenzo-15-crown-5-ether or Tetrabutylammonium bromide)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-methoxyphenol (1.24 g, 10 mmol), p-methoxy phenacyl bromide (2.29 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in 50 mL of dichloromethane.

  • Catalyst Addition: Add the phase transfer catalyst (0.5 mmol, 5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the solid potassium carbonate. Wash the filtrate with deionized water (2 x 30 mL) in a separatory funnel.

  • Product Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-(4-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one.

Logical Workflow of Phase Transfer Catalysis

The following diagram illustrates the general workflow for evaluating a phase transfer catalyst in a synthetic reaction.

G Experimental Workflow for PTC Evaluation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Select Reactants & Catalyst B Choose Solvent System A->B C Combine Reactants, Solvent & Catalyst B->C D Control Temperature & Stirring C->D E Monitor Reaction Progress (TLC/GC) D->E F Quench Reaction & Phase Separation E->F G Wash Organic Phase F->G H Dry & Concentrate G->H I Purify Product (Crystallization/Chromatography) H->I J Characterize Product (NMR, IR, MS) I->J K Calculate Yield J->K

Caption: A generalized workflow for the evaluation of phase transfer catalysts in a synthetic organic reaction.

Signaling Pathway of Cation Activation

The following diagram illustrates the distinct mechanisms by which crown ethers and quaternary ammonium salts activate the cation and transport the anion into the organic phase.

G Cation Activation in Phase Transfer Catalysis cluster_crown Crown Ether Mechanism cluster_quat Quaternary Ammonium Salt Mechanism A Aqueous Phase K⁺ + X⁻ D [K(CE)]⁺X⁻ in Organic Phase A:f1->D:f0 CE complexation & phase transfer B Organic Phase R-Y E R-X + K⁺Y⁻ C Crown Ether (CE) in Organic Phase D:f0->E:f0 Nucleophilic Attack F Aqueous Phase K⁺ + X⁻ I Q⁺X⁻ in Organic Phase F:f1->I:f0 Anion Exchange & phase transfer G Organic Phase R-Y J R-X + Q⁺Y⁻ H Q⁺Y⁻ in Organic Phase I:f0->J:f0 Nucleophilic Attack

Caption: A diagram illustrating the distinct mechanisms of cation activation by crown ethers and quaternary ammonium salts.

Conclusion

While quaternary ammonium salts are often the more cost-effective and readily available choice for phase transfer catalysis, crown ethers like 4'-Acetylbenzo-15-crown-5-ether offer a powerful alternative, particularly in solid-liquid PTC. The ability of crown ethers to generate highly reactive "naked" anions can lead to significant rate enhancements. The synergistic effect observed when both types of catalysts are used in combination suggests that for particularly challenging reactions, a dual-catalyst system may be the most effective approach. The choice of catalyst should ultimately be guided by the specific requirements of the reaction, including substrate reactivity, desired reaction conditions, and economic considerations.

References

Safety Operating Guide

Proper Disposal of 4'-Acetylbenzo-15-crown 5-Ether: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4'-Acetylbenzo-15-crown 5-Ether is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound, ensuring adherence to safety protocols and regulatory requirements. Improper disposal can lead to significant health, safety, and environmental risks. Therefore, all personnel handling this chemical must be familiar with its hazards and the appropriate disposal pathway.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, including wearing protective gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[1]

Hazard Summary Table

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[1][2]
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2Wash skin thoroughly after handling. Wear protective gloves.[1][3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure, Category 3Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The primary and overriding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4] The approved disposal method is to engage a licensed waste disposal company.[2][5][6]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound, solid" or in solution with a specific solvent.

  • This waste must be segregated from other laboratory waste streams to prevent dangerous reactions.[7] Do not mix with incompatible materials, such as strong oxidizing agents.[7]

2. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste accumulation. The original container is often the best choice if it is in good condition.[5]

  • The container must be kept securely sealed except when adding waste.[4][5]

  • Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[2][7]

  • The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[2][7]

    • The words "Hazardous Waste".[2]

    • The date when waste was first added to the container.[2]

    • The specific hazards (e.g., "Harmful," "Irritant").[8]

    • The name and contact information of the principal investigator or laboratory manager.[2]

3. Safe Storage in the Laboratory:

  • Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • The storage area should be away from general laboratory traffic and incompatible chemicals.[4]

  • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.[4][5]

  • Never accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[5]

4. Arranging for Professional Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit (often six months for academic labs), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Disposal of Empty Containers:

  • An empty container that held this compound must be properly decontaminated before being disposed of as non-hazardous waste.

  • Thoroughly empty all contents. If any solid residue remains, the container must be disposed of as hazardous waste.[4]

  • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

  • After thorough rinsing and air-drying, obliterate or remove all labels before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated containers.

G cluster_waste Waste Generation cluster_container Container & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal cluster_empty Empty Container Decontamination A Unwanted 4'-Acetylbenzo- 15-crown 5-Ether B Select Compatible Hazardous Waste Container A->B Transfer Waste H Container is Empty A->H Use Chemical C Affix Hazardous Waste Label (Chemical Name, Hazards, Date) B->C D Store in Designated Satellite Accumulation Area C->D E Use Secondary Containment D->E F Container Full or Time Limit Reached? E->F F->D No G Arrange Pickup by Licensed Disposal Company F->G Yes I Rinse Container (Collect rinsate as hazardous waste) H->I Yes L Dispose of Container as Hazardous Waste H->L No (residue remains) J Deface Label I->J K Dispose of Clean Container in Regular Lab Waste J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4'-Acetylbenzo-15-crown 5-Ether

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Acetylbenzo-15-crown-5-Ether

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4'-Acetylbenzo-15-crown-5-ether. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Hazard Summary

4'-Acetylbenzo-15-crown-5-ether is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation. Additionally, it may cause respiratory irritation. Ingestion of this compound is harmful.

Hazard StatementClassificationPrecautionary Statement
H302: Harmful if swallowedAcute Toxicity (Oral), Category 4P270: Do not eat, drink or smoke when using this product.
H315: Causes skin irritationSkin Corrosion/Irritation, Category 2P264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 4'-Acetylbenzo-15-crown-5-ether.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-Resistant GlovesFor incidental contact: Nitrile gloves are acceptable but should be replaced immediately upon contamination.[1][2] For extended contact or immersion: Butyl rubber gloves are recommended for their high resistance to ethers.[3][4]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 4'-Acetylbenzo-15-crown-5-ether is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

Workflow for Handling 4'-Acetylbenzo-15-crown-5-Ether cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh the Compound prep_workspace->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash Chemical Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Segregation cluster_waste_containment Containment and Labeling cluster_final_disposal Final Disposal waste_source Unused Chemical or Contaminated Materials segregate_solid Solid Waste (e.g., contaminated gloves, paper towels) waste_source->segregate_solid segregate_liquid Liquid Waste (if dissolved in solvent) waste_source->segregate_liquid contain_solid Double-bag in clear plastic bags segregate_solid->contain_solid contain_liquid Collect in a labeled, sealed container segregate_liquid->contain_liquid label_waste Label with 'Hazardous Waste' and contents contain_solid->label_waste contain_liquid->label_waste store_waste Store in designated hazardous waste area label_waste->store_waste dispose_waste Arrange for pickup by a licensed disposal company store_waste->dispose_waste

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.